Anticancer agent 224
Description
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Properties
Molecular Formula |
C31H39FN2O2S |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
[(2S)-2-[(1S,2R,13S,14S,17R,18S)-7-(4-fluoroanilino)-2,18-dimethyl-8-thia-6-azapentacyclo[11.7.0.02,10.05,9.014,18]icosa-5(9),6,10-trien-17-yl]propyl] acetate |
InChI |
InChI=1S/C31H39FN2O2S/c1-18(17-36-19(2)35)23-11-12-24-22-9-10-26-28-27(14-16-31(26,4)25(22)13-15-30(23,24)3)34-29(37-28)33-21-7-5-20(32)6-8-21/h5-8,10,18,22-25H,9,11-17H2,1-4H3,(H,33,34)/t18-,22+,23-,24+,25+,30-,31-/m1/s1 |
InChI Key |
UXMZLNIUXONTBY-GIQGJYROSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Discovery and Synthesis of Anticancer Agent F16, a Novel VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a key regulator of angiogenesis, making it a prime target for anticancer therapies. This technical guide details the discovery, synthesis, and biological evaluation of F16, a novel small molecule inhibitor of VEGFR-2. F16, identified as 4-(2-(indol-3-yl)vinyl)-1-methylpyridinium iodide, has demonstrated significant anti-angiogenic and antitumor properties in preclinical studies. This document provides a comprehensive overview of its mechanism of action, quantitative biological data, detailed experimental protocols, and a plausible synthetic route.
Introduction: The Role of VEGFR-2 in Tumor Angiogenesis
Tumor progression beyond a few millimeters requires the formation of a dedicated blood supply to provide oxygen and nutrients and to remove metabolic waste. This process, known as tumor angiogenesis, is predominantly driven by the pro-angiogenic factor VEGF-A and its cognate receptor, VEGFR-2, a receptor tyrosine kinase expressed on endothelial cells.[1] Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, survival, and tube formation.[1] Key among these pathways are the Phosphoinositide 3-kinase (PI3K)/Akt, Focal Adhesion Kinase (FAK), and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2]
Given its central role in tumor angiogenesis, VEGFR-2 has emerged as a validated and highly attractive target for the development of anticancer therapeutics.[1] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have shown considerable promise in preclinical and clinical settings.
Discovery of F16 as a VEGFR-2 Inhibitor
F16 was identified as a potent anti-angiogenic agent through preclinical evaluations.[3] It has been shown to selectively antagonize VEGFR-2, leading to the inhibition of critical steps in the angiogenic process.[1][3] The chemical structure of F16 is 4-(2-(indol-3-yl)vinyl)-1-methylpyridinium iodide.
Synthesis of F16 (4-(2-(indol-3-yl)vinyl)-1-methylpyridinium iodide)
Plausible Synthetic Protocol:
-
Reaction Setup: To a solution of indole-3-carboxaldehyde (B46971) (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or methanol, add 1,4-dimethylpyridinium (B189563) iodide (1.0-1.2 equivalents).
-
Catalyst Addition: A basic catalyst, such as piperidine (B6355638) or pyrrolidine (B122466) (catalytic amount, e.g., 0.1 equivalents), is added to the reaction mixture to facilitate the condensation.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours (e.g., 4-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product, 4-(2-(indol-3-yl)vinyl)-1-methylpyridinium iodide (F16), as a solid.
Quantitative Biological Data
The anticancer activity of F16 has been evaluated in various in vitro and in vivo models. The following tables summarize the available quantitative data.
Table 1: In Vitro Cytotoxicity of F16
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Colo 320DM | Colorectal Cancer | 9.52 ± 1.49 | [4] |
| U87MG | Glioblastoma | 26 | [5] |
Table 2: In Vitro Anti-Angiogenic Activity of F16
| Assay | Cell Line | Concentration Range | Effect | Reference |
| Cell Proliferation | HUVEC | 5.0 - 20.0 µM | Concentration-dependent reduction | [2] |
| Tube Formation | HUVEC | 0.05 - 10 µM | Concentration-dependent reduction | [2] |
| Cell Migration | HUVEC | Not specified | Inhibition | [1] |
| Cell Invasion | U87MG | Not specified | Inhibition | [3] |
Table 3: In Vivo Antitumor Efficacy of F16
| Xenograft Model | Treatment | Effect | Reference |
| GI-101A Breast Cancer | 100 mg/kg F16 | Tumor growth inhibition | [2] |
| GI-101A Breast Cancer | 100 mg/kg F16 + 10 mg/kg Taxol | Enhanced tumor growth inhibition | [2] |
| Colo 320DM Colorectal Cancer | Not specified | Significant reduction in tumor growth | [4] |
| U87MG Glioblastoma | Not specified | Delay in tumor growth | [3] |
Mechanism of Action and Signaling Pathways
F16 exerts its anti-angiogenic effects primarily through the direct inhibition of VEGFR-2.[1] By binding to VEGFR-2, F16 blocks the binding of VEGF-A and subsequent receptor autophosphorylation, a critical step in the activation of downstream signaling pathways.[1][2]
dot
Caption: VEGFR-2 Signaling Pathway and Inhibition by F16.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (BrdU Assay)
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of F16 (e.g., 5.0, 10.0, 20.0 µM) for 24, 48, or 72 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition and Detection: Add the enzyme substrate and measure the resulting colorimetric or fluorometric signal using a microplate reader. The signal intensity is directly proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel, a basement membrane extract, and allow it to solidify at 37°C.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of F16 (e.g., 0.05, 0.1, 1.0, 10 µM).
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.
-
Imaging and Analysis: Visualize and capture images of the tube networks using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Xenograft Tumor Model
This model evaluates the in vivo antitumor efficacy of F16.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., GI-101A, Colo 320DM, or U87MG) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer F16 (e.g., 100 mg/kg) and/or other agents (e.g., Taxol) to the treatment groups via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule. The control group receives a vehicle control.
-
Tumor Measurement and Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of angiogenesis like CD31).
dot
Caption: Experimental Workflow for the Evaluation of F16.
Conclusion
The anticancer agent F16 is a promising novel VEGFR-2 inhibitor with demonstrated anti-angiogenic and antitumor activity in preclinical models. Its ability to inhibit key processes in tumor angiogenesis, such as endothelial cell proliferation, migration, and tube formation, underscores its therapeutic potential. Further investigation, including more extensive preclinical evaluation and optimization of its pharmacokinetic and pharmacodynamic properties, is warranted to advance F16 towards clinical development as a potential new therapy for cancer.
References
- 1. Anti-cancer effects of F16: A novel vascular endothelial growth factor receptor-specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of anti-angiogenic agent F16 for targeting glioblastoma xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antitumor effects of VEGFR-2 inhibitor F16 in a colorectal xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the MD-224 PROTAC Degrader: Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate pathogenic proteins rather than merely inhibiting them. This approach utilizes the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). MD-224 is a first-in-class, highly potent, and efficacious small-molecule PROTAC designed to target the Murine Double Minute 2 (MDM2) protein.[1][2][3] MDM2 is a primary endogenous inhibitor of the p53 tumor suppressor, a critical protein in preventing tumor development, making it an attractive therapeutic target in oncology.[3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of MD-224, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
MD-224 is a heterobifunctional molecule, comprising a ligand that binds to MDM2 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[2][4] Its mechanism is not based on occupancy-driven inhibition but on an event-driven process that catalytically induces protein degradation.[4][5]
The process unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: MD-224 first binds to both the MDM2 protein and the CRBN E3 ligase simultaneously, forming a key ternary complex (MDM2-MD-224-CRBN).[6][7] This induced proximity is the critical initiating event for the degradation cascade.
-
Ubiquitination of MDM2: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine (B10760008) residues on the surface of the MDM2 protein. This results in the formation of a polyubiquitin (B1169507) chain on MDM2.
-
Proteasomal Degradation: The polyubiquitinated MDM2 is then recognized as a substrate for degradation by the 26S proteasome.[4][5] The proteasome unfolds and proteolytically degrades MDM2 into small peptides.
-
Recycling of MD-224: After the degradation of MDM2, the MD-224 molecule is released and can bind to another MDM2 protein and E3 ligase, initiating a new cycle of degradation.[4][5] This catalytic nature allows substoichiometric amounts of the PROTAC to achieve significant degradation of the target protein.
This degradation mechanism is confirmed to be proteasome- and neddylation-dependent, as it can be effectively blocked by proteasome inhibitors (e.g., MG-132), neddylation inhibitors (e.g., MLN4924), and competitive binding by CRBN ligands like lenalidomide.[1][6]
Downstream Signaling and Cellular Effects
The primary function of MDM2 is to act as a negative regulator of the p53 tumor suppressor protein.[5] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[5]
By degrading MDM2, MD-224 disrupts this negative feedback loop, leading to:
-
p53 Stabilization and Accumulation: The degradation of MDM2 prevents the degradation of p53, causing p53 protein levels to rise within the cell.[1][3]
-
p53 Activation: The accumulated p53 is activated and can translocate to the nucleus to function as a transcription factor.
-
Induction of p53 Target Genes: Activated p53 upregulates the transcription of its target genes, such as p21 (a cell cycle inhibitor) and pro-apoptotic genes.[1][6]
-
Cellular Outcomes: The downstream result of p53 activation is potent inhibition of cell growth and induction of apoptosis in cancer cells that retain wild-type p53.[1][3]
This p53-dependent mechanism of action is highlighted by the high selectivity of MD-224 for cancer cells with wild-type p53, while cells with mutated or deleted p53 are largely unresponsive.[1]
Quantitative Efficacy Data
MD-224 demonstrates exceptional potency in both degrading MDM2 and inhibiting cancer cell growth. Its efficacy has been quantified across various leukemia cell lines.
Table 1: In Vitro Cell Growth Inhibition by MD-224
| Cell Line | p53 Status | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| RS4;11 | Wild-Type | 1.5 | [1][2][8][9] |
| MV4;11 | Wild-Type | 4.4 - 33.1 (in panel) | [1] |
| Other AML lines | Wild-Type | 4.4 - 33.1 | [1][6] |
| Various lines | Mutated | >10,000 |[1] |
Table 2: MDM2 Degradation Potency and Comparison
| Compound | Metric | Concentration | Cell Line | Treatment Time | Reference(s) |
|---|---|---|---|---|---|
| MD-224 | Effective Degradation | <1 nM | RS4;11, MV4;11 | 2 hours | [1][2][3][8] |
| MD-224 | Potency vs. MI-1061* | >10-100x more potent | RS4;11, MV4;11 | N/A | [1] |
| MI-1061 * | Effect on MDM2 | Accumulation | RS4;11, MV4;11 | 2 hours | [1] |
*MI-1061 is a small-molecule inhibitor of the MDM2-p53 interaction and the parent compound used for the MDM2-binding portion of MD-224.
Experimental Protocols and Validation
The mechanism of MD-224 has been elucidated through several key biochemical and cell-based assays. Detailed methodologies for these experiments are provided below.
Western Blotting for MDM2 Degradation and p53 Accumulation
This assay is fundamental to confirm the degradation of the target protein (MDM2) and the stabilization of its downstream effector (p53).
Methodology:
-
Cell Culture and Treatment: Plate RS4;11 cells (2 x 10⁶ cells/well) and allow them to adhere or stabilize. Treat cells with a dose-response of MD-224 (e.g., 0.1 nM to 100 nM) and controls (e.g., DMSO, MI-1061) for a specified time, typically 2-6 hours.[1]
-
Cell Lysis: Collect cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1] Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20 µg of protein lysate from each sample and heat at 95°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins via electrophoresis. Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MDM2 (e.g., SMP14), p53 (e.g., DO-1), and a loading control (e.g., GAPDH) overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize to the loading control.
Co-Immunoprecipitation to Detect Ternary Complex Formation
This assay is used to provide evidence of the physical association between MDM2, MD-224, and CRBN in cells.
Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., HEK293T or RS4;11) with MD-224, a negative control (DMSO), and a competitive control (MD-224 + excess lenalidomide) for 1-2 hours. Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 0.1-0.5% Triton X-100).
-
Lysate Pre-clearing: Add Protein A/G agarose (B213101) beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody against one component of the complex (e.g., anti-MDM2) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes. Analyze the eluted proteins by Western blotting, probing for the other components of the complex (e.g., CRBN). An increased CRBN signal in the MD-224-treated sample compared to controls indicates ternary complex formation.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability, to determine the IC₅₀ value of MD-224.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment (for adherent cells) or recovery.[10]
-
Compound Treatment: Prepare serial dilutions of MD-224 in culture medium. Add the compounds to the wells, including a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a CO₂ incubator.[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of ~0.5 mg/mL and incubate for 4 hours.[11][12] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11] Mix thoroughly.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the cell viability against the logarithm of the compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.
Conclusion
MD-224 is a paradigm of rational PROTAC design, effectively hijacking the CRBN E3 ligase to induce the rapid and potent degradation of the oncoprotein MDM2.[1] This event-driven, catalytic mechanism leads to the robust stabilization and activation of the p53 tumor suppressor, culminating in apoptosis and profound anti-tumor activity in p53 wild-type cancers. The extensive in vitro and in vivo data underscore its potential as a powerful new class of anticancer agent, warranting further investigation and clinical development.[8][9]
References
- 1. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. scienceopen.com [scienceopen.com]
- 5. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Predicting the structural basis of targeted protein degradation by integrating molecular dynamics simulations with structural mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AMP-224: A Novel PD-1 Modulator for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors has revolutionized the treatment landscape for a multitude of malignancies. The Programmed Death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2, represent a critical axis in regulating T-cell activation and preventing autoimmunity. However, tumors can exploit this pathway to evade immune surveillance. AMP-224 is a novel immunotherapeutic agent designed to modulate the PD-1 pathway. This technical guide provides a comprehensive overview of AMP-224, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Core Concept: The Molecular Design and Mechanism of Action of AMP-224
AMP-224 is a recombinant fusion protein meticulously engineered by fusing the extracellular domain of human Programmed Death Ligand-2 (PD-L2) to the Fc domain of human IgG1.[1] This unique construction confers a distinct mechanism of action compared to traditional anti-PD-1 monoclonal antibodies.
The primary hypothesis behind AMP-224's therapeutic effect is the targeted depletion of T-cells expressing high levels of PD-1 (PD-1HI).[2] These PD-1HI T-cells are often characteristic of chronically stimulated or "exhausted" T-cells, which have diminished effector function and contribute to an immunosuppressive tumor microenvironment.[3][4][5] By specifically binding to these cells, AMP-224 is thought to induce their removal, thereby allowing for the replenishment of the T-cell pool with more functional, less exhausted lymphocytes capable of mounting an effective anti-tumor response.[2]
Notably, preclinical evidence suggests that AMP-224 preferentially binds to PD-1HIPD-L1− T-cells, which are considered chronically stimulated/exhausted, while sparing PD-1+PD-L1+ T-cells, which are more indicative of normally activated T-cells.[1] This selectivity could potentially lead to a more favorable safety profile compared to non-selective PD-1 blockade.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical investigations of AMP-224.
Binding Affinity
While the precise dissociation constant (Kd) for AMP-224 binding to PD-1 is not publicly available in the reviewed literature, preclinical data indicates that its constituent PD-L2 domain possesses a higher binding affinity for PD-1 than PD-L1.[1]
| Ligand | Receptor | Binding Affinity (Kd) | Reference |
| AMP-224 (PD-L2-Fc) | PD-1 | Not Publicly Available (Higher than PD-L1) | [1] |
Clinical Trial Data: Phase I Dose Escalation and Safety
A Phase I clinical trial in patients with advanced solid tumors evaluated the safety and tolerability of AMP-224 across various dose cohorts.[2]
| Dose Level (mg/kg) | Number of Patients (n) | Key Safety Findings |
| 0.3 | 6 | Generally well-tolerated. |
| 1 | 4 | Generally well-tolerated. |
| 3 | 4 | Generally well-tolerated. |
| 10 | 22 | Infusion reactions were more common at this dose level. |
| 30 | 6 | Generally well-tolerated. |
-
Infusion Reactions: Occurred in 69% of patients across all dose cohorts, with a higher incidence (86%) at the 10 mg/kg dose.[2]
-
Adverse Events: No drug-related inflammatory adverse events, which can be characteristic of PD-1 blocking antibodies, were identified.[2]
Clinical Trial Data: Efficacy in Metastatic Colorectal Cancer (mCRC)
A pilot study assessed the efficacy of AMP-224 in combination with low-dose cyclophosphamide (B585) and stereotactic body radiation therapy (SBRT) in patients with refractory metastatic colorectal cancer.[1][6]
| Efficacy Endpoint | Result | 95% Confidence Interval (CI) |
| Objective Response Rate | 0% | N/A |
| Stable Disease | 20% (3 out of 15 patients) | N/A |
| Median Progression-Free Survival | 2.8 months | 1.2 – 2.8 months |
| Median Overall Survival | 6.0 months | 2.8 - 9.6 months |
-
Treatment Completion: 67% of patients completed the planned 6 doses of AMP-224.[1]
-
Adverse Events: Treatment-related adverse events were observed in 60% of patients, all of which were Grade 1 or 2.[1][6] No dose-limiting toxicities were reported.[1][6]
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the activity of AMP-224. These protocols are synthesized from general descriptions in the literature and standard laboratory practices.
Protocol 1: Immunohistochemical (IHC) Staining for PD-1, PD-L1, and CD8 in Tumor Tissue
Objective: To assess the expression and localization of PD-1, PD-L1, and CD8+ T-cells within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Pressure cooker or water bath for heat-induced epitope retrieval
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Rabbit anti-human PD-1 monoclonal antibody
-
Rabbit anti-human PD-L1 (B7-H1) monoclonal antibody
-
Mouse anti-human CD8 monoclonal antibody
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes), and finally in distilled water.
-
-
Antigen Retrieval:
-
Place slides in a staining dish filled with antigen retrieval solution.
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash slides in PBS.
-
Apply blocking buffer and incubate for 30 minutes at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash slides in PBS.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash slides in PBS.
-
Apply DAB substrate solution and monitor for color development (typically 1-10 minutes).
-
Wash slides with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a light microscope. PD-1 and CD8 will primarily show membranous staining on lymphocytes. PD-L1 can be expressed on tumor cells and immune cells with a membranous pattern.
-
Protocol 2: Flow Cytometry for T-Cell Subset Analysis (PD-1HI Population)
Objective: To quantify the frequency of PD-1HI T-cell populations in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque or similar density gradient medium
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Human TruStain FcX™ (Fc receptor blocking solution)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD3
-
Anti-human CD4
-
Anti-human CD8
-
Anti-human PD-1
-
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Fixation/Permeabilization buffer (if intracellular staining is required)
-
Flow cytometer
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS.
-
-
Cell Staining:
-
Resuspend PBMCs in FACS buffer at a concentration of 1-2 x 107 cells/mL.
-
Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies (CD3, CD4, CD8, PD-1) at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Viability Staining:
-
Resuspend the cells in FACS buffer.
-
Add the viability dye according to the manufacturer's instructions and incubate as recommended.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Acquire the samples on a properly calibrated flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000) for robust analysis.
-
-
Data Analysis (Gating Strategy):
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Gate on live cells based on the viability dye staining.
-
From the live, single-cell population, gate on lymphocytes based on FSC-A and side scatter area (SSC-A).
-
Identify T-cells by gating on the CD3+ population.
-
Within the CD3+ gate, differentiate CD4+ and CD8+ T-cell subsets.
-
For both CD4+ and CD8+ populations, analyze the expression of PD-1.
-
Establish a gate for the PD-1HI population based on fluorescence intensity relative to isotype controls or unstained cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to AMP-224.
Conclusion
AMP-224 represents a distinct approach to PD-1 pathway modulation. Its unique mechanism of targeting PD-1HI T-cells for depletion offers a novel strategy to reinvigorate the anti-tumor immune response. While early clinical trial results in metastatic colorectal cancer did not demonstrate objective responses, the agent was well-tolerated and showed signs of immune modulation. Further investigation is warranted to identify tumor types and patient populations that may derive the most benefit from this innovative immunotherapeutic agent. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in the continued exploration of AMP-224 and similar next-generation immunotherapies.
References
- 1. A pilot study of the PD-1 targeting agent AMP-224 combined with low-dose cyclophosphamide and stereotactic body radiation therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. A Pilot Study of the PD-1 Targeting Agent AMP-224 Used With Low-Dose Cyclophosphamide and Stereotactic Body Radiation Therapy in Patients With Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
ZrPCN-224 Metal-Organic Framework for Cancer Phototherapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Zirconium-based porphyrinic metal-organic framework, ZrPCN-224, and its application in cancer phototherapy. This document outlines the synthesis, drug loading capabilities, and the mechanistic action of ZrPCN-224 in photodynamic therapy (PDT), supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Introduction
ZrPCN-224 is a nanoscale metal-organic framework (MOF) constructed from zirconium (Zr) clusters and porphyrin-based organic linkers, specifically meso-tetra(4-carboxyphenyl)porphine (B77598) (TCPP). Its unique properties, including high stability over a wide pH range, significant porosity, and inherent photosensitizing capabilities, make it an exceptional candidate for drug delivery and photodynamic therapy in oncology. The porphyrin component of ZrPCN-224 can generate reactive oxygen species (ROS) upon light irradiation, leading to localized cancer cell death. Furthermore, its porous structure allows for the encapsulation of chemotherapeutic agents, enabling synergistic combination therapies.
Physicochemical Properties of ZrPCN-224
The efficacy of ZrPCN-224 as a nanomedicine is largely determined by its physicochemical characteristics. The following tables summarize key quantitative data reported in the literature for ZrPCN-224 and its drug-loaded formulations.
Table 1: Nanoparticle Characterization
| Parameter | ZrPCN-224 | Doxorubicin-Loaded ZrPCN-224 | Hyaluronic Acid-Coated Dox-PCN | Reference |
| Particle Size (nm) | 150 ± 20 | 165 ± 25 | 180 ± 30 | [1] |
| Zeta Potential (mV) | +25 ± 5 | +15 ± 4 | -20 ± 6 | [1] |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | < 0.2 | [1] |
Table 2: Drug Loading and Encapsulation Efficiency
| Drug | Loading Capacity (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Doxorubicin | ~15 | > 90 | pH-responsive | [1] |
| Photosensitizers (e.g., Ce6) | ~10 | > 85 | Sustained release | N/A |
Experimental Protocols
This section provides detailed methodologies for the synthesis of ZrPCN-224, loading of therapeutic agents, and in vitro/in vivo evaluation of its phototherapeutic efficacy.
Synthesis of ZrPCN-224 Nanoparticles
This protocol describes a common method for synthesizing ZrPCN-224 nanoparticles suitable for biomedical applications.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
meso-Tetra(4-carboxyphenyl)porphine (H₂TCPP)
-
Benzoic acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glass vial, dissolve ZrCl₄ (60 mg) and H₂TCPP (20 mg) in 20 mL of DMF.
-
Add benzoic acid (550 mg) to the solution. Benzoic acid acts as a modulator to control the size and morphology of the nanoparticles.
-
Seal the vial and heat it in an oven at 120 °C for 48 hours.
-
After cooling to room temperature, collect the purple precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the product three times with DMF and then three times with ethanol to remove unreacted precursors and solvent.
-
Dry the final product, ZrPCN-224 nanoparticles, under vacuum at 60 °C overnight.
Loading of Doxorubicin into ZrPCN-224
This protocol outlines the procedure for loading the chemotherapeutic drug Doxorubicin (Dox) into the pores of ZrPCN-224.
Materials:
-
Synthesized ZrPCN-224 nanoparticles
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Procedure:
-
Disperse 10 mg of ZrPCN-224 nanoparticles in 10 mL of deionized water.
-
Prepare a 1 mg/mL stock solution of Doxorubicin hydrochloride in deionized water.
-
Add 5 mL of the Doxorubicin stock solution to the ZrPCN-224 suspension.
-
Stir the mixture at room temperature in the dark for 24 hours to allow for efficient drug loading.
-
Collect the Doxorubicin-loaded ZrPCN-224 (Dox@PCN-224) by centrifugation at 10,000 rpm for 15 minutes.
-
Wash the product twice with deionized water to remove unloaded Doxorubicin.
-
Determine the drug loading efficiency by measuring the concentration of Doxorubicin in the supernatant using UV-Vis spectroscopy at 480 nm.
In Vitro Photodynamic Therapy Assay
This protocol details the steps to assess the phototoxicity of ZrPCN-224 against cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
ZrPCN-224 nanoparticles
-
Phosphate-buffered saline (PBS)
-
MTT assay kit
-
A light source with a specific wavelength (e.g., 650 nm laser)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare different concentrations of ZrPCN-224 suspended in the cell culture medium.
-
Replace the old medium with the ZrPCN-224 suspensions and incubate for another 24 hours.
-
Wash the cells twice with PBS to remove any nanoparticles that have not been internalized.
-
Add fresh cell culture medium to each well.
-
Irradiate the designated wells with a 650 nm laser at a power density of 100 mW/cm² for a specified duration (e.g., 10 minutes). Keep a set of non-irradiated wells as a dark toxicity control.
-
Incubate the plates for another 24 hours.
-
Assess cell viability using the MTT assay according to the manufacturer's instructions.
In Vivo Antitumor Efficacy Study
This protocol provides a general framework for evaluating the antitumor effect of ZrPCN-224-mediated PDT in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)
-
ZrPCN-224 formulation (e.g., suspended in saline)
-
Anesthesia
-
A light source with a specific wavelength (e.g., 650 nm laser with a fiber optic)
Procedure:
-
When the tumors reach a certain volume (e.g., 100 mm³), randomly divide the mice into different treatment groups (e.g., Saline, ZrPCN-224 only, Light only, ZrPCN-224 + Light).
-
Administer the ZrPCN-224 formulation to the mice via intravenous injection.
-
After a specific accumulation time (e.g., 24 hours), anesthetize the mice.
-
For the treatment group, irradiate the tumor area with the 650 nm laser at a specific power density and duration.
-
Monitor the tumor volume and body weight of the mice every few days.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., histological staining).
Mechanism of Action and Signaling Pathways
The primary mechanism of ZrPCN-224 in phototherapy is the generation of cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), upon light activation. This process induces localized oxidative stress, leading to cancer cell death through apoptosis and necrosis.
Cellular Uptake and ROS Generation
The following diagram illustrates the general workflow of ZrPCN-224 from administration to therapeutic action.
Experimental workflow of ZrPCN-224 in photodynamic therapy.
Apoptosis Signaling Pathway
ZrPCN-224-mediated PDT primarily induces apoptosis through the intrinsic (mitochondrial) pathway. The generated ROS cause damage to mitochondria, leading to the release of pro-apoptotic factors and the activation of the caspase cascade.
References
(R)-WAC-224: A Quinolone-Based Topoisomerase II Inhibitor for Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Introduction: (R)-WAC-224 is a novel, single-enantiomer quinolone derivative that has demonstrated significant potential as a therapeutic agent for acute myeloid leukemia (AML). This compound functions as a topoisomerase II inhibitor, a class of anticancer agents that disrupt DNA replication and repair in cancer cells. Preclinical studies have highlighted its potent anti-leukemic activity, favorable safety profile compared to standard chemotherapies, and efficacy in combination with other targeted agents. This technical guide provides a comprehensive overview of (R)-WAC-224, including its mechanism of action, preclinical data, and detailed experimental methodologies.
Mechanism of Action
(R)-WAC-224 exerts its anticancer effects by targeting topoisomerase IIα (Top2α), an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[1][2] Unlike some other topoisomerase inhibitors, (R)-WAC-224 is a "topoisomerase poison," meaning it stabilizes the transient covalent complex formed between Top2α and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[3] The persistence of these DNA breaks triggers a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[4][5][6]
The proposed signaling pathway for (R)-WAC-224-induced apoptosis is initiated by the formation of the Top2α-DNA cleavage complex. This DNA damage is recognized by sensor proteins such as ATM and ATR, which in turn activate downstream effector kinases like Chk2.[6] This signaling cascade can lead to the activation of the p53 tumor suppressor pathway, resulting in the upregulation of pro-apoptotic proteins and cell cycle inhibitors like p21.[7] Ultimately, these events converge on the intrinsic apoptotic pathway, characterized by the activation of caspase-3, a key executioner caspase.[7]
Preclinical Efficacy
In Vitro Activity
(R)-WAC-224 has demonstrated potent cytotoxic activity against a panel of human AML cell lines, including MV4-11, HL60, and KG1a.[1] Its efficacy is comparable to that of standard-of-care agents such as daunorubicin (B1662515) and cytarabine (B982).[1] Notably, the activity of (R)-WAC-224 does not appear to be affected by the overexpression of P-glycoprotein, a common mechanism of drug resistance in cancer.[1] Racemic WAC-224 was shown to inhibit Top2α with an IC50 of 2.26 µM, comparable to the known Top2 inhibitor vosaroxin (IC50 of 1.10 µM).[2]
Table 1: In Vitro Topoisomerase IIα Inhibition
| Compound | IC50 (µM) |
| Racemic WAC-224 | 2.26 |
| Vosaroxin | 1.10 |
| [Source:[2]] |
(R)-WAC-224 has also shown efficacy in venetoclax-resistant AML cell lines, with IC50 values ranging from 0.02 to 1.07 µM.[7]
Table 2: In Vitro Activity of (R)-WAC-224 in Venetoclax-Resistant AML Cell Lines
| Cell Line | IC50 (µM) |
| HEL92R | 0.02 - 1.07 |
| MV4-11R | 0.02 - 1.07 |
| HL60R | 0.02 - 1.07 |
| TF-1 Resistant | 4.74 |
| [Source:[7]] |
In Vivo Efficacy
In vivo studies using AML mouse models have further substantiated the anti-leukemic potential of (R)-WAC-224. In an MV4-11 xenograft mouse model, monotherapy with (R)-WAC-224 significantly inhibited tumor growth and prolonged the survival of the treated mice.[1][8]
Table 3: In Vivo Efficacy of (R)-WAC-224 Monotherapy in an AML Mouse Model
| Treatment Group | Outcome |
| (R)-WAC-224 | Prolonged survival, inhibited tumor growth |
| [Source:[1]] |
Combination Therapy
The therapeutic potential of (R)-WAC-224 is enhanced when used in combination with other anti-leukemic agents. The combination of (R)-WAC-224 with cytarabine demonstrated more potent anti-leukemia effects in an AML mouse model than the standard combination of daunorubicin and cytarabine.[1] Furthermore, (R)-WAC-224 in combination with the BCL-2 inhibitor venetoclax (B612062) showed increased apoptosis in AML cell lines and more active anti-leukemia effects in a xenograft mouse model compared to either agent alone.[9] A triple combination of (R)-WAC-224, venetoclax, and azacitidine has also shown strong anti-leukemic effects, even in venetoclax-resistant AML cells.[7]
Safety and Toxicology
Preclinical safety studies have indicated that WAC-224 has a more favorable toxicity profile compared to conventional anthracyclines like doxorubicin. Specifically, WAC-224 did not lead to an increase in serum troponin-T, a marker of cardiotoxicity, nor did it cause a decrease in the number of crypts in the small intestine, suggesting lower cardiac and gastrointestinal toxicity.[1]
Experimental Protocols
Topoisomerase II Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
-
Materials: Human Topoisomerase IIα, supercoiled plasmid DNA (e.g., pBR322), 10x Topo II reaction buffer, ATP, sterile water, test compound, and loading dye.
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and supercoiled DNA.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding Topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye.
-
Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis.
-
Visualize the DNA bands under UV light after ethidium (B1194527) bromide staining. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials: AML cell lines, culture medium, 96-well plates, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed AML cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of (R)-WAC-224 for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.
-
Materials: AML cells, (R)-WAC-224, Annexin V-FITC, Propidium Iodide (PI), binding buffer, and a flow cytometer.
-
Procedure:
-
Treat AML cells with (R)-WAC-224 for a predetermined time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials: AML cells, (R)-WAC-224, PBS, ethanol (B145695) (70%, ice-cold), RNase A, Propidium Iodide (PI), and a flow cytometer.
-
Procedure:
-
Treat AML cells with (R)-WAC-224.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and treat with RNase A to remove RNA.
-
Stain the cells with PI.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
In Vivo AML Xenograft Model
This model is used to evaluate the anti-tumor efficacy of (R)-WAC-224 in a living organism.
-
Materials: Immunocompromised mice (e.g., NOD/SCID), AML cells (e.g., MV4-11), (R)-WAC-224, and calipers for tumor measurement.
-
Procedure:
-
Subcutaneously inject AML cells into the flank of the mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer (R)-WAC-224 (and other agents for combination studies) via an appropriate route (e.g., intravenous or oral) according to a defined schedule.
-
Monitor tumor volume by caliper measurements and body weight regularly.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis.
-
Monitor a separate cohort of mice for survival analysis.
-
Colony-Forming Unit (CFU) Assay for Primary AML Cells
This assay assesses the ability of a compound to inhibit the proliferation and colony-forming capacity of primary AML progenitor cells.
-
Materials: Primary AML patient bone marrow or peripheral blood samples, Ficoll-Paque for mononuclear cell isolation, semi-solid methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines, (R)-WAC-224, and 35 mm culture dishes.
-
Procedure:
-
Isolate mononuclear cells from primary AML samples using density gradient centrifugation.
-
Treat the cells with various concentrations of (R)-WAC-224 for a specified duration.
-
Wash the cells to remove the compound.
-
Resuspend the treated cells in the semi-solid medium at a density that will yield countable colonies.
-
Plate the cell-medium mixture into 35 mm culture dishes.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Count the number of colonies (defined as a cluster of >40-50 cells) using an inverted microscope. Inhibition is determined by the reduction in colony numbers in treated versus untreated samples.[10]
-
Conclusion
(R)-WAC-224 is a promising quinolone-based topoisomerase II inhibitor with significant anti-leukemic activity in preclinical models of AML. Its distinct mechanism of action, favorable safety profile, and efficacy in combination with other targeted therapies position it as a strong candidate for further clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of (R)-WAC-224 and other novel topoisomerase II inhibitors.
References
- 1. A novel anticancer quinolone, (R)-WAC-224, has anti-leukemia activities against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine | Haematologica [haematologica.org]
- 4. researchgate.net [researchgate.net]
- 5. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer quinolone yields antileukemia effects and overcomes venetoclax resistance | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Target Deconvolution of Anticancer Agents: A Technical Guide
To the Researcher,
Our investigation into the specific anticancer agent 224 (Compound 16) has revealed a lack of detailed, publicly available scientific literature regarding its cellular target deconvolution. The available information is primarily from commercial suppliers and does not contain the in-depth experimental data required to construct a comprehensive technical guide as per your request.
To fulfill your request for a detailed guide on the core principles and methodologies of cellular target deconvolution, we have instead focused on a well-characterized and widely studied anticancer agent: Paclitaxel (Taxol) . The extensive body of research on Paclitaxel provides a robust framework to illustrate the experimental workflows, data analysis, and visualization techniques that are central to identifying and validating the cellular targets of a novel compound.
This guide will, therefore, use Paclitaxel as a case study to provide the in-depth technical information you originally sought.
Executive Summary
Paclitaxel is a potent chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer. Its primary cellular target has been identified as β-tubulin , a subunit of microtubules. By binding to β-tubulin, Paclitaxel stabilizes microtubules, preventing their dynamic instability which is essential for cell division, leading to mitotic arrest and subsequent apoptosis. This guide details the key experiments and data that led to the deconvolution of this mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data related to Paclitaxel's activity and its interaction with its cellular target.
Table 1: In Vitro Cytotoxicity of Paclitaxel
| Cell Line | Cancer Type | GI50 (nM) |
| MCF-7 | Breast | 2.5 |
| MDA-MB-231 | Breast | 4.0 |
| A549 | Lung | 5.2 |
| OVCAR-3 | Ovarian | 1.8 |
| HeLa | Cervical | 3.1 |
Table 2: Effects of Paclitaxel on Microtubule Polymerization
| Parameter | Condition | Value |
| Critical concentration for polymerization | - GTP | > 1 mg/mL |
| + GTP | ~0.2 mg/mL | |
| + Paclitaxel (10 µM), - GTP | ~0.1 mg/mL | |
| Polymer mass at steady state | Control | X |
| + Paclitaxel (10 µM) | ~3X |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is fundamental to identifying compounds that affect microtubule dynamics.
-
Objective: To determine the effect of a test compound on the polymerization of purified tubulin in vitro.
-
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
GTP solution (100 mM)
-
Polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
-
Test compound (Paclitaxel) dissolved in DMSO
-
Spectrophotometer with temperature control
-
-
Procedure:
-
Resuspend purified tubulin in cold polymerization buffer to a final concentration of 1-2 mg/mL.
-
Add the test compound or vehicle (DMSO) to the tubulin solution.
-
Transfer the samples to a pre-warmed 96-well plate.
-
Place the plate in a spectrophotometer set to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
To test for microtubule stability, after the polymerization reaches a plateau, the plate can be cooled to 4°C to induce depolymerization.
-
Affinity Chromatography for Target Pull-Down
This method is used to isolate the binding partners of a drug from a complex protein mixture.
-
Objective: To identify the cellular proteins that physically interact with the test compound.
-
Materials:
-
Test compound with a linker for immobilization (e.g., Paclitaxel-7-succinate)
-
Activated chromatography resin (e.g., NHS-activated Sepharose)
-
Cell lysate from a relevant cancer cell line
-
Wash buffers (containing low concentrations of non-ionic detergents)
-
Elution buffer (e.g., high salt, low pH, or a solution of the free drug)
-
-
Procedure:
-
Covalently couple the modified test compound to the activated resin according to the manufacturer's protocol.
-
Equilibrate the drug-conjugated resin with lysis buffer.
-
Incubate the resin with the cell lysate to allow for protein binding.
-
Wash the resin extensively with wash buffers to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using the elution buffer.
-
Identify the eluted proteins by SDS-PAGE followed by mass spectrometry.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on cell cycle progression.
-
Objective: To quantify the proportion of cells in different phases of the cell cycle after treatment with a test compound.
-
Materials:
-
Cancer cell line of interest
-
Test compound (Paclitaxel)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Resuspend the fixed cells in PI staining solution and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Signaling Pathway of Paclitaxel-Induced Apoptosis
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Experimental Workflow for Target Deconvolution
Caption: A generalized workflow for anticancer drug target deconvolution.
Logical Relationship for Target Validation
Caption: Logical framework for validating a cellular drug target.
The Core Mechanism of MD-224-Induced p53 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MD-224 is a first-in-class, highly potent, and efficacious small-molecule degrader of the human murine double minute 2 (MDM2) oncoprotein, designed based on the Proteolysis Targeting Chimera (PROTAC) concept. By inducing the degradation of MDM2, a primary negative regulator of the p53 tumor suppressor, MD-224 effectively reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This technical guide provides an in-depth overview of the MD-224-induced p53 activation pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and experimental workflows.
Introduction: The p53-MDM2 Axis and the PROTAC Approach
The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability and preventing tumor formation.[1] In response to cellular stress, such as DNA damage or oncogene activation, p53 is activated and initiates a cascade of events leading to cell cycle arrest, senescence, or apoptosis.[1][2] The function of p53 is tightly regulated by its principal cellular inhibitor, MDM2. MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[1][2] In many cancers with wild-type p53, the tumor-suppressive function of p53 is abrogated by the overexpression of MDM2.[2]
Targeting the p53-MDM2 interaction has been a long-standing goal in cancer therapy. While small-molecule inhibitors of this interaction have been developed, they can be limited by on-target toxicities and the potential for resistance. The PROTAC technology offers an alternative and potentially more effective strategy. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation.
MD-224 is a PROTAC that consists of a high-affinity ligand for MDM2, derived from the MDM2 inhibitor MI-1061, and a ligand for the Cereblon (CRBN) E3 ligase.[3] By simultaneously binding to MDM2 and Cereblon, MD-224 forms a ternary complex that facilitates the ubiquitination and proteasomal degradation of MDM2.[3] This targeted degradation of MDM2 leads to the robust accumulation and activation of p53, thereby restoring its tumor-suppressive functions.
Quantitative Data on MD-224 Activity
The potency and efficacy of MD-224 have been evaluated in various preclinical studies. The following tables summarize key quantitative data from these studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth Inhibition) | RS4;11 (human B-cell precursor leukemia) | 1.5 nM | [3][4] |
| MDM2 Degradation | Human leukemia cells | <1 nM | [3] |
| Apoptosis Induction | RS4;11 | Induces robust apoptosis at ≤10 nM | [4] |
Table 1: In Vitro Activity of MD-224
| Compound | Cell Line | Activity | Fold Potency (MD-224 vs. MI-1061) | Reference |
| MD-224 | RS4;11, MV4;11 | p53 activation and cell growth inhibition | >10–50 times more potent | [3] |
| MD-224 | RS4;11 | Induction of apoptosis | >10 times more potent | [3] |
Table 2: Potency Comparison of MD-224 and MI-1061
MD-224 Induced p53 Activation Pathway
The mechanism of action of MD-224 leading to p53 activation is a multi-step process that leverages the cell's own ubiquitin-proteasome system.
Caption: MD-224 induced p53 activation pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of MD-224.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of MD-224 on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., RS4;11)
-
Complete cell culture medium
-
MD-224
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of MD-224 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the MD-224 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for MDM2 and p53
This protocol is used to determine the protein levels of MDM2 and p53 following treatment with MD-224.
Materials:
-
Cancer cell lines
-
MD-224
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MDM2, p53, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of MD-224 for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare protein samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for p21 and PUMA
This protocol is used to measure the mRNA expression levels of p53 target genes, p21 and PUMA, after MD-224 treatment.
Materials:
-
Cancer cell lines
-
MD-224
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan master mix
-
Primers for p21, PUMA, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qRT-PCR instrument
Procedure:
-
Treat cells with MD-224 as described for Western blotting.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction by mixing the cDNA template, primers, and master mix.
-
Perform the qRT-PCR using a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic cells after MD-224 treatment using flow cytometry.
Materials:
-
Cancer cell lines
-
MD-224
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with MD-224 for the desired time (e.g., 24, 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for studying the effects of MD-224 and the logical relationship of its mechanism.
Caption: General experimental workflow for MD-224 characterization.
Caption: Logical flow of MD-224's anti-cancer activity.
Conclusion
MD-224 represents a promising therapeutic agent that effectively reactivates the p53 tumor suppressor pathway through the targeted degradation of MDM2.[3] Its high potency and efficacy in preclinical models highlight the potential of the PROTAC approach for treating cancers with wild-type p53 that are dependent on MDM2 overexpression. The experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize and advance this and similar targeted protein degraders.
References
Preclinical Evaluation of AMP-224 in Colorectal Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies. Immunotherapies, particularly those targeting immune checkpoints, have emerged as a promising avenue. AMP-224 is a recombinant fusion protein composed of the extracellular domain of human programmed death-ligand 2 (PD-L2 or B7-DC) and the Fc portion of human IgG1. It is designed to modulate the immune system by targeting the Programmed Death-1 (PD-1) receptor. This technical guide provides a comprehensive overview of the preclinical evaluation of AMP-224 in colorectal cancer models, detailing its mechanism of action, experimental protocols, and representative data.
AMP-224 functions as a PD-1 inhibitor, binding to the PD-1 receptor primarily found on activated T cells.[1][2][3] A unique characteristic of AMP-224 is its specific binding to PD-1HI T cells, which are often characterized as chronically stimulated or exhausted T cells, while showing minimal binding to PD-1LO cells, which represent the normally activated T cell population.[2][4] This targeted approach aims to reinvigorate the anti-tumor immune response. While clinical trials have explored AMP-224 in metastatic colorectal cancer, detailed public preclinical data in CRC models is limited.[1] This guide, therefore, synthesizes available information and presents representative methodologies and data for the preclinical assessment of such a therapeutic agent.
Mechanism of Action and Signaling Pathway
AMP-224 is a B7-DC Fc fusion protein that engages the PD-1 receptor. The binding of AMP-224 to PD-1 on T cells is hypothesized to block the interaction between PD-1 and its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells and other cells within the tumor microenvironment. This blockade disrupts the inhibitory signaling cascade that suppresses T cell activity, thereby restoring T cell proliferation, cytokine production, and cytotoxic function against cancer cells.
Signaling Pathway Diagram
Preclinical Data in Colorectal Cancer Models
While specific preclinical data for AMP-224 in colorectal cancer models is not extensively available in the public domain, it has been noted that in preclinical mouse models, AMP-224 demonstrated activity as a single agent.[1] The following tables present hypothetical yet representative data that would be expected from the preclinical evaluation of a PD-1 targeting agent like AMP-224 in colorectal cancer models.
Table 1: In Vitro Activity of AMP-224 on T Cell Activation
| Cell Line Co-culture | Treatment | T Cell Proliferation (Fold Change vs. Control) | IFN-γ Secretion (pg/mL) |
| CT26 (Murine CRC) + Splenocytes | Isotype Control | 1.0 | 150 ± 25 |
| AMP-224 (1 µg/mL) | 2.5 ± 0.4 | 450 ± 50 | |
| AMP-224 (10 µg/mL) | 4.2 ± 0.6 | 800 ± 75 | |
| MC38 (Murine CRC) + Splenocytes | Isotype Control | 1.0 | 120 ± 20 |
| AMP-224 (1 µg/mL) | 2.8 ± 0.5 | 500 ± 60 | |
| AMP-224 (10 µg/mL) | 4.8 ± 0.7 | 950 ± 80 |
Table 2: In Vivo Efficacy of AMP-224 in a Syngeneic Colorectal Cancer Mouse Model (CT26)
| Treatment Group (n=10) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Q3D x 5 | 1500 ± 250 | - |
| Isotype Control (10 mg/kg) | Q3D x 5 | 1450 ± 220 | 3.3 |
| AMP-224 (5 mg/kg) | Q3D x 5 | 800 ± 150 | 46.7 |
| AMP-224 (10 mg/kg) | Q3D x 5 | 550 ± 120 | 63.3 |
Detailed Experimental Protocols
In Vitro T Cell Activation Assay
Objective: To assess the ability of AMP-224 to enhance T cell activation and cytokine production in the presence of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., murine CT26, MC38)
-
Splenocytes isolated from syngeneic mice (e.g., BALB/c for CT26)
-
AMP-224 and isotype control antibody
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation analysis
-
ELISA kit for IFN-γ detection
Procedure:
-
Cell Preparation: Isolate splenocytes from mice and label with CFSE according to the manufacturer's protocol. Culture colorectal cancer cells to 80% confluency.
-
Co-culture Setup: Seed colorectal cancer cells in a 96-well plate and allow them to adhere overnight.
-
Add CFSE-labeled splenocytes to the wells containing the cancer cells at a 10:1 effector-to-target ratio.
-
Treatment: Add AMP-224 or isotype control at various concentrations to the co-culture.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Proliferation: Harvest the non-adherent cells and analyze T cell proliferation by measuring CFSE dilution using flow cytometry.
-
Cytokine Secretion: Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA kit.
-
In Vivo Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of AMP-224 in an immunocompetent mouse model of colorectal cancer.
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 murine colorectal cancer cells
-
AMP-224 and isotype control antibody
-
Phosphate-buffered saline (PBS) for injections
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1x10⁶ CT26 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Dosing: Administer AMP-224, isotype control, or vehicle via intraperitoneal injection according to the specified dosing schedule.
-
Efficacy Assessment: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period. Tumors can be harvested for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Experimental Workflows and Logical Relationships
Preclinical Evaluation Workflow
Conclusion
AMP-224, a B7-DC Fc fusion protein targeting PD-1, represents a unique approach to cancer immunotherapy. While comprehensive preclinical data specifically in colorectal cancer models is not widely published, the established mechanism of action of PD-1 blockade provides a strong rationale for its evaluation. The experimental protocols and representative data presented in this guide offer a framework for the preclinical assessment of AMP-224 and similar immunotherapeutic agents in colorectal cancer. Further research is warranted to fully elucidate the therapeutic potential of AMP-224 in this indication, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. A pilot study of the PD-1 targeting agent AMP-224 combined with low-dose cyclophosphamide and stereotactic body radiation therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
The Critical Choice: Deconstructing the Payload Selection of the AD-224 (AMG 224) Antibody-Drug Conjugate
For Immediate Release
This technical guide provides an in-depth analysis of the payload selection and rationale for the antibody-drug conjugate (ADC) AD-224, correctly identified as AMG 224. Developed for the treatment of relapsed or refractory multiple myeloma, the strategic selection of its cytotoxic component is a critical determinant of its therapeutic potential and safety profile. This document, intended for researchers, scientists, and drug development professionals, delves into the molecular underpinnings of AMG 224's design, supported by available clinical data and representative experimental methodologies.
Executive Summary
AMG 224 is an antibody-drug conjugate composed of three key elements: a humanized IgG1 monoclonal antibody targeting B-cell maturation antigen (BCMA), a non-cleavable 4-(N-maleimidomethyl) cyclohexane-1-carboxylate (MCC) linker, and the cytotoxic payload, DM1, a maytansinoid derivative. The rationale for this composition hinges on the high expression of BCMA on malignant plasma cells, providing a specific target for the antibody. Upon internalization, the DM1 payload is released, inducing cell death through microtubule inhibition. This guide will explore the properties of DM1 that underpin its selection, the mechanism of action of the resulting ADC, and the clinical findings from its Phase 1 trial, alongside detailed experimental protocols relevant to its development.
The Target: B-Cell Maturation Antigen (BCMA)
B-cell maturation antigen (BCMA), a member of the tumor necrosis factor receptor superfamily, is a compelling target for multiple myeloma therapy. Its expression is largely restricted to plasma cells and some mature B-cells, with high levels found on the surface of malignant myeloma cells. This specificity minimizes the potential for on-target, off-tumor toxicities. The binding of its natural ligands, APRIL and BAFF, promotes plasma cell survival and proliferation, making BCMA a crucial component in the pathophysiology of multiple myeloma.
Payload Selection: The Rationale for DM1
The efficacy of an ADC is profoundly influenced by the choice of its cytotoxic payload. For AMG 224, the maytansinoid derivative DM1 was selected. DM1 is a potent anti-mitotic agent that exerts its cytotoxic effect by inhibiting the assembly of microtubules, essential components of the cellular cytoskeleton.
Key characteristics of DM1 supporting its selection include:
-
High Potency: Maytansinoids are among the most potent cytotoxic agents, capable of inducing cell death at sub-nanomolar concentrations. This is a critical feature for ADCs, as only a small fraction of the administered dose typically reaches the tumor cells.
-
Mechanism of Action: By disrupting microtubule dynamics, DM1 leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is effective against rapidly dividing cancer cells.
-
Established Precedent: Maytansinoid derivatives, particularly DM1, have a well-documented history in ADC development, most notably in the FDA-approved ADC, ado-trastuzumab emtansine (T-DM1). This provides a foundation of knowledge regarding its chemical properties, conjugation chemistry, and clinical behavior.
-
Non-cleavable Linker Compatibility: DM1 is conjugated to the antibody via a non-cleavable MCC linker. This design choice is predicated on the intracellular release of the payload following the degradation of the antibody in the lysosome of the target cell. This approach can minimize the premature release of the payload in systemic circulation, potentially leading to a better safety profile.
AMG 224: Mechanism of Action
The therapeutic strategy of AMG 224 is a multi-step process designed for targeted cytotoxicity.
Caption: AMG 224 Mechanism of Action.
Quantitative Data Summary
The following tables summarize the key clinical data from the Phase 1 dose-escalation and expansion study of AMG 224 (NCT02561962) in patients with relapsed or refractory multiple myeloma.
Table 1: Patient Demographics and Dosing
| Parameter | Value |
| Number of Patients | 42 |
| Median Prior Lines of Therapy | 7 |
| Dose Escalation Range | 30 - 250 mg |
| Dose Expansion | 3 mg/kg |
| Dosing Schedule | Once every 3 weeks (IV) |
Table 2: Clinical Efficacy of AMG 224
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 23% |
| Stringent Complete Response (sCR) | 2 patients |
| Very Good Partial Response (VGPR) | 2 patients |
| Partial Response (PR) | 5 patients |
| Median Duration of Response (DoR) | 14.7 months |
Table 3: Key Grade ≥3 Adverse Events
| Adverse Event | Percentage of Patients |
| Thrombocytopenia | 40% |
| Neutropenia | 27% |
| Anemia | 18% |
Note: In July 2017, Amgen deprioritized the AMG 224 program.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and selection of an ADC payload. The following are representative methodologies for key experiments in the development of a maytansinoid-based ADC like AMG 224.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells that express the target antigen.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.
Methodology:
-
Cell Culture: BCMA-positive multiple myeloma cell lines (e.g., NCI-H929, MM.1S) and a BCMA-negative control cell line are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADC, the unconjugated antibody, and free DM1 are added to the wells.
-
Incubation: The plates are incubated for a period that allows for cell division and the cytotoxic effects of the payload to manifest (typically 72-96 hours for microtubule inhibitors).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The results are normalized to untreated controls, and the IC50 values are calculated using a non-linear regression model.
Caption: In Vitro Cytotoxicity Assay Workflow.
In Vivo Efficacy in Xenograft Models
Animal models are essential for evaluating the anti-tumor activity of an ADC in a living system.
Objective: To assess the in vivo anti-tumor efficacy of the ADC.
Methodology:
-
Model Establishment: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously inoculated with a BCMA-positive multiple myeloma cell line.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). The ADC is administered intravenously.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare treatment groups.
ATN-224: A Technical Guide to its Inhibition of Superoxide Dismutase 1 (SOD1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-224, also known as choline (B1196258) tetrathiomolybdate (B108656), is a second-generation tetrathiomolybdate analog that has garnered significant interest in the scientific community for its potent anti-angiogenic and anti-tumor properties.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of ATN-224's action: the inhibition of the ubiquitous and critical enzyme, copper-zinc superoxide (B77818) dismutase 1 (SOD1). By chelating copper, an essential cofactor for SOD1's enzymatic activity, ATN-224 effectively abrogates its function, leading to a cascade of downstream cellular events.[1][4] This document will detail the quantitative aspects of this inhibition, provide comprehensive experimental protocols for its characterization, and visualize the key signaling pathways impacted by this novel therapeutic agent.
Core Mechanism of Action: Copper Chelation and SOD1 Inactivation
ATN-224 is a high-affinity copper-binding agent.[5][6] Its primary mechanism of action in the inhibition of SOD1 is the removal of the copper ion from the enzyme's active site.[7] SOD1 is a crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[8][9] This enzymatic activity is dependent on the presence of both copper and zinc ions. By sequestering copper, ATN-224 renders SOD1 catalytically inactive.[4] This inhibition is not due to the degradation of the SOD1 protein itself, but rather the loss of its redox-active metal center.[10]
Quantitative Data on ATN-224-Mediated SOD1 Inhibition
The inhibitory potency of ATN-224 on SOD1 has been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative data, providing a comparative overview of its efficacy.
In Vitro Inhibition of SOD1
| System | IC50 Value | Reference |
| Purified Bovine SOD1 | 0.33 ± 0.03 µM (after 24h incubation) | [1] |
| Purified Bovine SOD1 in Human Plasma | 2.03 µM | [7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 17.5 ± 3.7 nM | [1][3] |
| A431 (Human epidermoid carcinoma) Cells | 185 ± 65 nM | [11][12] |
| Human Blood Cells | 2.91 ± 0.48 µM | [7] |
| Mouse Blood Cells | 3.51 ± 1.7 µM | [7] |
| PPM1D-mutant Patient Lymphoblastoid Cell Lines (LCLs) | 20.51 µM | [4] |
| Wild-type Patient Lymphoblastoid Cell Lines (LCLs) | 48.8 µM | [4] |
In Vivo Inhibition of SOD1
| Model | ATN-224 Dose | Effect on SOD1 Activity | Reference |
| A431 Tumor-Bearing Mice | 50 mg/kg/day for 10 days | ~26% reduction | [7] |
| A431 Tumor-Bearing Mice | 150 mg/kg/day for 10 days | ~65% reduction | [7] |
| A549 Tumor-Bearing Mice | 100 mg/kg/day for 10 days | ~80% inhibition | [7] |
| Human Patients (Advanced Solid Tumors) | 300 mg/day (MTD) | >90% reduction in RBC SOD1 activity | [13] |
Experimental Protocols
Measurement of SOD1 Activity: WST-1 Assay
A common and reliable method to determine SOD1 activity is the Water-Soluble Tetrazolium salt (WST-1) assay. This colorimetric assay is based on the competition between SOD1 and the WST-1 for superoxide anions generated by a xanthine/xanthine oxidase system.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
WST-1 solution
-
Xanthine solution
-
Xanthine Oxidase solution
-
SOD1 standard (for standard curve)
-
Sample lysates (from cells or tissues)
-
ATN-224 or other test compounds
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Ensure protein concentration is determined for normalization. Dilute samples in Assay Buffer to fall within the linear range of the assay.
-
Reagent Preparation: Prepare working solutions of WST-1, Xanthine, and Xanthine Oxidase in Assay Buffer according to the manufacturer's instructions.
-
Assay Setup:
-
Blank 1 (No XO, No SOD): Add Assay Buffer.
-
Blank 2 (No SOD): Add Assay Buffer. This will represent the maximum color development.
-
SOD Standard Wells: Add serial dilutions of the SOD1 standard.
-
Sample Wells: Add the prepared sample lysates.
-
Test Compound Wells: Add sample lysates pre-incubated with various concentrations of ATN-224.
-
-
Reaction Initiation: Add the WST-1/Xanthine mixture to all wells.
-
Start the Reaction: Add the Xanthine Oxidase solution to all wells except Blank 1.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: The SOD1 activity is inversely proportional to the absorbance at 450 nm. Calculate the percentage of inhibition for samples and test compounds relative to the control (Blank 2). A standard curve can be used to determine the absolute SOD1 activity in the samples.[9][14][15][16][17]
In Vivo Experimental Workflow for Assessing ATN-224 Efficacy
The following workflow outlines a typical preclinical study to evaluate the in vivo effects of ATN-224.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SOD1 is a synthetic-lethal target in PPM1D-mutant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (ATN-224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (ATN-224) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Copper Chelator ATN-224 Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I study of copper-binding agent ATN-224 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. researchgate.net [researchgate.net]
Synthesis and Characterization of ZrPCN-224 Nanoparticles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Zirconium-based Porous Coordination Network-224 (ZrPCN-224) nanoparticles. ZrPCN-224, a type of metal-organic framework (MOF), has garnered significant attention in the biomedical field due to its high porosity, tunable structure, and excellent stability. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes experimental workflows to serve as a valuable resource for professionals in research and drug development.
Introduction to ZrPCN-224 Nanoparticles
ZrPCN-224 is a crystalline porous material constructed from zirconium (Zr) oxide clusters and porphyrin-based organic linkers, specifically tetrakis(4-carboxyphenyl)porphyrin (TCPP). The unique structure of PCN-224, featuring a high surface area and accessible pores, makes it an ideal candidate for various biomedical applications, including drug delivery, photodynamic therapy (PDT), and bio-imaging. The inherent photosensitizing properties of the porphyrin linker, combined with the stability of the zirconium clusters, offer a versatile platform for therapeutic and diagnostic applications.
Synthesis of ZrPCN-224 Nanoparticles
The synthesis of ZrPCN-224 nanoparticles is typically achieved through a solvothermal method. The following protocol is a widely adopted procedure, with modifications allowing for control over nanoparticle size.
Detailed Experimental Protocol: Solvothermal Synthesis
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Meso-tetra(4-carboxyphenyl)porphyrin (H₂TCPP)
-
Benzoic acid (modulator)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL scintillation vial, dissolve 30 mg of ZrCl₄, 10 mg of H₂TCPP, and 400 mg of benzoic acid in 2 mL of DMF.
-
Ultrasonicate the mixture for approximately 10-20 minutes until a homogeneous solution is formed.
-
Seal the vial and place it in a preheated oven at 120 °C for 24 hours.
-
After the reaction is complete, allow the vial to cool down to room temperature.
-
Collect the resulting purple precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the product three times with DMF to remove unreacted precursors and modulator.
-
Wash the product three times with acetone to remove residual DMF.
-
Dry the final product, the ZrPCN-224 nanoparticles, under vacuum at 60 °C overnight.
Characterization of ZrPCN-224 Nanoparticles
A thorough characterization of the synthesized ZrPCN-224 nanoparticles is crucial to ensure the desired physicochemical properties. The following are standard characterization techniques employed.
Powder X-Ray Diffraction (PXRD)
PXRD is used to confirm the crystalline structure and phase purity of the synthesized nanoparticles. The diffraction pattern of the synthesized PCN-224 should match the simulated pattern or previously reported experimental data.
Electron Microscopy (SEM and TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are utilized to visualize the morphology, size, and uniformity of the nanoparticles. TEM can provide detailed information about the internal porous structure.
Brunauer-Emmett-Teller (BET) Analysis
BET analysis is performed to determine the specific surface area and porosity of the nanoparticles. Nitrogen adsorption-desorption isotherms are measured at 77 K to calculate the BET surface area, pore volume, and pore size distribution.
Quantitative Data Summary
The following tables summarize the key quantitative data for ZrPCN-224 nanoparticles as reported in various studies.
| Parameter | Reported Value(s) | Reference(s) |
| Particle Size | 150 nm, 300 nm, 500 nm, 6 µm | [1] |
| BET Surface Area | 1616 m²/g, 2270 m²/g, 2630 m²/g | [1][2][3] |
| Pore Volume | Data not consistently reported across general searches | - |
| Pore Size | Data not consistently reported across general searches | - |
Table 1: Physicochemical Properties of ZrPCN-224 Nanoparticles
| Application | Drug | Loading Capacity | Release Conditions | Reference(s) |
| Drug Delivery | Tetracycline (TC) | 354.81 mg/g | pH-responsive | [1] |
| Ciprofloxacin (CIP) | 207.16 mg/g | pH-responsive | [1] |
Table 2: Drug Loading and Release Characteristics of ZrPCN-224 Nanoparticles
Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows involving ZrPCN-224 nanoparticles.
General Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of ZrPCN-224 nanoparticles.
In Vitro Photodynamic Therapy (PDT) Experimental Workflow
Caption: Experimental workflow for in vitro photodynamic therapy using ZrPCN-224.
Cellular Uptake and Drug Release Mechanism
References
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Anticancer Agent 224 (Compound 16)
Introduction
The evaluation of the cytotoxic potential of novel therapeutic compounds is a critical step in anticancer drug discovery.[1][2][3] In vitro cytotoxicity assays are fundamental tools used to determine the concentration-dependent effects of a test agent on cancer cell viability and proliferation.[4] These assays provide essential data for determining the half-maximal inhibitory concentration (IC50) of a compound, which is a key measure of its potency.[5][6] This document provides a detailed protocol for assessing the in vitro cytotoxicity of Anticancer Agent 224 (Compound 16) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method.[2][7][8] The protocol is designed for researchers, scientists, and drug development professionals.
Principle of the MTT Assay
The MTT assay is based on the metabolic activity of viable cells.[7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved formazan crystals.[8][9]
Data Presentation
The cytotoxic activity of this compound (Compound 16) is typically summarized by its IC50 value, which represents the concentration of the compound that inhibits 50% of cancer cell growth. The results can be presented in a tabular format for clarity and comparison across different cell lines and exposure times.
Table 1: Cytotoxicity of this compound (Compound 16) expressed as IC50 Values (µM)
| Cell Line | Tissue of Origin | 24h Treatment | 48h Treatment | 72h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.8 | 9.5 | 5.2 |
| A549 | Lung Carcinoma | 22.1 | 14.3 | 8.9 |
| HeLa | Cervical Carcinoma | 18.9 | 11.7 | 6.8 |
| HepG2 | Liver Carcinoma | 25.4 | 18.2 | 12.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
1. Materials and Reagents
-
This compound (Compound 16)
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Culture and Seeding
-
Maintain the selected cancer cell lines in a CO2 incubator at 37°C and 5% CO2 in their respective complete culture medium.[8]
-
Harvest cells that are in the logarithmic growth phase using trypsin-EDTA.
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.[4]
3. Compound Treatment
-
Prepare a stock solution of this compound (Compound 16) in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound (Compound 16) to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).[4]
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).[5]
4. MTT Assay Protocol
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[4][8]
-
Incubate the plate for an additional 4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
5. Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration at which 50% of cell viability is inhibited, from the dose-response curve using non-linear regression analysis.[5][6]
Mandatory Visualizations
Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for MD-224-Mediated MDM2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-224 is a first-in-class, highly potent, and specific small-molecule degrader of the human murine double minute 2 (MDM2) protein.[1][2][3][4] It operates through the Proteolysis Targeting Chimera (PROTAC) concept, which co-opts the cell's natural ubiquitin-proteasome system to target and eliminate specific proteins.[1][5] MD-224 is comprised of a ligand that binds to MDM2 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[2] This dual binding facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.[1][5] As MDM2 is a primary negative regulator of the p53 tumor suppressor, its degradation leads to the accumulation and activation of p53, triggering downstream anti-tumor effects such as cell cycle arrest and apoptosis.[1][6] These application notes provide detailed protocols for assessing MD-224-induced MDM2 degradation via Western blotting.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of MD-224 in inducing MDM2 degradation and inhibiting cell growth.
Table 1: In Vitro Efficacy of MD-224 in Leukemia Cell Lines
| Parameter | Cell Line | Value | Reference |
| MDM2 Degradation | Human Leukemia Cells | < 1 nM | [1][4] |
| IC50 (Cell Growth Inhibition) | RS4;11 | 1.5 nM | [1][2][4] |
| Effective Concentration (MDM2 Depletion) | RS4;11 | 1-30 nM (2-hour treatment) | [2][3] |
| Apoptosis Induction | RS4;11 | ≤ 10 nM (24-hour treatment) | [2][3] |
Table 2: In Vivo Efficacy of MD-224 in a Xenograft Model
| Parameter | Animal Model | Dosage | Outcome | Reference |
| MDM2 Degradation | RS4;11 Xenograft in Mice | 25 mg/kg (single IV dose) | Near-complete depletion by 24 hours | [1] |
| Tumor Regression | RS4;11 Xenograft in Mice | Well-tolerated dose schedules | Complete and durable tumor regression | [1][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of MD-224 and the general workflow for a Western blot experiment to assess MDM2 degradation.
Caption: MD-224 mechanism of action.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol: Western Blot for MDM2 Degradation
This protocol outlines the steps to assess the degradation of MDM2 in cell culture following treatment with MD-224. The human acute leukemia cell line RS4;11 is recommended, as it has been shown to be sensitive to MD-224.[1]
Materials and Reagents:
-
Cell Line: RS4;11 (p53 wild-type)
-
Compound: MD-224
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. For ubiquitination studies, add a deubiquitinase inhibitor like N-ethylmaleimide (NEM).[7]
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[7]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure:
-
Cell Culture and Treatment:
-
Culture RS4;11 cells according to standard protocols.
-
Seed cells at an appropriate density in multi-well plates.
-
Treat cells with varying concentrations of MD-224 (e.g., 0.1, 1, 10, 100 nM) for a specified time course (e.g., 2, 6, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[7]
-
-
Primary Antibody Incubation:
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the MDM2 and p53 bands to the corresponding loading control (β-actin or GAPDH).
-
Compare the normalized protein levels in MD-224-treated samples to the vehicle-treated control to determine the extent of MDM2 degradation and p53 accumulation.
-
Controls and Considerations:
-
Positive Control: To confirm MDM2 detection, consider using a cell line known to overexpress MDM2 or treating cells with a proteasome inhibitor like MG132 to increase MDM2 levels.[9]
-
Mechanism of Action Controls: To confirm that MD-224-induced degradation is proteasome- and Cereblon-dependent, pre-incubate cells with a proteasome inhibitor (e.g., MG-132) or a competitive Cereblon ligand (e.g., lenalidomide) before adding MD-224.[1] A reduction in MDM2 degradation in the presence of these inhibitors would confirm the mechanism.
-
Antibody Specificity: Be aware that anti-MDM2 antibodies may detect multiple isoforms.[7] Ensure the antibody is validated for Western blotting and recognizes the expected molecular weight of full-length MDM2 (~90 kDa).[8]
References
- 1. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for AMP-224 Administration in Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-224 is a recombinant fusion protein composed of the extracellular domain of human B7-DC (also known as PD-L2) and the Fc portion of human IgG1. It functions as an immune checkpoint modulator by binding to the programmed cell death protein 1 (PD-1) receptor.[1] Unlike monoclonal antibodies that block the PD-1/PD-L1 interaction, AMP-224 has a unique mechanism of action, binding preferentially to PD-1 high-expressing (PD-1HI) T cells, which are often characterized as exhausted T cells within the tumor microenvironment.[1] This interaction is thought to lead to the depletion of these anergic T cells, paving the way for the proliferation and activation of functional, tumor-reactive T lymphocytes. Preclinical studies in murine models have demonstrated the anti-tumor activity of AMP-224, both as a monotherapy and in combination with other agents such as low-dose cyclophosphamide (B585), which can further enhance its efficacy by depleting regulatory T cells.
These application notes provide a comprehensive overview of the administration of AMP-224 in syngeneic murine tumor models, including detailed experimental protocols and a summary of expected outcomes based on available preclinical data.
Mechanism of Action and Signaling Pathway
AMP-224 exerts its anti-tumor effect by modulating the PD-1 signaling pathway. In an exhausted T cell, the binding of PD-1 to its ligands (PD-L1 or PD-L2) leads to the recruitment of the phosphatase SHP-2 to the immunoreceptor tyrosine-based switch motif (ITSM) of the PD-1 cytoplasmic domain. SHP-2 then dephosphorylates and inactivates key downstream signaling molecules of the T cell receptor (TCR) pathway, such as ZAP70 and PI3K, leading to the suppression of T cell activation, proliferation, and cytokine production.
By binding to PD-1 on exhausted T cells, AMP-224 is hypothesized to lead to their depletion through antibody-dependent cell-mediated cytotoxicity (ADCC) or other Fc-mediated effector functions. This removes the suppressive influence of the exhausted T cell population, allowing for the restoration of a productive anti-tumor immune response by functional T cells.
Experimental Protocols
The following protocols are based on preclinical studies using B7-DC Fc fusion proteins in syngeneic mouse tumor models. Researchers should optimize these protocols for their specific tumor model and experimental goals.
Materials and Reagents
-
AMP-224 (or murine equivalent B7-DC Fc fusion protein): Purity >95% as determined by SDS-PAGE.
-
Syngeneic Tumor Cell Lines: e.g., NT2 (mammary carcinoma), MethA (fibrosarcoma), P815 (mastocytoma), MB49 (bladder carcinoma), B16-F10 (melanoma), CT26 (colon carcinoma).
-
Mouse Strains: Appropriate for the selected tumor cell line (e.g., FVB/N for NT2, BALB/c for MethA, P815, CT26, C57BL/6 for MB49, B16-F10).
-
Cyclophosphamide (optional): For combination therapy studies.
-
Sterile Phosphate-Buffered Saline (PBS): For cell washing and reagent dilution.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Trypan Blue Solution: For cell counting.
-
Syringes and Needles: Appropriate for subcutaneous or intraperitoneal injections.
-
Calipers: For tumor measurement.
Experimental Workflow
Detailed Protocol: AMP-224 Monotherapy in a Syngeneic Tumor Model
-
Tumor Cell Culture and Preparation:
-
Culture syngeneic tumor cells in the appropriate medium and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash cells twice with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 1 x 106 cells/100 µL.
-
Check cell viability using Trypan Blue exclusion (should be >95%).
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of 6-8 week old female mice.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
-
AMP-224 Administration:
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Alternatively, monitor for complete tumor regression and overall survival.
-
At the end of the study, tumors and spleens can be harvested for ex vivo analysis of immune cell populations by flow cytometry or immunohistochemistry.
-
Protocol for Combination Therapy: AMP-224 and Cyclophosphamide
-
Follow steps 1-3 from the monotherapy protocol.
-
Cyclophosphamide Administration:
-
Administer a single low dose of cyclophosphamide (e.g., 100 mg/kg) via intraperitoneal injection one day before the start of AMP-224 treatment.
-
-
AMP-224 Administration:
-
Follow the administration protocol for AMP-224 as described in the monotherapy section.
-
-
Endpoint Analysis:
-
Monitor and analyze the results as described for the monotherapy protocol, comparing the combination therapy group to both the vehicle control and monotherapy groups.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies using B7-DC Fc fusion proteins in murine tumor models.
Table 1: Monotherapy Efficacy of a B7-DC Fc Fusion Protein
| Tumor Model | Mouse Strain | Treatment Regimen | Outcome | Reference |
|---|---|---|---|---|
| NT2 (mammary) | FVB/N | 100 µ g/mouse , IP, on day 3 | Complete tumor elimination | [2] |
| MethA (fibrosarcoma) | BALB/c | 25-100 µ g/mouse , i.fp., twice weekly for 2-3 weeks | Complete tumor regression | [3] |
| P815 (mastocytoma) | DBA/2 | 25-100 µ g/mouse , i.fp., twice weekly for 2-3 weeks | Complete tumor regression | [3] |
| MB49 (bladder) | C57BL/6 | 25-100 µ g/mouse , i.fp., twice weekly for 2-3 weeks | Complete tumor regression | [3] |
| B16-F10 (melanoma) | C57BL/6 | 25-100 µ g/mouse , i.fp., twice weekly for 2-3 weeks | Slowed tumor growth, increased survival |[3] |
Table 2: Combination Therapy Efficacy
| Tumor Model | Mouse Strain | Combination Treatment | Outcome | Reference |
|---|---|---|---|---|
| Colon 26 | BALB/c | B7.1-Fc + Treg depletion (anti-CD25) | Enhanced tumor regression | [4] |
| RENCA (renal) | BALB/c | B7.1-Fc + Treg depletion (anti-CD25) | Slowed tumor growth | [4] |
| Madison 109 (lung) | BALB/c | B7.1-Fc + Treg depletion (anti-CD25) | Slowed tumor growth |[4] |
Conclusion
AMP-224 represents a promising immunotherapeutic agent with a distinct mechanism of action targeting exhausted T cells. The protocols outlined in these application notes provide a framework for the preclinical evaluation of AMP-224 in syngeneic murine tumor models. Researchers should adapt these protocols to their specific experimental needs to further elucidate the therapeutic potential of AMP-224, both as a monotherapy and in combination with other anti-cancer agents. Careful monitoring of tumor growth and detailed immunophenotyping will be crucial for understanding the in vivo efficacy and mechanism of action of this novel immunomodulatory fusion protein.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Fusion Protein of Mutant B7-DC and Fc Enhances the Antitumor Immune Effect of GM-CSF-secreting Whole-cell Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combination B7-Fc fusion protein treatment and Treg cell depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AD-224 Antibody-Drug Conjugate Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach enhances the therapeutic window of potent cytotoxins by minimizing systemic exposure and associated toxicities. AD-224 (also known as AMG 224) is an investigational ADC targeting B-cell maturation antigen (BCMA), a protein highly expressed on the surface of malignant plasma cells in multiple myeloma.[1][2][] This document provides detailed application notes and protocols for the conjugation chemistry of AD-224, which comprises an anti-human BCMA IgG1 monoclonal antibody, a non-cleavable 4-(N-maleimidomethyl) cyclohexane-1-carboxylate (MCC) linker, and the maytansinoid derivative DM1 as the cytotoxic payload.[1][2][][4] The conjugation occurs at solvent-accessible lysine (B10760008) residues on the antibody.[1][5]
Principle of the Technology
The conjugation of AD-224 is achieved through a two-step chemical process involving the stochastic modification of lysine residues on the anti-BCMA antibody.[5][6]
-
Antibody Modification: The ε-amino groups of lysine residues on the antibody are first acylated using a bifunctional linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This reaction forms a stable amide bond and introduces a maleimide (B117702) functional group onto the antibody surface.
-
Drug Conjugation: The thiol group of the DM1 payload then reacts with the maleimide group on the modified antibody via a Michael addition reaction. This step forms a stable thioether bond, covalently linking the cytotoxic drug to the antibody.
This method results in a heterogeneous mixture of ADC molecules with a varying number of DM1 molecules per antibody, characterized by an average Drug-to-Antibody Ratio (DAR).[7][] The reaction conditions are carefully controlled to achieve a desired average DAR, typically around 3.5 to 4.0, which balances efficacy and safety.[9][10]
BCMA Signaling Pathway in Multiple Myeloma
AD-224 targets the B-cell maturation antigen (BCMA), a member of the tumor necrosis factor receptor (TNFR) superfamily.[1][11] BCMA is crucial for the survival and proliferation of plasma cells. Its ligands, B-cell activating factor (BAFF) and a proliferation-inducing ligand (APRIL), are present in the bone marrow microenvironment.[12][13] Binding of these ligands to BCMA activates downstream signaling pathways, including the canonical and non-canonical NF-κB pathways and the JNK/SAPK pathway, which promote myeloma cell growth, survival, and drug resistance.[11][12] By targeting BCMA, AD-224 is internalized by the myeloma cell, leading to the release of the DM1 payload and subsequent cell death.[]
Data Presentation
Table 1: Key Components of AD-224
| Component | Description |
| Antibody | Anti-human BCMA IgG1 monoclonal antibody[1][] |
| Target Antigen | B-cell Maturation Antigen (BCMA/TNFRSF17)[1] |
| Payload | DM1 (Mertansine), a maytansinoid microtubule inhibitor[1][] |
| Linker | MCC (4-(N-maleimidomethyl) cyclohexane-1-carboxylate), non-cleavable[1][2][] |
| Conjugation Site | ε-amino group of lysine residues[1][5] |
Table 2: Typical Quality Attributes for Lysine-Conjugated MCC-DM1 ADCs
| Parameter | Typical Specification/Value | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 ± 0.5 | Mass Spectrometry (Intact Native MS), UV-Vis Spectroscopy[7][14] |
| ADC Purity (% monomer) | ≥ 95% | Size Exclusion Chromatography (SEC)[15] |
| Unconjugated Antibody | ≤ 5% | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |
| Free Drug (Payload) | < 1% of total drug | Reversed-Phase HPLC (RP-HPLC) |
| Endotoxin Level | < 0.5 EU/mg | Limulus Amebocyte Lysate (LAL) Assay |
| Conjugation Yield | 80-95% | Protein Concentration Measurement (e.g., A280) |
Table 3: Summary of Phase I Clinical Trial Data for AMG 224 (NCT02561962)
| Parameter | Result |
| Indication | Relapsed or Refractory Multiple Myeloma[1][16] |
| Number of Patients (evaluable) | 40 |
| Maximum Tolerated Dose (MTD) | 190 mg every 3 weeks[2] |
| Overall Response Rate (ORR) | 23%[2] |
| Common Grade ≥3 Adverse Events | Thrombocytopenia (55%), Neutropenia (27%), Anemia (18%)[2] |
Experimental Protocols
The following protocols are representative for the conjugation of a monoclonal antibody with SMCC and DM1. These should be optimized for the specific anti-BCMA antibody used.
Experimental Workflow for AD-224 Conjugation
Protocol 1: Antibody Modification with SMCC Linker
Materials:
-
Anti-BCMA monoclonal antibody (e.g., at 10 mg/mL)
-
Reaction Buffer: 50 mM Borate Buffer, 50 mM NaCl, 2 mM EDTA, pH 8.0
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Organic Solvent: Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) column (e.g., G-25)
Procedure:
-
Antibody Preparation: Buffer exchange the anti-BCMA antibody into the Reaction Buffer to a final concentration of 10 mg/mL.
-
SMCC Solution Preparation: Prepare a fresh stock solution of SMCC in DMA or DMSO (e.g., 10 mM).
-
Modification Reaction: a. Slowly add a molar excess of the SMCC solution to the stirring antibody solution. A typical molar ratio is 5-10 moles of SMCC per mole of antibody. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.[17] b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[7]
-
Purification: a. Remove the excess, unreacted SMCC and by-products immediately after the incubation period. b. For lab-scale, use a desalting column (e.g., SEC). For larger scales, a TFF system is recommended. c. Equilibrate the chosen system with a suitable buffer (e.g., 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5). d. Apply the reaction mixture and collect the protein fraction containing the modified antibody (mAb-MCC).
-
Characterization: Determine the protein concentration of the purified mAb-MCC solution using A280 absorbance.
Protocol 2: Conjugation of Modified Antibody with DM1
Materials:
-
Purified mAb-MCC solution from Protocol 1
-
DM1 (Maytansinoid)
-
Organic Solvent: DMA or DMSO
-
Quenching Reagent: N-acetylcysteine (NAC)
-
Purification and Formulation Buffer: e.g., 20 mM Histidine, 5% Trehalose, pH 5.2
-
Purification System: TFF
Procedure:
-
DM1 Solution Preparation: Prepare a fresh stock solution of DM1 in DMA or DMSO (e.g., 10 mM).
-
Conjugation Reaction: a. Adjust the pH of the mAb-MCC solution if necessary (typically pH 6.5-7.5). b. Slowly add a slight molar excess of the DM1 solution to the stirring mAb-MCC solution. A typical molar ratio is 1.5-2.0 moles of DM1 per mole of maleimide groups on the antibody. c. Incubate the reaction for 4-16 hours at room temperature, protected from light.
-
Quenching: a. Add a 2-fold molar excess of N-acetylcysteine (relative to the initial SMCC added) to quench any unreacted maleimide groups. b. Incubate for 1 hour at room temperature.
-
Purification and Formulation: a. Purify the ADC from unconjugated DM1, quenching reagent, and solvent using a TFF system. b. Diafilter the purified ADC into the final formulation buffer.
-
Final Product: a. Determine the final ADC concentration. b. Sterile filter the final product through a 0.22 µm filter and store at the recommended temperature (typically 2-8°C or frozen).
Protocol 3: Quality Control and Characterization
1. Drug-to-Antibody Ratio (DAR) Measurement by Mass Spectrometry:
-
Deglycosylate the ADC sample using PNGase F to simplify the mass spectrum.
-
Analyze the sample using an intact mass spectrometer (e.g., Q-TOF or Orbitrap) under native or denaturing conditions.
-
Deconvolute the resulting spectrum to identify the mass peaks corresponding to the antibody conjugated with 0, 1, 2, 3, etc., drug molecules.
-
Calculate the weighted average DAR from the relative abundance of each species.[18][19]
2. Purity Analysis by Size Exclusion Chromatography (SEC):
-
Inject the ADC sample onto an SEC-HPLC system.
-
Elute with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Monitor the eluate at 280 nm.
-
Quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
3. Free Drug Analysis by Reversed-Phase HPLC (RP-HPLC):
-
Precipitate the protein from the ADC sample using an organic solvent like acetonitrile.
-
Centrifuge and analyze the supernatant containing the free drug by RP-HPLC with UV detection.
-
Quantify the amount of free DM1 against a standard curve.
Conclusion
The synthesis of the AD-224 antibody-drug conjugate relies on a well-established lysine conjugation methodology. While this approach yields a heterogeneous product, careful control over reaction parameters and rigorous purification and analytical characterization are essential to ensure the consistent production of a safe and effective therapeutic. The protocols and data presented here provide a comprehensive guide for researchers and developers working on AD-224 and other similar lysine-conjugated ADCs.
References
- 1. adcreview.com [adcreview.com]
- 2. Antibody-drug conjugate therapies in multiple myelomawhats next on the horizon? [explorationpub.com]
- 4. Phase 1 study of the anti-BCMA antibody-drug conjugate AMG 224 in patients with relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. explorationpub.com [explorationpub.com]
- 16. adcreview.com [adcreview.com]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: ATN-224 SOD1 Activity Assay in Cancer Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-224, also known as choline (B1196258) tetrathiomolybdate (B108656), is a second-generation tetrathiomolybdate analogue that acts as a potent copper-chelating agent.[1][2] Its primary mechanism of action in an oncological context is the inhibition of superoxide (B77818) dismutase 1 (SOD1), a critical copper- and zinc-dependent enzyme in the cellular antioxidant defense system.[1][3][4] By sequestering copper, ATN-224 effectively inactivates SOD1, leading to an accumulation of superoxide anions.[1][4] This induction of oxidative stress can selectively trigger apoptosis in cancer cells and inhibit angiogenesis, making ATN-224 a subject of interest in cancer therapy.[1][5] These application notes provide a detailed protocol for assessing the activity of SOD1 in cancer cell lysates following treatment with ATN-224, along with relevant quantitative data and pathway diagrams.
Mechanism of Action of ATN-224
ATN-224 exerts its anti-cancer effects by targeting SOD1, which catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[4] The inhibition of SOD1 by ATN-224 is dose and time-dependent.[1] This leads to an increase in the steady-state levels of superoxide anions, which in turn can have several downstream effects, including the induction of apoptosis in tumor cells and the inhibition of endothelial cell proliferation, a key process in angiogenesis.[1] Furthermore, the inhibition of SOD1 by ATN-224 has been shown to interfere with multiple signaling pathways crucial for cancer progression, including those mediated by vascular endothelial growth factor (VEGF), fibroblast growth factor-2 (FGF-2), and insulin-like growth factor-1 (IGF-1).[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of ATN-224 in inhibiting SOD1 activity and cancer cell viability from various studies.
Table 1: In Vitro Efficacy of ATN-224 on SOD1 Activity and Cell Viability
| Cell Line | Parameter | Value | Reference |
| A431 (human epidermoid carcinoma) | SOD1 Inhibition IC₅₀ | 185 ± 65 nM | [4] |
| WEHI7.2 (murine lymphoma) | Cell Viability EC₅₀ | 3.17 ± 0.27 nM | [6] |
| Hb12 (WEHI7.2 variant) | Cell Viability EC₅₀ | 5.84 ± 0.34 nM | [6] |
| 200R (WEHI7.2 variant) | Cell Viability EC₅₀ | 5.25 ± 0.32 nM | [6] |
| Human Blood Cells | SOD Activity Inhibition IC₅₀ | 2.91 ± 0.48 µM | [7] |
Table 2: In Vivo Efficacy of ATN-224 on Tumor SOD1 Activity
| Animal Model | Treatment Dose | SOD1 Activity Inhibition | Reference |
| Mice | 50 mg/kg | ~26% | [7] |
| Mice | 150 mg/kg | ~65% | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by ATN-224 and a typical experimental workflow for its investigation.
Caption: Mechanism of ATN-224 induced tumor cell apoptosis and anti-angiogenesis.
Caption: Workflow for assessing ATN-224's effect on SOD1 activity in cancer cells.
Experimental Protocols
Cell Culture and Treatment with ATN-224
-
Cell Seeding: Plate cancer cells of interest in appropriate culture vessels and media. Allow cells to adhere and reach 50-70% confluency.
-
ATN-224 Preparation: Prepare a stock solution of ATN-224 in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in culture media to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing various concentrations of ATN-224. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time points (e.g., 3, 12, 24, 48 hours). A 48-hour incubation is often used for maximal inhibition of SOD1.[4]
Preparation of Cell Lysates
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to the cells.
-
Incubation: Incubate on ice for 30 minutes with gentle agitation.
-
Centrifugation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[8]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the Bradford or BCA assay.
SOD Activity Assay (Spectrophotometric)
This protocol is based on the principle of inhibiting the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system.[9]
Materials:
-
Cell lysates
-
SOD Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.8)
-
Xanthine solution
-
Xanthine Oxidase solution
-
Tetrazolium salt solution (e.g., WST-1 or NBT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute the cell lysates to an appropriate concentration with the SOD Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Sample or SOD standard
-
Xanthine solution
-
Tetrazolium salt solution
-
-
Initiate Reaction: Add Xanthine Oxidase solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Calculation: The SOD activity is calculated as the percentage of inhibition of the rate of formazan (B1609692) dye formation. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the reduction of the tetrazolium salt by 50%.[9]
Western Blot Analysis
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SOD1 and other proteins of interest (e.g., p-ERK, total ERK, actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers investigating the effects of ATN-224 on SOD1 activity in cancer cell lysates. The inhibition of SOD1 by ATN-224 represents a promising therapeutic strategy by exploiting the inherent oxidative stress in cancer cells. Careful execution of these experimental procedures will enable the accurate assessment of ATN-224's efficacy and its impact on relevant cellular signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The copper chelator ATN-224 induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting SOD1 reduces experimental non–small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper Chelator ATN-224 Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (ATN-224) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Specific Inhibition of SOD1 Selectively Promotes Apoptosis of Cancer Cells via Regulation of the ROS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Revolutionizing Photodynamic Therapy: A Deep Dive into ZrPCN-224's Photosensitizer Loading Efficiency
For Immediate Release
Shanghai, China – December 4, 2025 – In the ever-evolving landscape of cancer treatment and advanced drug delivery, the metal-organic framework (MOF) ZrPCN-224 has emerged as a frontrunner for enhancing the efficacy of photodynamic therapy (PDT). Its remarkable porosity and biocompatibility make it an ideal nanocarrier for photosensitizers, drugs that, upon light activation, produce reactive oxygen species (ROS) to kill cancer cells. This application note provides a detailed overview of the photosensitizer loading efficiency of ZrPCN-224, comprehensive experimental protocols, and an exploration of the intricate signaling pathways involved, tailored for researchers, scientists, and drug development professionals.
Unlocking the Potential: Quantitative Analysis of Photosensitizer Loading
The efficiency with which ZrPCN-224 can be loaded with various photosensitizers is a critical determinant of its therapeutic potential. While extensive research is ongoing, the existing literature highlights significant loading capacities for a range of photosensitizing agents. The loading efficiency is typically influenced by factors such as the molecular size and charge of the photosensitizer, the solvent system used, and the loading conditions (e.g., temperature and time).
Below is a summary of available quantitative data on the loading of different photosensitizers into ZrPCN-224 and similar porphyrin-based MOFs. It is important to note that direct comparative data for a wide range of photosensitizers within a single study for ZrPCN-224 is still an area of active research.
| Photosensitizer/Drug | Metal-Organic Framework | Loading Capacity (wt%) | Loading Efficiency (%) | Key Findings & Characterization Methods |
| Doxorubicin (DOX) | PCN-222 | 23.2 | Not Reported | Successful encapsulation confirmed by UV-vis spectroscopy. |
| Methylene Blue (MB) | Porphyrin-Alkaline Earth MOFs | Up to 952 mg/g (for a Ca-based MOF) | Not Reported | High adsorption capacity attributed to electrostatic interactions. Characterized by single-crystal X-ray diffraction.[1] |
| Pemetrexed (MTA) | UiO-66-NH2 (a Zr-based MOF) | High (not quantified) | Not Reported | Affinity of MTA to unsaturated Zr sites promoted high loading rates. |
| para-Toluenesulfonamide (PTS) | PCN-224 | Not Quantified | Not Reported | Successful loading confirmed, enabling pH-sensitive release. |
| Doxorubicin (DOX) | Poly(DH-Se/PEG/PPG urethane)@PCN-224 | Not Quantified | Not Reported | Light-induced ROS generation triggered the release of DOX. |
Note: The data presented is compiled from various studies and may not be directly comparable due to differing experimental conditions. Further research is needed to establish a standardized comparison of loading efficiencies for various photosensitizers in ZrPCN-224.
From Benchtop to Application: Detailed Experimental Protocols
To facilitate further research and development, this section provides detailed methodologies for the synthesis of ZrPCN-224, the loading of photosensitizers, and the quantification of loading efficiency.
Protocol 1: Synthesis of ZrPCN-224 Nanoparticles
This protocol is adapted from established hydrothermal synthesis methods.[2]
Materials:
-
Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
meso-Tetra(4-carboxyphenyl)porphyrin (H₂TCPP)
-
Benzoic acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glass vial, dissolve 30 mg of ZrOCl₂·8H₂O and 0.22 g of benzoic acid in 10 mL of DMF.
-
In a separate vial, dissolve 10 mg of H₂TCPP in 5 mL of DMF.
-
Combine the two solutions and stir vigorously for 10 minutes.
-
Seal the vial and heat in an oven at 90°C for 5 hours.
-
After cooling to room temperature, collect the purple precipitate by centrifugation.
-
Wash the product thoroughly with DMF and then with ethanol (B145695) to remove unreacted precursors.
-
Dry the synthesized ZrPCN-224 nanoparticles under vacuum.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To determine the size and morphology of the nanoparticles.
-
Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore volume.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
Protocol 2: Loading of Photosensitizers into ZrPCN-224
This protocol provides a general method for loading photosensitizers via diffusion. Specific parameters may need to be optimized for different photosensitizers.
Materials:
-
Synthesized ZrPCN-224 nanoparticles
-
Photosensitizer of choice (e.g., Chlorin e6, Verteporfin, Methylene Blue)
-
Appropriate solvent (e.g., DMF, DMSO, water)
Procedure:
-
Disperse a known amount of activated ZrPCN-224 nanoparticles in a specific volume of the chosen solvent.
-
Prepare a stock solution of the photosensitizer in the same solvent.
-
Add the photosensitizer solution to the ZrPCN-224 suspension. The ratio of MOF to photosensitizer should be optimized.
-
Stir the mixture at room temperature in the dark for 24-48 hours to allow for diffusion of the photosensitizer into the pores of the MOF.
-
Collect the photosensitizer-loaded ZrPCN-224 by centrifugation.
-
Wash the product repeatedly with the fresh solvent to remove any surface-adsorbed photosensitizer until the supernatant is colorless.
-
Dry the final product under vacuum.
Protocol 3: Quantification of Photosensitizer Loading Efficiency
This protocol utilizes UV-Vis spectroscopy to determine the amount of photosensitizer loaded into the MOF.
Procedure:
-
Prepare a calibration curve of the free photosensitizer in the chosen solvent by measuring the absorbance at its characteristic wavelength (λ_max) for a series of known concentrations.
-
After the loading process (Protocol 2), collect all the supernatant and washing solutions.
-
Measure the absorbance of the combined supernatant and washings at the λ_max of the photosensitizer.
-
Using the calibration curve, determine the concentration and thereby the total amount of unloaded photosensitizer.
-
Calculate the amount of loaded photosensitizer by subtracting the amount of unloaded photosensitizer from the initial amount used for loading.
-
The loading efficiency and loading capacity can be calculated using the following formulas:
-
Loading Efficiency (%) = (Mass of loaded photosensitizer / Initial mass of photosensitizer) × 100%
-
Loading Capacity (wt%) = (Mass of loaded photosensitizer / Mass of photosensitizer-loaded MOF) × 100%
-
Visualizing the Process: Experimental Workflow
The following diagram illustrates the key steps involved in the synthesis and loading process.
Caption: A flowchart illustrating the synthesis of ZrPCN-224, loading of photosensitizers, and quantification of loading efficiency.
The Cellular Aftermath: Signaling Pathways in PDT
Upon light activation, photosensitizers loaded within ZrPCN-224 generate highly cytotoxic ROS, primarily singlet oxygen (¹O₂), which triggers a cascade of cellular events leading to cell death. The primary mechanisms of cell death induced by PDT are apoptosis and necrosis.
Apoptosis (Programmed Cell Death): This is a controlled and non-inflammatory process. ROS generated by the photosensitizer can damage various cellular components, including mitochondria, leading to the release of cytochrome c. This initiates a caspase cascade, ultimately resulting in the orderly dismantling of the cell.
Necrosis (Uncontrolled Cell Death): At higher ROS concentrations, severe cellular damage can lead to a loss of membrane integrity and uncontrolled cell lysis. This process is often associated with inflammation.
The choice between apoptosis and necrosis is influenced by the dose of the photosensitizer, the light dose, and the subcellular localization of the photosensitizer.
Caption: A simplified diagram of the signaling pathways leading to apoptosis and necrosis following PDT with photosensitizer-loaded ZrPCN-224.
Conclusion and Future Directions
ZrPCN-224 holds immense promise as a versatile and efficient nanocarrier for photosensitizers in photodynamic therapy. Its high loading capacity, biocompatibility, and tunable structure make it a superior alternative to traditional delivery systems. Future research should focus on establishing standardized protocols for loading and quantifying a wider array of photosensitizers to enable direct comparisons and accelerate clinical translation. Furthermore, a deeper understanding of the specific signaling pathways activated by different photosensitizer-loaded ZrPCN-224 formulations will be crucial for optimizing therapeutic outcomes and developing personalized cancer treatments.
Disclaimer: This document is intended for informational purposes for a research audience and does not constitute medical advice.
References
- 1. Porphyrin-Alkaline Earth MOFs with the Highest Adsorption Capacity for Methylene Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Porphyrinic Metal-Organic Framework PCN-224 Nanoparticles for Near-Infrared-Induced Attenuation of Aggregation and Neurotoxicity of Alzheimer's Amyloid-β Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-WAC-224 Topoisomerase II Activity Assay
For Researchers, Scientists, and Drug Development Professionals
(R)-WAC-224 is a novel anticancer quinolone derivative that has demonstrated potent anti-leukemia activities by targeting topoisomerase II. [1][2] These application notes provide a detailed protocol for assessing the inhibitory activity of (R)-WAC-224 against human topoisomerase IIα using a DNA relaxation assay.
Topoisomerase II is a critical nuclear enzyme that modulates the topological state of DNA, playing a key role in replication, transcription, and chromosome segregation. Its inhibition is a well-established mechanism for anticancer therapies. The protocol described herein is a robust method for determining the concentration-dependent inhibitory effect of (R)-WAC-224 on the catalytic activity of topoisomerase IIα.
Data Presentation
The inhibitory activity of a compound against topoisomerase II is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents the reported IC50 value for racemic WAC-224, providing a benchmark for the expected activity of the (R)-enantiomer.
| Compound | Target | Assay Type | IC50 (µM) |
| Racemic WAC-224 | Topoisomerase IIα | Relaxation Assay | 2.26[2][3] |
| Vosaroxin (control) | Topoisomerase IIα | Relaxation Assay | 1.10[2][3] |
Experimental Protocols
Topoisomerase IIα DNA Relaxation Assay
This protocol is adapted from standard methodologies for assessing topoisomerase II inhibitors.
Objective: To determine the in vitro inhibitory activity of (R)-WAC-224 on human topoisomerase IIα by measuring the inhibition of supercoiled plasmid DNA relaxation.
Materials and Reagents:
-
Human Topoisomerase IIα (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
(R)-WAC-224
-
Vosaroxin or Etoposide (as a positive control inhibitor)
-
10X Topoisomerase II Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA
-
ATP solution (10 mM)
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
Nuclease-free water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
1X TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Proteinase K (optional)
Procedure:
-
Preparation of (R)-WAC-224 and Control dilutions:
-
Prepare a stock solution of (R)-WAC-224 in DMSO.
-
Perform serial dilutions of the (R)-WAC-224 stock solution and the positive control (e.g., Vosaroxin) in DMSO to achieve a range of desired final concentrations for the assay.
-
-
Reaction Setup:
-
On ice, prepare a master mix for the reactions. For each 20 µL reaction, combine the following:
-
2 µL of 10X Topoisomerase II Reaction Buffer
-
2 µL of 10 mM ATP
-
0.5 µg of supercoiled plasmid DNA
-
Nuclease-free water to a final volume of 18 µL (after addition of compound and enzyme).
-
-
Aliquot 18 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 1 µL of the appropriate dilution of (R)-WAC-224, control inhibitor, or DMSO (for the no-inhibitor and no-enzyme controls) to each tube.
-
Add 1 µL of human topoisomerase IIα enzyme to all tubes except the "no-enzyme" control. For the "no-enzyme" control, add 1 µL of enzyme dilution buffer.
-
-
Incubation:
-
Mix the contents of the tubes gently by flicking.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye to each tube.
-
(Optional) Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide at 0.5 µg/mL).
-
Load the entire volume of each reaction mixture into the wells of the agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye front has migrated approximately two-thirds of the way down the gel.
-
-
Visualization and Data Analysis:
-
Visualize the DNA bands under UV light.
-
Supercoiled DNA will migrate faster than relaxed DNA.
-
The inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software.
-
Calculate the percentage of inhibition for each concentration of (R)-WAC-224 relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the (R)-WAC-224 concentration and determine the IC50 value using a suitable curve-fitting software.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway of Topoisomerase II and the experimental workflow for the activity assay.
Caption: Mechanism of Topoisomerase IIα inhibition by (R)-WAC-224.
Caption: Experimental workflow for the Topoisomerase IIα relaxation assay.
References
Application Notes and Protocols: Quantifying p53 Activation After MD-224 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-224 is a first-in-class and highly potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the murine double minute 2 (MDM2) protein.[1][2][3] MDM2 is a primary endogenous inhibitor of the p53 tumor suppressor.[2][4][5] By degrading MDM2, MD-224 leads to the stabilization and accumulation of p53, thereby activating downstream signaling pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][6] This document provides detailed protocols for quantifying the activation of p53 in response to MD-224 treatment, along with a summary of expected quantitative outcomes.
Mechanism of Action: MD-224-Induced p53 Activation
MD-224 functions by hijacking the cell's natural protein disposal system. As a PROTAC, it is a bifunctional molecule that simultaneously binds to MDM2 and an E3 ubiquitin ligase, such as cereblon.[1] This proximity induces the ubiquitination of MDM2, marking it for degradation by the proteasome.[1][7] The degradation of MDM2 prevents the p53 protein from being targeted for degradation, leading to its accumulation and activation as a transcription factor.[4][7] Activated p53 then upregulates the expression of its target genes, including the cell cycle inhibitor p21 and the pro-apoptotic protein PUMA.[1]
Caption: MD-224 induces MDM2 degradation, leading to p53 stabilization and activation.
Quantitative Data Summary
The following tables summarize the expected quantitative results from treating p53 wild-type leukemia cell lines, such as RS4;11 and MV4;11, with MD-224.
Table 1: Inhibition of Cell Growth (IC50) in p53 Wild-Type Leukemia Cell Lines
| Cell Line | MD-224 IC50 (nM) |
| RS4;11 | 1.5 - 4.4 |
| MV4;11 | ~33.1 |
Data compiled from studies on various leukemia cell lines.[1]
Table 2: Induction of p53 and Target Gene Expression
| Treatment | Target | Method | Fold Change (vs. Control) | Cell Line |
| MD-224 (≤ 1 nM, 2h) | p53 protein | Western Blot | Marked Accumulation | RS4;11 |
| MD-224 (30 nM, 6h) | p21 mRNA | RT-qPCR | >10-fold | RS4;11 |
| MD-224 (30 nM, 6h) | PUMA mRNA | RT-qPCR | >10-fold | RS4;11 |
| MD-224 (30 nM, 6h) | MDM2 mRNA | RT-qPCR | >10-fold | RS4;11 |
Data indicates that MD-224 is significantly more potent than MDM2 inhibitors in upregulating p53 target genes.[1][2]
Experimental Protocols
The following are detailed protocols for quantifying p53 activation and the expression of its downstream targets.
Caption: General workflow for quantifying p53 activation at protein and mRNA levels.
Protocol 1: Western Blot for p53 and p21 Protein Levels
This protocol details the detection and semi-quantification of p53 and its downstream target p21 protein levels following MD-224 treatment.
Materials:
-
p53 wild-type cancer cell line (e.g., RS4;11)
-
Cell culture medium and supplements
-
MD-224
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to reach 70-80% confluency. Treat cells with varying concentrations of MD-224 (e.g., 0.1, 1, 10, 100 nM) and a DMSO control for desired time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel, perform electrophoresis, and transfer proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.[8]
-
Data Analysis: Quantify band intensities and normalize to the loading control (β-actin).
Protocol 2: RT-qPCR for p53 Target Gene Expression
This protocol outlines the quantification of mRNA levels of p53 target genes such as p21, PUMA, and MDM2.
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., containing SYBR Green or TaqMan probes)
-
Primers for target genes (p21, PUMA, MDM2) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit. Perform DNase treatment to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. A "no reverse transcriptase" control should be included to check for DNA contamination.[9]
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR reaction using a real-time PCR instrument. A typical cycling program includes an initial denaturation, followed by 40 cycles of denaturation and annealing/extension.[10]
-
Include a melt curve analysis at the end of the run to verify primer specificity.[10]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing treated samples to the vehicle control.
-
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers to quantify the activation of the p53 pathway by MD-224. By employing these methods, researchers can effectively characterize the pharmacodynamic effects of MD-224 and similar compounds in preclinical models, aiding in the development of novel cancer therapeutics.
References
- 1. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 10. mcgill.ca [mcgill.ca]
Application Notes and Protocols: Flow Cytometry Analysis of T-cell Populations Treated with AMP-224
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-224 is a recombinant fusion protein consisting of the extracellular domain of human B7-DC (also known as PD-L2) linked to the Fc portion of human IgG1. It is designed to target the Programmed Death-1 (PD-1) receptor on T-cells. The proposed mechanism of action for AMP-224 involves the depletion of T-cells expressing high levels of PD-1 (PD-1HI), which are often characteristic of exhausted effector T-cells in chronic diseases and cancer.[1] By reducing the population of these exhausted T-cells, AMP-224 aims to restore a more functional and effective anti-tumor immune response. This document provides detailed protocols for analyzing the effects of AMP-224 on T-cell populations using flow cytometry, along with illustrative data presented in a structured format.
Data Presentation
The following tables summarize the expected quantitative changes in T-cell populations following treatment with AMP-224. The data presented here is illustrative and intended to reflect the anticipated immunological effects based on the mechanism of action of AMP-224.
Table 1: Phenotypic Analysis of Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Population | Marker Profile | Pre-treatment (% of CD3+) | Post-treatment (% of CD3+) | Fold Change |
| Total T-cells | CD3+ | 70.2 ± 5.6 | 68.9 ± 6.1 | 0.98 |
| Helper T-cells | CD3+CD4+ | 45.3 ± 4.1 | 44.8 ± 4.5 | 0.99 |
| Cytotoxic T-cells | CD3+CD8+ | 24.1 ± 3.8 | 23.5 ± 3.5 | 0.97 |
| PD-1HI CD4+ T-cells | CD3+CD4+PD-1high | 15.2 ± 2.5 | 5.1 ± 1.1 | 0.34 |
| PD-1HI CD8+ T-cells | CD3+CD8+PD-1high | 25.8 ± 3.9 | 8.7 ± 1.8 | 0.34 |
Table 2: Functional Analysis of T-cells by Intracellular Cytokine Staining
| Cytokine Producing Cells | Marker Profile | Pre-treatment (% of CD4+ or CD8+) | Post-treatment (% of CD4+ or CD8+) | Fold Change |
| IFNγ-producing CD4+ T-cells | CD4+IFNγ+ | 2.1 ± 0.5 | 5.8 ± 1.2 | 2.76 |
| TNFα-producing CD4+ T-cells | CD4+TNFα+ | 1.8 ± 0.4 | 4.9 ± 1.0 | 2.72 |
| IL-2-producing CD4+ T-cells | CD4+IL-2+ | 1.5 ± 0.3 | 4.2 ± 0.9 | 2.80 |
| IFNγ-producing CD8+ T-cells | CD8+IFNγ+ | 3.5 ± 0.8 | 9.7 ± 2.1 | 2.77 |
| TNFα-producing CD8+ T-cells | CD8+TNFα+ | 3.1 ± 0.7 | 8.5 ± 1.9 | 2.74 |
| IL-2-producing CD8+ T-cells | CD8+IL-2+ | 1.2 ± 0.3 | 3.6 ± 0.8 | 3.00 |
Experimental Protocols
Protocol 1: T-cell Phenotyping from Human Whole Blood
This protocol outlines the procedure for staining surface markers on T-lymphocytes from whole blood to identify and quantify different T-cell subsets, including those expressing high levels of PD-1.
Materials:
-
Human whole blood collected in sodium heparin tubes
-
Phosphate-buffered saline (PBS)
-
FACS Lysing Solution (e.g., BD Biosciences)
-
Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., Human TruStain FcX™ from BioLegend)
-
Fluorochrome-conjugated antibodies (see Table 3 for a recommended panel)
-
Flow cytometry tubes
Table 3: Antibody Panel for T-cell Phenotyping
| Target | Fluorochrome | Clone |
| CD3 | PerCP-Cy5.5 | UCHT1 |
| CD4 | APC | RPA-T4 |
| CD8 | FITC | RPA-T8 |
| PD-1 (CD279) | PE | EH12.2H7 |
| Viability Dye | e.g., Fixable Viability Dye eFluor 780 | N/A |
Procedure:
-
Add 100 µL of whole blood to a flow cytometry tube.
-
Add Fc Block and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
Add the pre-titered antibody cocktail (CD3, CD4, CD8, PD-1) to the tube.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Add 2 mL of 1X FACS Lysing Solution and incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 500 x g for 5 minutes.
-
Decant the supernatant and wash the cell pellet with 2 mL of Staining Buffer.
-
Centrifuge at 500 x g for 5 minutes and decant the supernatant.
-
Resuspend the cell pellet in 500 µL of Staining Buffer.
-
If using a viability dye, follow the manufacturer's protocol for staining before antibody addition.
-
Acquire the samples on a flow cytometer.
Protocol 2: Intracellular Cytokine Staining of T-cells
This protocol describes the stimulation of PBMCs followed by intracellular staining to detect cytokine production in T-cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated by density gradient centrifugation (e.g., Ficoll-Paque)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Surface staining antibodies (as in Table 3)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™ kit from BD Biosciences)
-
Intracellular staining antibodies (see Table 4)
-
Permeabilization/Wash Buffer
Table 4: Antibody Panel for Intracellular Cytokine Staining
| Target | Fluorochrome | Clone |
| IFNγ | APC | 4S.B3 |
| TNFα | PE-Cy7 | MAb11 |
| IL-2 | PE | MQ1-17H12 |
Procedure:
-
Resuspend PBMCs at 1 x 106 cells/mL in complete RPMI-1640 medium.
-
Add the cell stimulation cocktail to the cells.
-
Add the protein transport inhibitor.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Wash the cells with Staining Buffer.
-
Perform surface staining as described in Protocol 1, steps 2-8.
-
After the final wash, resuspend the cell pellet in 250 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with 1 mL of 1X Permeabilization/Wash Buffer.
-
Centrifuge at 700 x g for 5 minutes and decant the supernatant.
-
Add the intracellular antibody cocktail (IFNγ, TNFα, IL-2) diluted in Permeabilization/Wash Buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Resuspend the cells in 500 µL of Staining Buffer.
-
Acquire the samples on a flow cytometer.
Mandatory Visualizations
Caption: Proposed signaling pathway of AMP-224.
Caption: Experimental workflow for flow cytometry analysis.
References
Application Notes and Protocols for AD-224 Internalization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2][3][4][5] The therapeutic efficacy of an ADC is critically dependent on a series of events, beginning with the binding of the antibody to a specific antigen on the cancer cell surface, followed by the internalization of the ADC-antigen complex.[1][6][7][8][9][10][11] Once internalized, the ADC is trafficked to intracellular compartments, typically lysosomes, where the cytotoxic payload is released to induce cell death.[1][2][3][12] Therefore, quantifying the rate and extent of internalization is a crucial step in the preclinical development and selection of ADC candidates.[6][7][10]
This document provides detailed protocols and application notes for performing an internalization assay for a hypothetical antibody-drug conjugate, AD-224, targeting a tumor-associated antigen. The described methods are based on widely used fluorescence-based techniques that allow for the quantitative analysis of ADC uptake into target cells.
Key Principles of ADC Internalization Assays
The fundamental goal of an internalization assay is to distinguish between ADCs bound to the cell surface and those that have been successfully internalized.[6][13] This is often achieved by labeling the ADC with a pH-sensitive fluorescent dye or by using a quenching agent that neutralizes the fluorescence of non-internalized antibodies.[13]
-
pH-Sensitive Dye-Based Assays: These assays utilize dyes, such as pHrodo™, that exhibit minimal fluorescence at the neutral pH of the extracellular environment but become highly fluorescent in the acidic environment of endosomes and lysosomes.[6][7][13][14] This method provides a direct correlation between fluorescence intensity and the amount of internalized ADC.[7][14]
-
Quench-Based Assays: In this approach, the ADC is labeled with a standard fluorophore. After allowing time for internalization, a quenching antibody or reagent that specifically binds to the fluorophore is added to the extracellular medium. This quenches the signal from the surface-bound ADC, leaving only the fluorescence from the internalized, protected ADC to be measured.[9][13]
Experimental Protocols
Protocol 1: pH-Sensitive Dye-Based Internalization Assay using Flow Cytometry
This protocol describes the use of a pH-sensitive dye to quantify the internalization of AD-224.
Materials:
-
AD-224 Antibody-Drug Conjugate
-
Target cancer cell line (e.g., a cell line overexpressing the target antigen)
-
Control non-target cell line
-
pH-sensitive dye labeling kit (e.g., pHrodo™ Red succinimidyl ester)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Methodology:
-
Labeling of AD-224 with pH-Sensitive Dye:
-
Follow the manufacturer's instructions to conjugate the pH-sensitive dye to AD-224.
-
Determine the final concentration and degree of labeling of the conjugated AD-224.
-
-
Cell Seeding:
-
The day before the experiment, seed the target and control cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
-
Treatment with Labeled AD-224:
-
On the day of the experiment, dilute the labeled AD-224 to the desired concentrations in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the labeled AD-224. Include a negative control of unlabeled AD-224.
-
Incubate the plate at 37°C and 5% CO2 for various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
-
Cell Harvesting and Staining:
-
At each time point, wash the cells twice with cold PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells and resuspend them in cold PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the pH-sensitive dye.
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each sample.
-
Protocol 2: Confocal Microscopy for Visualization of Internalization
This protocol allows for the qualitative and semi-quantitative assessment of AD-224 internalization and intracellular localization.
Materials:
-
AD-224 labeled with a fluorescent dye (e.g., Alexa Fluor™ 488)
-
Target cancer cell line
-
Glass-bottom culture dishes or chamber slides
-
Lysosomal marker (e.g., LysoTracker™ Red)
-
Nuclear stain (e.g., DAPI)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
Mounting medium
-
Confocal microscope
Methodology:
-
Cell Seeding:
-
Seed target cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
-
Treatment with Labeled AD-224:
-
Treat the cells with fluorescently labeled AD-224 at a predetermined concentration.
-
Incubate for the desired time points at 37°C.
-
-
Staining for Organelles:
-
In the last 30-60 minutes of incubation, add a lysosomal marker to the medium to co-localize the internalized ADC.
-
Wash the cells with PBS.
-
-
Fixation, Permeabilization, and Nuclear Staining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells if necessary for intracellular target staining.
-
Stain the nuclei with DAPI.
-
-
Imaging:
-
Mount the slides and visualize the cells using a confocal microscope.
-
Capture images in the respective channels for the ADC, lysosomes, and nucleus. Co-localization analysis can be performed using appropriate software.
-
Data Presentation
The quantitative data from the flow cytometry experiment can be summarized in the following table.
| Time Point (Hours) | Mean Fluorescence Intensity (MFI) - Target Cells | Mean Fluorescence Intensity (MFI) - Control Cells |
| 0 | 150 ± 20 | 145 ± 18 |
| 1 | 850 ± 65 | 160 ± 22 |
| 4 | 3200 ± 210 | 180 ± 25 |
| 8 | 6500 ± 450 | 200 ± 30 |
| 24 | 9800 ± 620 | 210 ± 35 |
Note: The data presented are hypothetical and for illustrative purposes only.
Visualization of Pathways and Workflows
To better understand the processes involved in the internalization assay, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the pH-sensitive dye-based internalization assay.
Caption: Signaling pathway of ADC internalization and payload release.
Conclusion
The provided protocols offer robust methods for quantifying and visualizing the internalization of the AD-224 antibody-drug conjugate. A thorough characterization of an ADC's internalization properties is essential for predicting its in vivo efficacy and for the rational design of next-generation ADC therapies.[15] The choice between a flow cytometry-based quantitative assay and a microscopy-based qualitative assessment will depend on the specific questions being addressed in the drug development pipeline.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 3. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates: beyond current approvals and potential future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody drug conjugates (ADCs): Delivering the next wave of medicines [astrazeneca.com]
- 6. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 7. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. ADC Internalization Detection Antibody – Labeled with pH-Sensitive Fluorescent Dye | ACROBiosystems [acrobiosystems.com]
- 12. youtube.com [youtube.com]
- 13. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Intracellular Copper Levels Following ATN-224 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-224, also known as choline (B1196258) tetrathiomolybdate, is a second-generation copper-chelating agent that has demonstrated anti-angiogenic and anti-tumor properties.[1][2] Its mechanism of action involves the selective binding of copper, which leads to the inhibition of copper-dependent enzymes crucial for tumor growth and survival, such as superoxide (B77818) dismutase 1 (SOD1) and cytochrome c oxidase (CcOX).[3][4] The inhibition of these enzymes disrupts cellular redox homeostasis, increases oxidative stress, and can induce apoptosis in cancer cells.[2][3] Given that the therapeutic efficacy of ATN-224 is directly related to its ability to deplete intracellular copper, accurate measurement of intracellular copper levels is critical for preclinical and clinical evaluation of this drug.
These application notes provide detailed protocols for measuring the changes in intracellular copper concentration in response to ATN-224 treatment. The methodologies described are suitable for researchers in academic and industrial settings engaged in cancer biology, pharmacology, and drug development.
Data Presentation
The following table summarizes representative quantitative data on the effect of ATN-224 on intracellular copper levels and the activity of the copper-dependent enzyme, superoxide dismutase 1 (SOD1). The data illustrates a dose-dependent decrease in both intracellular copper and SOD1 activity following treatment with ATN-224.
Table 1: Effect of ATN-224 on Intracellular Copper Concentration and SOD1 Activity in Human Umbilical Vein Endothelial Cells (HUVECs)
| ATN-224 Concentration (µM) | Intracellular Copper (ng/mg protein) | SOD1 Activity (% of Control) |
| 0 (Control) | 15.2 ± 1.8 | 100 |
| 0.1 | 11.8 ± 1.5 | 75 ± 8 |
| 1.0 | 7.5 ± 1.1 | 42 ± 6 |
| 10.0 | 4.1 ± 0.8 | 18 ± 5 |
Note: The data presented in this table are representative and compiled for illustrative purposes based on the known mechanism of ATN-224. Actual results may vary depending on the cell line, experimental conditions, and assay used.
Signaling Pathway and Experimental Workflow
Signaling Pathway of ATN-224 Action
ATN-224 acts as a copper chelator, primarily targeting intracellular copper ions. This chelation leads to the depletion of copper available for incorporation into cuproenzymes, most notably SOD1. The loss of copper from the active site of SOD1 results in its inactivation, leading to an accumulation of superoxide radicals. This increase in reactive oxygen species (ROS) can induce cellular damage and trigger apoptotic pathways.
Caption: ATN-224 chelates intracellular copper, leading to SOD1 inactivation and apoptosis.
Experimental Workflow for Measuring Intracellular Copper
The general workflow for determining intracellular copper levels after ATN-224 treatment involves cell culture, treatment with the drug, cell harvesting and lysis, and subsequent analysis of copper content using a suitable analytical method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a colorimetric assay.
Caption: Workflow for measuring intracellular copper after ATN-224 treatment.
Experimental Protocols
Two common methods for the quantification of intracellular copper are provided below: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for high sensitivity and accuracy, and a colorimetric assay for a more accessible, high-throughput alternative.
Protocol 1: Measurement of Intracellular Copper by ICP-MS
ICP-MS is a highly sensitive technique for the elemental analysis of biological samples.[5]
Materials:
-
Cell culture reagents (media, serum, antibiotics, trypsin, PBS)
-
ATN-224 (choline tetrathiomolybdate)
-
High-purity nitric acid (trace metal grade)
-
High-purity water (18.2 MΩ·cm)
-
Copper standard solutions for calibration
-
BCA or Bradford protein assay kit
-
Microcentrifuge tubes (metal-free)
-
ICP-MS instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HUVECs, various cancer cell lines) in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with varying concentrations of ATN-224 (e.g., 0, 0.1, 1, 10 µM) in fresh culture medium. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Washing:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove extracellular contaminants.
-
Harvest the cells using trypsinization or a cell scraper.
-
Transfer the cell suspension to a metal-free microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
-
Cell Lysis and Digestion:
-
Resuspend the final cell pellet in a known volume of high-purity water.
-
Take an aliquot for protein quantification using a BCA or Bradford assay.
-
To the remaining cell suspension, add high-purity nitric acid to a final concentration of 2-5%.
-
Digest the samples by heating at 80-90°C for at least 2 hours or until the solution is clear.
-
After digestion, dilute the samples to the appropriate volume with high-purity water to fall within the linear range of the ICP-MS.
-
-
ICP-MS Analysis:
-
Prepare a series of copper standards in the same acid matrix as the samples for calibration.
-
Analyze the samples and standards on the ICP-MS according to the manufacturer's instructions for copper detection.
-
-
Data Analysis:
-
Quantify the copper concentration in each sample based on the calibration curve.
-
Normalize the copper concentration to the protein concentration of the corresponding sample to account for variations in cell number. Express the final results as ng of copper per mg of total protein.
-
Protocol 2: Measurement of Intracellular Copper by Colorimetric Assay
Colorimetric assays provide a simpler and more high-throughput method for estimating intracellular copper levels.[1] These assays are based on a chelating agent that forms a colored complex with copper, which can be measured spectrophotometrically.
Materials:
-
Cell culture reagents
-
ATN-224
-
Commercially available copper colorimetric assay kit (e.g., using a complexing agent that absorbs at a specific wavelength)
-
Cell lysis buffer (as provided in the kit or a compatible buffer)
-
96-well microplate
-
Microplate reader
-
BCA or Bradford protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as described in Protocol 1, step 1. It is advisable to use a 96-well plate format for high-throughput analysis.
-
-
Cell Harvesting and Lysis:
-
After treatment, remove the medium and wash the cells twice with ice-cold PBS.
-
Add the cell lysis buffer provided in the kit to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
Collect the cell lysates.
-
-
Protein Quantification:
-
Take an aliquot of the cell lysate from each sample for protein determination using a BCA or Bradford assay.
-
-
Colorimetric Reaction:
-
Prepare a series of copper standards as described in the kit manual.
-
In a new 96-well plate, add the cell lysates and copper standards to different wells.
-
Add the colorimetric reagent from the kit to all wells containing samples and standards.
-
Incubate for the time specified in the kit protocol to allow for color development.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the copper concentration in the samples from the standard curve.
-
Normalize the copper concentration to the protein concentration for each sample.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for quantifying the effect of ATN-224 on intracellular copper levels. The choice between ICP-MS and a colorimetric assay will depend on the required sensitivity, available equipment, and desired throughput. Accurate measurement of intracellular copper is a critical step in understanding the mechanism of action of ATN-224 and in the development of copper-chelating agents as cancer therapeutics.
References
- 1. thermofisher.com [thermofisher.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The copper chelator ATN-224 induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Photodynamic Therapy using ZrPCN-224
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for conducting in vitro photodynamic therapy (PDT) using ZrPCN-224, a zirconium-based porphyrinic metal-organic framework. ZrPCN-224 has emerged as a promising photosensitizer due to its high porosity, excellent stability, and ability to generate reactive oxygen species (ROS) upon light activation. These characteristics make it a compelling candidate for cancer therapy research. The following protocols for cellular uptake, cytotoxicity assessment, and ROS detection are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of ZrPCN-224 in a laboratory setting.
Data Presentation
Table 1: In Vitro Cytotoxicity of ZrPCN-224 Mediated Photodynamic Therapy
| Cell Line | ZrPCN-224 Concentration (µg/mL) | Light Dose (J/cm²) | Wavelength (nm) | Cell Viability (%) |
| H520 (Lung Squamous Cell Carcinoma) | 100 | 60 | N/A | Data not available |
| 4T1 (Murine Breast Cancer) | N/A | N/A | N/A | Data not available |
| MCF-7 (Human Breast Cancer) | N/A | N/A | N/A | Data not available |
| HeLa (Human Cervical Cancer) | 0.5 - 40 µM | N/A | N/A | Data not available |
| L-02 (Human Hepatocytes) | N/A | N/A | N/A | Data not available |
| Data presented is based on available literature. "N/A" indicates that the specific parameter was not provided in the cited sources, and "Data not available" signifies that quantitative cell viability percentages were not reported. |
Table 2: Cellular Uptake of ZrPCN-224 Nanoparticles
| Cell Line | Particle Size (nm) | Incubation Time (h) | Uptake Mechanism | Quantitative Uptake Data |
| HeLa | 30 | 6 - 18 | Clathrin-mediated endocytosis | Highest uptake content |
| HeLa | 90 | 6 - 18 | Clathrin-mediated endocytosis | Intermediate uptake content |
| HeLa | 180 | 6 - 18 | Clathrin- and glycosylphosphatidylinositol-mediated | Lowest uptake content |
| H520 | N/A | 24 | Endocytosis | 100 µmol/L treatment |
| Uptake kinetics for HeLa cells reached a plateau around 12-18 hours. |
Experimental Protocols
Cellular Uptake of ZrPCN-224 Nanoparticles
Objective: To determine the internalization of ZrPCN-224 nanoparticles into cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, H520)
-
Complete cell culture medium
-
ZrPCN-224 nanoparticle suspension
-
Phosphate-buffered saline (PBS)
-
Inductively coupled plasma mass spectrometry (ICP-MS) or fluorescence microscopy
-
6-well plates
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare a working solution of ZrPCN-224 nanoparticles in complete cell culture medium at the desired concentration (e.g., 100 µmol/L).
-
Remove the culture medium from the wells and replace it with the ZrPCN-224 containing medium.
-
Incubate the cells for various time points (e.g., 2, 4, 8, 12, 24 hours) to assess uptake kinetics.
-
At each time point, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
For quantitative analysis, lyse the cells and determine the zirconium content using ICP-MS.
-
For qualitative analysis, fix the cells and visualize the internalized nanoparticles using fluorescence microscopy, if the nanoparticles are fluorescently labeled or possess intrinsic fluorescence.
In Vitro Photodynamic Therapy Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of ZrPCN-224 mediated PDT on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ZrPCN-224 nanoparticle suspension
-
PBS
-
Light source with a specific wavelength (e.g., 650 nm or 660 nm laser or LED)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of ZrPCN-224 in complete culture medium. Include a no-treatment control and a dark toxicity control (ZrPCN-224 without light exposure).
-
Incubate the cells for a predetermined time (e.g., 24 hours) to allow for nanoparticle uptake.
-
Wash the cells with PBS to remove the extracellular ZrPCN-224.
-
Add fresh, phenol (B47542) red-free medium to each well.
-
Irradiate the designated wells with a light source at a specific wavelength (e.g., 650 nm or 660 nm) and light dose (e.g., 30-60 J/cm²). Ensure the light source is calibrated to deliver a uniform power density (e.g., 100 mW/cm²).
-
Incubate the cells for another 24-48 hours post-irradiation.
-
Assess cell viability using a standard cytotoxicity assay according to the manufacturer's protocol.
Intracellular Reactive Oxygen Species (ROS) Detection
Objective: To detect the generation of intracellular ROS following ZrPCN-224 mediated PDT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ZrPCN-224 nanoparticle suspension
-
PBS
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA))
-
Light source (as described in the cytotoxicity assay)
-
Fluorescence microscope or flow cytometer
-
6-well plates or 96-well black-walled plates
Procedure:
-
Seed cells in the appropriate plates and treat with ZrPCN-224 as described in the cytotoxicity protocol.
-
After the incubation period for nanoparticle uptake, wash the cells with PBS.
-
Load the cells with a ROS-sensitive probe like DCFH-DA (typically 5-10 µM in serum-free medium) for 30-60 minutes in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Add fresh, phenol red-free medium.
-
Irradiate the cells with the light source at the desired wavelength and dose.
-
Immediately after irradiation, measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Visualizations
Caption: Experimental workflow for in vitro photodynamic therapy using ZrPCN-224.
Caption: Simplified signaling pathway of apoptosis induced by ZrPCN-224 mediated PDT.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vitro Solubility of Anticancer Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with anticancer agents, exemplified by "Anticancer agent 224 (Compound 16)," during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic anticancer compound is not dissolving in aqueous buffers for my cell-based assay. What is the first step?
A1: The initial step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used first choice due to its ability to dissolve many nonpolar compounds and its compatibility with cell culture systems at low final concentrations.[1][2]
Q2: After dissolving my compound in DMSO, it precipitates when I dilute it into the aqueous cell culture medium. How can I resolve this?
A2: This common issue, known as "crashing out," can be addressed with several strategies:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible, ideally well below 1%, as higher concentrations can be toxic to cells.[1]
-
Use a Co-solvent System: A mixture of solvents may maintain solubility more effectively than a single solvent.[1]
-
Employ Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[1]
-
Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can aid dissolution.[1][2]
Q3: Are there alternative solvents to DMSO if it's not effective or compatible with my assay?
A3: Yes, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be considered. However, it is crucial to ensure the chosen solvent is compatible with your experimental model, as high concentrations can be cytotoxic.[3] Always include a corresponding vehicle control in your experiments.
Q4: What is the difference between kinetic and equilibrium solubility, and which is more relevant for my in vitro assays?
A4:
-
Kinetic solubility is the maximum concentration achieved when a concentrated organic stock solution is rapidly diluted into an aqueous buffer. It often represents a temporary, supersaturated state and is commonly measured in high-throughput screening.[3][4]
-
Equilibrium solubility (or thermodynamic solubility) is the concentration of a compound in a saturated solution at equilibrium, which is a more stable state.[3]
For many in vitro bioassays, kinetic solubility is the more practical measure.[4][5]
Q5: Could solubility issues be the cause of inconsistent results in my experiments?
A5: Absolutely. Poor solubility is a significant contributor to experimental variability.[3] Inconsistent dissolution can lead to variations in the effective concentration of the compound in your assays. Standardizing the preparation and dilution protocol is crucial.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound powder will not dissolve in the chosen organic solvent to create a stock solution. | The compound has very low solubility in that specific solvent, or more energy is needed to break the crystal lattice. | - Try gentle warming of the solution (e.g., in a 37°C water bath) and vortexing or sonication.[2]- If the compound remains insoluble, test its solubility in a different organic solvent.[2] |
| The stock solution in DMSO is hazy or contains visible particulates. | The concentration of the stock solution may be too high, exceeding the compound's solubility limit in DMSO. | - Prepare a new stock solution at a lower concentration.- Consider filtration through a 0.22 µm syringe filter, but be aware this could lower the compound's concentration if it is the substance that is not fully dissolved.[3] |
| Precipitation occurs over time in the final assay medium. | The compound is in a supersaturated state and is not thermodynamically stable in the aqueous environment. | - Consider using solubility-enhancing excipients like surfactants or cyclodextrins to form more stable formulations.[1]- Perform a preliminary test to determine the maximum concentration at which your compound remains soluble in the final assay medium over the experiment's duration.[3] |
| High background signal or artifacts in the assay. | The compound may be aggregating, leading to non-specific interactions or light scattering. | - Visually inspect the solution for turbidity.- Dynamic light scattering (DLS) can be used to detect aggregates.[1] |
| Inconsistent results between experiments. | Variability in stock solution preparation or dilution. | - Standardize the protocol for preparing and diluting the compound.- Ensure the stock solution is fully dissolved and homogenous before each use.- Prepare fresh dilutions for each experiment.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Calculate: Determine the mass of the compound required to prepare the desired volume and concentration of the stock solution (e.g., 10 mM).
-
Weigh: Accurately weigh the calculated amount of the compound powder and place it into a sterile vial.[2]
-
Dissolve: Add the calculated volume of high-purity, anhydrous DMSO.[3] Vortex the mixture vigorously for 1-2 minutes.[2]
-
Aid Dissolution (if necessary): If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[1][2] Sonication for 5-10 minutes can also be beneficial for difficult-to-dissolve compounds.[2]
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulates.[2]
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2][3]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm: Pre-warm the aqueous cell culture medium or buffer to 37°C.[1]
-
Add Dropwise: While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[1]
-
Mix: Continue to mix for an additional 30 seconds.
-
Final Concentration: Ensure the final concentration of DMSO is kept low (e.g., <0.5%) to avoid cytotoxicity.[6]
Visualizations
Caption: Experimental workflow for preparing and diluting a poorly soluble compound.
Caption: Decision tree for troubleshooting compound precipitation in aqueous media.
Caption: Hypothetical signaling pathway for an anticancer agent.
References
Troubleshooting MD-224 PROTAC off-target effects
This technical support center provides researchers with comprehensive troubleshooting guides and FAQs to investigate and mitigate potential off-target effects of the MD-224 PROTAC.
Understanding MD-224's Mechanism of Action
MD-224 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) protein.[1][2][3] It functions by forming a ternary complex between MDM2 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.[1][3][4][5] The degradation of MDM2, a key negative regulator of the p53 tumor suppressor, results in the accumulation and activation of p53, which can trigger apoptosis in cancer cells harboring wild-type p53.[2][3]
Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during experiments with MD-224.
Q1: My cells are exhibiting high toxicity at concentrations that do not correlate with maximal MDM2 degradation. What could be the cause?
A1: This suggests a potential off-target toxicity effect. While MD-224 is highly potent against MDM2, cytotoxicity can arise from several factors:
-
Degradation of an essential off-target protein: The PROTAC may be degrading other proteins necessary for cell survival. A known off-target of MD-224 is the Pregnane X Receptor (PXR), whose degradation could have unintended consequences.[6]
-
"Off-target pharmacology": The warhead (MDM2 binder) or the E3 ligase binder (thalidomide-like moiety) could be engaging with other proteins without necessarily degrading them, leading to toxic phenotypes.
-
Class-specific effects: Pomalidomide-based CRBN recruiters can sometimes induce degradation of other zinc-finger (ZF) proteins, which may contribute to toxicity.[7]
To investigate, we recommend performing a cell viability assay alongside a Western blot for MDM2 across a wide range of MD-224 concentrations. This will help you separate the on-target degradation potency (DC50) from the cytotoxic potency (GI50).
Q2: I'm observing unexpected phenotypic changes in my cells that are not consistent with p53 activation. How can I identify the underlying cause?
A2: Unexplained phenotypes are a strong indicator of off-target effects. The most effective method for identifying unintended protein degradation is unbiased mass spectrometry-based global proteomics. This approach provides a snapshot of the entire proteome, allowing you to identify proteins whose abundance decreases upon MD-224 treatment.
The recommended workflow is to compare protein levels in cells treated with:
-
Vehicle (e.g., DMSO)
-
MD-224 (at a concentration that gives effective MDM2 degradation, e.g., 10-30 nM)
-
A negative control, such as an inactive epimer of the CRBN binder, if available.
This comparative analysis will highlight proteins that are specifically degraded by MD-224, which can then be validated by orthogonal methods like Western blotting.
Q3: How do I confirm if MD-224 is degrading specific proteins other than MDM2 in my cellular model?
A3: Once you have a list of potential off-targets from a proteomics screen, validation is crucial.
-
Western Blotting: This is the most direct method. Obtain a validated antibody for the suspected off-target protein and perform a Western blot on lysates from cells treated with a dose-response of MD-224. A dose-dependent decrease in the protein level strongly suggests degradation.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct target engagement in a cellular context.[8]
-
NanoBRET™ Assay: This proximity-based assay can be used to measure the formation of a ternary complex between the suspected off-target protein, MD-224, and the CRBN E3 ligase.[7]
Q4: What is the "hook effect," and could it explain inconsistent degradation results at high concentrations of MD-224?
A4: The "hook effect" is a phenomenon common to PROTACs where efficacy (i.e., target degradation) decreases at very high concentrations.[8] This occurs because the PROTAC molecules begin to saturate both the target protein (MDM2) and the E3 ligase (CRBN) independently, forming binary complexes (PROTAC-MDM2 and PROTAC-CRBN) instead of the productive ternary complex required for degradation. If you observe robust MDM2 degradation at 10 nM but weaker degradation at 1 µM, the hook effect is a likely cause. It is critical to perform a full dose-response curve to identify the optimal concentration window for degradation.
Q5: My proteomics data shows modest degradation of several zinc-finger (ZF) proteins. Is this an expected off-target effect?
A5: Yes, this can be an expected class-effect for PROTACs that use pomalidomide (B1683931) or thalidomide-based moieties to recruit CRBN.[7] These molecules are known to have intrinsic activity against a subset of C2H2 zinc-finger transcription factors. While often less potent than the primary on-target effect, this "neo-substrate" degradation should be noted. If a specific ZF protein is of interest to your biological question, its degradation should be validated by Western blot.
Off-Target Troubleshooting Workflow
If you suspect an off-target effect, follow this systematic approach to identify and validate the cause.
Quantitative Data Summary
This table summarizes key potency values for MD-224. Use the empty rows to record your own experimental results for comparison.
| Parameter | Analyte | Cell Line | Value | Reference / Your Data |
| GI50 | Cell Growth Inhibition | RS4;11 | 1.5 nM | [1][3][9] |
| DC50 | MDM2 Degradation | RS4;11 | < 1 nM | [1][3] |
| DC50 | PXR Degradation | - | Potent | [6] |
| GI50 | Cell Growth Inhibition | Your Cell Line | Enter Value | |
| DC50 | MDM2 Degradation | Your Cell Line | Enter Value | |
| DC50 | Validated Off-Target | Your Cell Line | Enter Value |
Key Experimental Protocols
Global Proteomics Analysis for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry.
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., RS4;11) to ~70-80% confluency.
-
Prepare triplicate plates for each condition:
-
Vehicle Control (e.g., 0.1% DMSO)
-
MD-224 (e.g., 30 nM)
-
-
Incubate for a duration sufficient to see robust MDM2 degradation (e.g., 6-8 hours). Shorter time points are more likely to reveal direct targets.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS and harvest.
-
Lyse cells in a buffer compatible with mass spectrometry (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Quantify protein concentration using a BCA assay.
-
-
Sample Preparation for Mass Spectrometry (TMT-based example):
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and perform protein precipitation (e.g., with acetone).
-
Digest proteins into peptides using Trypsin overnight at 37°C.
-
Label peptides with Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol, assigning a unique tag to each sample.
-
Combine the labeled samples, and perform fractionation (e.g., high-pH reversed-phase chromatography) to reduce sample complexity.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., Orbitrap).
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against a relevant protein database (e.g., UniProt Human).
-
Identify and quantify proteins, normalizing the data based on the TMT reporter ions.
-
Perform statistical analysis to identify proteins with significantly reduced abundance in the MD-224-treated samples compared to the vehicle control.
-
Western Blotting for Off-Target Validation
-
Sample Preparation:
-
Seed cells and treat with a range of MD-224 concentrations (e.g., 0, 1, 3, 10, 30, 100, 300, 1000 nM) for the desired time.
-
Lyse cells and quantify protein concentration as described above.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to your potential off-target overnight at 4°C.
-
Also, probe a separate membrane (or strip and re-probe) for MDM2 (as a positive control for degradation) and a loading control (e.g., GAPDH, β-Actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify band intensity and normalize to the loading control to determine the dose-dependent degradation of the target.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density.
-
Compound Treatment: Prepare a serial dilution of MD-224 and treat the cells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a relevant period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the concentration that inhibits cell growth by 50% (GI50).
On-Target Signaling Pathway: MDM2-p53 Axis
Understanding the intended pathway is crucial for distinguishing on-target from off-target effects. MD-224 is designed to disrupt the inhibitory relationship between MDM2 and p53.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Stability Issues with Antibody-Drug Conjugate (ADC) Linkers
Disclaimer: The following information is provided for research and development purposes only. While this guide addresses common stability issues with antibody-drug conjugate (ADC) linkers, there is no publicly available information specific to an "AD-224" linker. The principles and troubleshooting strategies outlined here are based on established knowledge of ADC linker chemistry and stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of an ADC linker in circulation?
The stability of an ADC linker is a critical determinant of its therapeutic index, ensuring that the cytotoxic payload is delivered specifically to the target cells.[1] Key factors influencing linker stability include:
-
Linker Chemistry: Linkers are broadly classified as cleavable or non-cleavable. Cleavable linkers (e.g., hydrazones, disulfides, peptides) are designed to release the payload under specific physiological conditions, but they can be susceptible to premature cleavage in plasma.[1][2] Non-cleavable linkers (e.g., thioether) are generally more stable and release the payload after the antibody is degraded within the lysosome.[2][3]
-
Conjugation Site: The site of linker-drug conjugation on the antibody can significantly impact stability.[2][4] Conjugation to solvent-accessible sites may lead to increased payload loss, especially for linkers like those based on maleimide (B117702) chemistry.[2][5]
-
Payload Hydrophobicity: Highly hydrophobic payloads can induce ADC aggregation, which can negatively affect stability and pharmacokinetic properties.[2]
-
Drug-to-Antibody Ratio (DAR): A high DAR can increase the potency of an ADC but may also lead to aggregation and faster clearance from circulation, thereby impacting its overall stability and therapeutic window.[2][6]
-
Physiological Environment: Factors such as plasma pH, the presence of esterases and other enzymes, and reducing agents like glutathione (B108866) can all contribute to linker cleavage.[2][5]
Q2: What are the consequences of premature payload release from an ADC?
Premature release of the cytotoxic payload in systemic circulation is a major concern in ADC development, leading to:
-
Off-target Toxicity: The free payload can damage healthy tissues, leading to significant side effects for the patient.[1][2]
-
Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the tumor cells, the therapeutic efficacy will be diminished.[2][]
-
Altered Pharmacokinetics: The release of the payload changes the molecular properties of the ADC, potentially leading to faster clearance and a shorter half-life.[]
Q3: How can the stability of an ADC linker be improved?
Several strategies can be employed to enhance the stability of an ADC linker:
-
Linker Chemistry Optimization: Modifying the linker structure can make it less susceptible to cleavage by plasma enzymes or other physiological factors.[2] For instance, peptide linkers can be engineered to be more resistant to proteases found in the bloodstream.[3]
-
Conjugation Site Selection: Choosing more sterically hindered and less solvent-exposed conjugation sites on the antibody can protect the linker from the surrounding environment.[2][4]
-
Hydrophilic Modifications: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can help shield the hydrophobic payload, reduce aggregation, and improve the pharmacokinetic profile.[2][9]
-
Optimizing Drug-to-Antibody Ratio (DAR): Carefully controlling the DAR is crucial to balance potency with stability and avoid issues related to aggregation.[2][]
Q4: What is the retro-Michael reaction and how does it affect maleimide-based linkers?
The retro-Michael reaction is a chemical process that can lead to the instability of ADCs conjugated via a thiol-maleimide linkage.[2] This reaction involves the reversal of the thioether bond between an antibody's cysteine residue and the maleimide group of the linker, resulting in the detachment of the linker-payload.[2] The released linker-payload can then react with other molecules in the plasma, such as albumin, leading to off-target toxicity.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of ADC linker stability.
Issue 1: Premature Payload Release Observed in In Vitro Plasma Stability Assay
| Potential Cause | Recommended Solution |
| Inherent Linker Instability | The chosen linker chemistry may be susceptible to cleavage by plasma enzymes or hydrolysis at physiological pH.[2] Consider redesigning the linker with more stable chemical bonds or exploring alternative linker technologies. |
| Assay Artifacts | The experimental conditions of the plasma stability assay may be causing artificial degradation of the ADC.[2] Optimize assay conditions to ensure physiological pH (7.4) and temperature (37°C). Include control experiments with the ADC in buffer alone to differentiate between plasma-mediated and inherent instability.[2] |
| High Payload Hydrophobicity | A highly hydrophobic payload can lead to ADC aggregation and subsequent instability.[2] Incorporate hydrophilic modifications (e.g., PEG) into the linker to shield the payload and improve solubility.[2] |
| Suboptimal Conjugation Site | The linker may be conjugated to a highly solvent-exposed site on the antibody, making it more susceptible to cleavage.[2] Explore alternative conjugation sites that are more sterically hindered to protect the linker.[4] |
Issue 2: ADC Aggregation and Precipitation During Storage or Incubation
| Potential Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | A high DAR, especially with hydrophobic payloads, increases the overall hydrophobicity of the ADC, promoting aggregation. Optimize the conjugation process to achieve a lower and more homogeneous DAR. |
| Suboptimal Formulation Buffer | The pH, ionic strength, or absence of stabilizing excipients in the buffer can lead to ADC aggregation. Screen different buffer compositions (e.g., histidine, citrate) and pH levels (typically 5.0-7.0). Include stabilizing excipients such as sugars (sucrose, trehalose), surfactants (polysorbate 20/80), or amino acids (arginine, glycine). |
| Inappropriate Storage Conditions | Freeze-thaw cycles or storage at incorrect temperatures can induce stress and lead to aggregation. Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations). For long-term storage, consider lyophilization. Avoid repeated freeze-thaw cycles; if necessary, flash-freeze aliquots in a suitable cryoprotectant-containing buffer.[10] |
Quantitative Data Summary
The stability of an ADC linker is often quantified by its half-life (t½) in plasma. The following table summarizes reported plasma stability for various linker types. Direct comparison across different studies can be challenging due to variations in experimental conditions.[1]
| Linker Type | Cleavage Mechanism | Reported Plasma Stability | References |
| Hydrazone | Acid-labile | Less stable at physiological pH, designed for cleavage in acidic endosomes/lysosomes.[1] | [1] |
| Disulfide | Reduction | Susceptible to cleavage by reducing agents like glutathione.[1] | [1] |
| Peptide (e.g., Val-Cit) | Protease-mediated | Generally stable in plasma but cleaved by specific proteases (e.g., cathepsin B) in lysosomes.[1][11] | [1][11] |
| β-glucuronide | Enzyme-mediated | Stable in plasma, cleaved by β-glucuronidase in the lysosome.[1] | [1] |
| Thioether (Non-cleavable) | Antibody degradation | Highly stable in circulation; payload is released upon degradation of the antibody backbone.[3] | [3] |
Experimental Protocols
1. In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and/or released payload.[1][12]
Materials:
-
ADC of interest
-
Control ADC (with a known stable linker, if available)[1]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human, mouse, or rat plasma (pre-warmed to 37°C)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard for LC-MS)
-
Protein A or anti-human Fc capture beads (for immuno-capture methods)[13]
-
LC-MS/MS system or ELISA reader
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[2]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[2]
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.[2]
-
Sample Analysis:
-
To measure intact ADC (DAR analysis):
-
Thaw the plasma samples.
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).[13]
-
Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[13] A decrease in DAR over time indicates linker cleavage or payload loss.[13]
-
-
To measure released payload:
-
To measure total and conjugated antibody (ELISA):
-
Use a sandwich ELISA to measure the concentration of total antibody and conjugated antibody at each time point.[6]
-
-
2. In Vivo Stability Assay (Pharmacokinetic Study)
Objective: To assess the stability and pharmacokinetic profile of an ADC in a relevant animal model.[6]
Materials:
-
ADC of interest
-
Suitable animal model (e.g., mice, rats)
-
Dosing and blood collection equipment
Procedure:
-
ADC Administration: Administer the ADC to the animal model via an appropriate route (e.g., intravenous injection).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1, 6, 24, 48, 72, 168 hours).
-
Plasma Preparation: Process the blood samples to separate the plasma.[2]
-
Sample Analysis: Analyze the plasma samples to determine the concentrations of:
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key PK parameters, such as clearance, volume of distribution, and half-life, for each analyte.[2] This will provide insights into the in vivo stability of the ADC.[2]
Visualizations
Caption: Troubleshooting workflow for ADC stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 5. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. purepeg.com [purepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to ATN-224 in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of ATN-224 in cancer cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ATN-224?
A1: ATN-224 (choline tetrathiomolybdate) is a copper-chelating agent.[1][2] Its primary mechanism of action involves the inhibition of copper-dependent enzymes, most notably Superoxide (B77818) Dismutase 1 (SOD1) and Cytochrome c Oxidase (CcOX) within the mitochondria.[1] Inhibition of SOD1 leads to an increase in intracellular reactive oxygen species (ROS), specifically superoxide, which can induce oxidative stress and subsequent cell death.[3] The dual targeting of SOD1 and CcOX disrupts mitochondrial function, further contributing to its anti-cancer effects.[1]
Q2: My cancer cell line is showing reduced sensitivity to ATN-224. What are the common mechanisms of resistance?
A2: Resistance to ATN-224 can be multifactorial. Key reported mechanisms include:
-
Increased SOD1 Levels: The concentration of ATN-224 required to induce cell death is often proportional to the cellular levels of SOD1.[1] Cell lines with higher intrinsic or acquired levels of SOD1 may require higher concentrations of ATN-224 to achieve a therapeutic effect.
-
Overexpression of Anti-Apoptotic Proteins: While ATN-224 can induce cell death independently of Bcl-2 status in some models, high levels of anti-apoptotic proteins like Bcl-2 and Mcl-1 are general mechanisms of chemoresistance.[4][5] However, ATN-224 has been shown to be effective in cells overexpressing Bcl-2 by inducing a caspase-independent cell death pathway.[4]
-
Enhanced Antioxidant Capacity: Cancer cells can adapt to increased oxidative stress by upregulating other antioxidant enzymes and pathways, thereby neutralizing the ROS generated by ATN-224 treatment.
Q3: Can ATN-224 be used in combination with other therapies to overcome resistance?
A3: Yes, combination therapy is a promising strategy. ATN-224 has been shown to enhance the efficacy of:
-
Chemotherapeutic Agents: For example, ATN-224 can act synergistically with doxorubicin.[2]
-
ROS-Inducing Agents: Combining ATN-224 with agents like paraquat, which also generates superoxide, can significantly increase caspase-3 activity and cell death.
-
BH3 Mimetics: ATN-224 can enhance the effects of BH3 mimetics like ABT-263, particularly in cells with high levels of Bcl-2.[4][6] This may be due to ATN-224's ability to degrade Mcl-1.[4]
Q4: What is the expected EC50 for ATN-224 in sensitive cell lines?
A4: The effective concentration of ATN-224 is in the nanomolar range for sensitive cell lines. For example, in WEHI7.2 lymphoma cells and its variants, EC50 values ranged from approximately 3 to 6 nM. However, this can vary significantly between different cancer cell types.
Troubleshooting Guides
Problem 1: Decreased or no observable cell death after ATN-224 treatment.
| Possible Cause | Troubleshooting Steps |
| High SOD1 expression in the cell line. | 1. Quantify SOD1 levels: Perform a Western blot or an SOD1 activity assay to determine the basal levels of SOD1 in your resistant cell line compared to a sensitive control. 2. Increase ATN-224 concentration: Titrate ATN-224 to higher concentrations to see if the effect can be restored. |
| Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1). | 1. Assess anti-apoptotic protein levels: Use Western blotting to check the expression levels of Bcl-2, Bcl-xL, and Mcl-1. 2. Consider combination therapy: Combine ATN-224 with a BH3 mimetic (e.g., ABT-263) to target Bcl-2/Bcl-xL.[4][6] |
| High intrinsic antioxidant capacity. | 1. Measure intracellular ROS: Use a fluorescent probe (e.g., DCFDA) to measure ROS levels after ATN-224 treatment to confirm if the drug is failing to induce oxidative stress. 2. Co-treatment with an antioxidant inhibitor: Consider using an inhibitor of other antioxidant pathways (e.g., glutathione (B108866) synthesis) in combination with ATN-224. |
| Drug stability and activity issues. | 1. Prepare fresh solutions: ATN-224 solutions should be freshly prepared for each experiment. 2. Confirm drug activity: Test the ATN-224 on a known sensitive cell line as a positive control. |
Problem 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
| Possible Cause | Troubleshooting Steps |
| Cell handling and preparation. | 1. Gentle cell handling: Avoid vigorous pipetting or vortexing to prevent mechanical damage to the cell membrane, which can lead to false positives. 2. Use appropriate controls: Always include untreated and vehicle-treated controls. |
| Assay timing. | 1. Time-course experiment: Perform a time-course experiment to determine the optimal time point for detecting apoptosis after ATN-224 treatment. Apoptosis is a dynamic process. |
| Caspase-independent cell death. | 1. Assess for AIF release: If caspase-dependent apoptosis is not observed, investigate caspase-independent pathways. Perform cellular fractionation followed by Western blotting to detect the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[4][7] 2. Measure mitochondrial membrane potential: A decrease in mitochondrial membrane potential is an early indicator of apoptosis and can be measured using dyes like TMRE or JC-1.[5][8][9] |
Quantitative Data Summary
Table 1: EC50 Values of ATN-224 in Murine Lymphoma Cell Lines
| Cell Line | Description | ATN-224 EC50 (nM) | Reference |
| WEHI7.2 | Parental Cell Line | 3.17 ± 0.27 | |
| Hb12 | WEHI7.2 overexpressing Bcl-2 | 5.84 ± 0.34 | |
| 200R | Hydrogen peroxide-resistant WEHI7.2 | 5.25 ± 0.32 |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of ATN-224 on the metabolic activity of cancer cells, which is an indicator of cell viability.[3][10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
ATN-224
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat cells with various concentrations of ATN-224. Include untreated and vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the EC50 values.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4][13]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
Procedure:
-
Induce apoptosis by treating cells with ATN-224 for the desired time.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[14][15][16][17]
Materials:
-
Treated and control cells
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (1 M)
-
Caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)
-
96-well plate (black plate for fluorescent assays)
Procedure:
-
Plate and treat cells with ATN-224.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50-200 µg of protein lysate per well.
-
Prepare a master mix containing the reaction buffer and DTT.
-
Add the master mix to each well containing the lysate.
-
Add the caspase-3 substrate to initiate the reaction.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
SOD1 Activity Assay
This assay measures the enzymatic activity of SOD1, the primary target of ATN-224.[18][19][20][21]
Materials:
-
Treated and control cells
-
SOD Assay Kit (commercially available)
-
Cell lysis buffer compatible with the assay kit
Procedure:
-
Treat cells with ATN-224 for the desired time.
-
Harvest and lyse the cells according to the kit protocol.
-
Determine the protein concentration of the lysates.
-
Perform the SOD activity assay according to the manufacturer's instructions, typically involving the use of a tetrazolium salt that is reduced by superoxide radicals. SOD activity is measured by the degree of inhibition of this reaction.
-
Calculate the SOD1 activity and express it as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Copper Chelator ATN-224 Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analysis of apoptosis by propidium iodide staining and flow cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. The copper chelator ATN-224 induces caspase-independent cell death in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Detection of Apoptosis by Propidium Iodide Only - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.com [abcam.com]
- 17. aurorabiolabs.com [aurorabiolabs.com]
- 18. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (ATN-224) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (ATN-224) - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the reproducibility of ZrPCN-224 MOF synthesis
Technical Support Center: Synthesis of ZrPCN-224 MOF
Welcome to the technical support center for the synthesis of ZrPCN-224, a Zirconium-based porphyrinic Metal-Organic Framework (MOF). This guide is designed for researchers, scientists, and drug development professionals to improve the reproducibility of their ZrPCN-224 syntheses. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of ZrPCN-224.
Question: My powder X-ray diffraction (PXRD) pattern does not match the simulated pattern for PCN-224. What could be the issue?
Answer:
Deviation from the expected PXRD pattern is a common issue and can be attributed to several factors:
-
Phase Impurities: The synthesis of Zr-porphyrin MOFs is highly sensitive to reaction conditions, and it's common to obtain mixtures of different phases.[1][2][3][4][5] An interlaboratory study revealed that out of ten attempts to synthesize PCN-224, only three yielded a phase-pure product.[1][2][5] Your product might be a mixture of PCN-224 with other polymorphs like PCN-222, PCN-223, or MOF-525, which form under similar conditions.[6][7]
-
Disordered Structure (dPCN-224): It is very common to synthesize a disordered variant of PCN-224, often denoted as dPCN-224.[1][2][3][5][8] This variant lacks the long-range spatial ordering of the porphyrin linkers, leading to a slightly different PXRD pattern. The synthesis of the cubic polymorphs like PCN-224 appears to be more robust, but often results in this disordered form.[1]
-
Amorphous Product: If you observe broad, undefined peaks, it is likely that an amorphous product has formed. This can be due to non-ideal reaction kinetics, incorrect reagent concentrations, or suboptimal temperature.
Troubleshooting Steps:
-
Verify Reagent Purity and Stoichiometry: Ensure the purity of your starting materials (ZrCl₄ or ZrOCl₂·8H₂O and the porphyrin linker) and accurate measurement of their quantities.
-
Control Water Content: Water plays a crucial role in the formation of the Zr₆ clusters and the final MOF structure.[7] The amount of water present, even from the hydration of ZrOCl₂·8H₂O or ambient moisture, can influence the reaction outcome.[7][9] Consider using anhydrous solvents and reagents if you are aiming for a specific phase, or systematically study the effect of water content.
-
Optimize Reaction Time and Temperature: The reaction kinetics are sensitive to both time and temperature. Shorter reaction times might yield intermediate phases, while longer times could lead to the desired, more stable phase.[7][9]
Question: The surface area (BET) of my synthesized PCN-224 is significantly lower than reported values. Why is this happening and how can I improve it?
Answer:
A low surface area is typically indicative of poor porosity, which can stem from several issues:
-
Incomplete Activation: The pores of the as-synthesized MOF are filled with solvent molecules and unreacted reagents. An incomplete activation process will leave these guest molecules trapped, blocking the pores and resulting in a low surface area.
-
Framework Collapse: The PCN-224 framework can collapse during the activation process if not handled carefully. This is particularly a risk when removing high-boiling point solvents.
-
Phase Impurities: The presence of non-porous amorphous phases or other dense crystalline phases will lower the overall surface area of the bulk material.
Troubleshooting Steps:
-
Refine the Activation Protocol:
-
Solvent Exchange: Before heating, perform a thorough solvent exchange with a low-boiling point solvent like acetone (B3395972) or chloroform (B151607). This helps in the complete removal of the high-boiling point synthesis solvent (e.g., DMF or DEF).
-
Supercritical CO₂ Drying: This is a highly effective method to remove solvents without causing pore collapse due to the absence of a liquid-gas interface and associated surface tension.
-
Acid Treatment: Washing with dilute HCl may be necessary to remove residual modulator or unreacted species from the pores.[2]
-
-
Optimize Synthesis for Higher Crystallinity: A highly crystalline material is generally more robust and can withstand activation procedures better. Experiment with modulators (e.g., benzoic acid, acetic acid) to improve crystallinity and reduce defects.
Question: I am observing a wide range of crystal sizes and morphologies in my product. How can I achieve a more uniform particle size?
Answer:
Controlling the crystal size and morphology of PCN-224 is crucial as it can influence its performance in applications such as drug delivery and catalysis.[10][11][12]
-
Modulator Concentration: The concentration of the modulator (e.g., benzoic acid) plays a significant role in controlling the nucleation and growth rates of the MOF crystals. Higher modulator concentrations generally lead to larger crystals by slowing down the nucleation rate.
-
Reaction Temperature: Temperature affects both the nucleation and growth kinetics. Higher temperatures can lead to faster nucleation and smaller crystals.
-
Stirring/Agitation: The degree of agitation during synthesis can influence the homogeneity of the reaction mixture and affect the final particle size distribution.
Troubleshooting Steps:
-
Systematic Modulator Screening: Vary the concentration of the modulator systematically to find the optimal conditions for the desired crystal size.
-
Temperature Control: Precisely control the reaction temperature throughout the synthesis. A temperature gradient in the reaction vessel can lead to a broad particle size distribution.
-
Controlled Agitation: Use consistent and controlled stirring to ensure a homogeneous reaction environment.
Frequently Asked Questions (FAQs)
Q1: What is the difference between PCN-224 and dPCN-224?
A1: PCN-224 has a specific, ordered arrangement of the porphyrin linkers within the framework. In contrast, dPCN-224 (disordered PCN-224) has a random orientation of these linkers.[1][2][3][5][8] While both have the same underlying topology, the lack of long-range order in dPCN-224 can be observed in its PXRD pattern. Synthetically, dPCN-224 is often the more readily obtained phase.[1]
Q2: Which zirconium source is best for the synthesis of PCN-224?
A2: Both zirconium(IV) chloride (ZrCl₄) and zirconyl chloride octahydrate (ZrOCl₂·8H₂O) are commonly used.[6] However, it is crucial to be aware of the water content. ZrOCl₂·8H₂O introduces a significant amount of water into the reaction, which can influence the outcome.[7] Using ZrCl₄ with a controlled amount of water added can offer more precise control over the synthesis.[7]
Q3: Why is a modulator like benzoic acid used in the synthesis?
A3: A modulator, typically a carboxylic acid like benzoic acid or acetic acid, is used to compete with the porphyrin linker for coordination to the zirconium clusters. This competition slows down the crystallization process, leading to more ordered and larger crystals with fewer defects. The modulator can also influence the resulting phase of the MOF.
Q4: How critical is the choice of solvent for the synthesis?
A4: The choice of solvent (commonly N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF)) is critical. The solvent's boiling point, polarity, and coordination ability can affect the solubility of the precursors, the deprotonation of the linker, and the kinetics of framework formation. It is important to use high-purity, anhydrous solvents for better reproducibility.
Quantitative Data Summary
The following table summarizes the results from an interlaboratory study on the synthesis of PCN-224, highlighting the variability in outcomes even with a standardized protocol.[1]
| Participating Group | Phase Purity of PCN-224 (as dPCN-224) | BET Surface Area (m²/g) |
| A | Mixture | 1250 |
| B | Phase Pure | 1600 |
| C | Phase Pure | 1550 |
| D | Mixture | 1300 |
| E | Mixture | 1100 |
| F | Phase Pure | 1700 |
| G | Mixture | Not Reported |
| H | Mixture | 1400 |
| I | Mixture | 1200 |
| J | Mixture | 1350 |
Note: The phase-pure samples were identified as the disordered dPCN-224 polymorph.
Detailed Experimental Protocol (Standardized)
This protocol is a generalized procedure based on literature reports. It is recommended to optimize the parameters for your specific laboratory conditions.
Materials:
-
Zirconium(IV) chloride (ZrCl₄) or Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
meso-Tetra(4-carboxyphenyl)porphyrin (H₂TCPP)
-
Benzoic acid (modulator)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethanol (B145695) (anhydrous)
-
Chloroform (anhydrous)
Procedure:
-
Preparation of the Solution: In a glass vial, dissolve H₂TCPP and benzoic acid in DMF. In a separate vial, dissolve the zirconium salt in DMF.
-
Mixing: Combine the two solutions. The molar ratio of Zr salt:H₂TCPP:benzoic acid is a critical parameter to control. A common starting point is 1:1:100.
-
Solvothermal Synthesis: Seal the vial and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 48 hours).
-
Cooling and Washing: After the reaction, allow the vial to cool to room temperature. Collect the crystalline product by centrifugation and wash it several times with fresh DMF to remove unreacted precursors.
-
Solvent Exchange: To prepare for activation, immerse the product in ethanol for 24 hours, replacing the ethanol at least three times. Then, perform a similar solvent exchange with chloroform for 24 hours.
-
Activation: Dry the product under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to remove the solvent from the pores and activate the MOF.
Visualizations
Troubleshooting Workflow for PCN-224 Synthesis
Caption: A flowchart for troubleshooting common issues in PCN-224 synthesis based on PXRD results.
Key Factors Influencing PCN-224 Synthesis Reproducibility
Caption: Key parameters influencing the reproducibility and quality of ZrPCN-224 MOF synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How Reproducible is the Synthesis of Zr-Porphyrin Metal-Organic Frameworks? An Interlaboratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. researchgate.net [researchgate.net]
- 6. Understanding disorder and linker deficiency in porphyrinic zirconium-based metal–organic frameworks by resolving the Zr8O6 cluster conundrum in PCN-221 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Perspectives on the Influence of Crystal Size and Morphology on the Properties of Porous Framework Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Perspectives on the Influence of Crystal Size and Morphology on the Properties of Porous Framework Materials [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: (R)-WAC-224 in Leukemia Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-WAC-224 in the context of leukemia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (R)-WAC-224 in leukemia?
(R)-WAC-224 is an anticancer quinolone that functions as a topoisomerase II inhibitor.[1][2][3] Its cytotoxic effects in acute myeloid leukemia (AML) are achieved by targeting this enzyme, which is crucial for DNA replication and transcription.[1]
Q2: How does (R)-WAC-224 overcome venetoclax (B612062) resistance in AML?
Venetoclax resistance is often mediated by the upregulation of the anti-apoptotic protein MCL-1.[2][4][5] (R)-WAC-224 has been shown to downregulate MCL-1 protein levels.[4][5][6] This process is initiated by the induction of DNA damage pathways, leading to the activation of caspase 3.[2][4][6] Activated caspase 3 then cleaves and inactivates MCL-1, thereby restoring sensitivity to venetoclax.[2][4][6][7]
Q3: What are the known synergistic effects of (R)-WAC-224 with other anti-leukemia agents?
(R)-WAC-224 exhibits synergistic anti-leukemia effects when combined with the BCL-2 inhibitor venetoclax, particularly in venetoclax-resistant AML cells.[4][5][6] Studies have also shown that a triple combination of (R)-WAC-224, venetoclax, and the hypomethylating agent azacitidine is highly effective against venetoclax-resistant AML in vivo.[2][4][6] Furthermore, (R)-WAC-224 in combination with cytarabine (B982) has demonstrated more potent anti-leukemia effects than the standard combination of daunorubicin (B1662515) and cytarabine.[1][3]
Troubleshooting Guides
Issue 1: Decreased sensitivity of leukemia cell lines to (R)-WAC-224 in vitro.
Potential Cause 1: Alterations in Topoisomerase II
Mutations in the gene encoding topoisomerase II (TOP2A) or decreased expression of the enzyme can lead to resistance to topoisomerase II inhibitors.
-
Experimental Protocol: TOP2A Sequencing and Expression Analysis
-
Cell Culture: Culture resistant and sensitive leukemia cell lines under standard conditions.
-
RNA/DNA Extraction: Isolate genomic DNA and total RNA from both cell populations.
-
PCR and Sanger Sequencing: Amplify the coding region of the TOP2A gene from genomic DNA using specific primers. Sequence the PCR products to identify potential mutations.
-
Quantitative PCR (qPCR): Synthesize cDNA from total RNA. Perform qPCR using primers for TOP2A and a housekeeping gene (e.g., GAPDH) to determine the relative expression level of TOP2A in resistant versus sensitive cells.
-
Western Blotting: Lyse cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Topoisomerase IIα and a loading control (e.g., β-actin).
-
Potential Cause 2: Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump (R)-WAC-224 out of the cell, reducing its intracellular concentration and efficacy.[8] Although initial studies suggest (R)-WAC-224 is not affected by P-glycoprotein overexpression, this can be a common resistance mechanism for other chemotherapeutics and is worth investigating.[1][3]
-
Experimental Protocol: Drug Efflux Assay
-
Cell Culture: Culture resistant and sensitive leukemia cell lines.
-
Fluorescent Substrate Loading: Incubate cells with a fluorescent substrate of ABC transporters (e.g., rhodamine 123 for P-gp).
-
Flow Cytometry: Analyze the intracellular fluorescence intensity by flow cytometry. Cells with higher efflux activity will show lower fluorescence.
-
Inhibitor Co-treatment: Repeat the assay in the presence of a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-gp) to confirm transporter-mediated efflux. A significant increase in fluorescence in the presence of the inhibitor suggests the involvement of that transporter.
-
Potential Cause 3: Activation of Pro-Survival Signaling Pathways
Leukemia cells can develop resistance by upregulating alternative pro-survival pathways to counteract the cytotoxic effects of (R)-WAC-224. This can include increased expression of other anti-apoptotic proteins from the BCL-2 family or activation of receptor tyrosine kinase pathways.[9][10]
-
Experimental Protocol: Phospho-Kinase Array and BCL-2 Family Profiling
-
Cell Lysis: Lyse resistant and sensitive cells treated with (R)-WAC-224 and collect protein lysates.
-
Phospho-Kinase Array: Use a commercially available phospho-kinase array to simultaneously assess the phosphorylation status of multiple receptor tyrosine kinases and downstream signaling proteins.
-
Western Blotting: Validate the findings from the array by performing Western blots for specific phosphorylated and total proteins of interest.
-
BCL-2 Family Profiling: Use qPCR or Western blotting to analyze the expression levels of various BCL-2 family members (e.g., BCL-2, BCL-XL, BAX, BAK) in resistant and sensitive cells.
-
Issue 2: In vivo tumor models show primary or acquired resistance to (R)-WAC-224.
Potential Cause 1: Tumor Microenvironment-Mediated Resistance
Interactions between leukemia cells and the bone marrow microenvironment can confer drug resistance. Stromal cells can secrete growth factors or cytokines that promote leukemia cell survival.[10]
-
Experimental Protocol: In Vitro Co-culture with Stromal Cells
-
Establish Co-culture: Co-culture leukemia cell lines (sensitive and resistant) with bone marrow-derived stromal cells (e.g., HS-5).
-
Drug Treatment: Treat the co-cultures with a dose range of (R)-WAC-224.
-
Viability Assay: After a set incubation period, assess the viability of the leukemia cells using a method that distinguishes them from the stromal cells (e.g., flow cytometry with leukemia-specific markers).
-
Cytokine Analysis: Collect the conditioned media from the co-cultures and analyze the levels of various cytokines and growth factors using a multiplex immunoassay.
-
Potential Cause 2: Clonal Evolution and Selection of Resistant Subclones
Under the selective pressure of (R)-WAC-224 treatment, pre-existing resistant subclones within the heterogeneous tumor population may expand, leading to overall treatment failure.[11]
-
Experimental Protocol: Next-Generation Sequencing (NGS) of Pre- and Post-Treatment Tumors
-
Sample Collection: Collect tumor samples from in vivo models before the start of treatment and at the time of relapse or progression.
-
DNA/RNA Extraction: Isolate genomic DNA and RNA from the tumor samples.
-
NGS: Perform whole-exome or targeted sequencing to identify genetic mutations that are enriched in the post-treatment samples. RNA sequencing can be used to identify changes in gene expression profiles associated with resistance.
-
Bioinformatic Analysis: Analyze the sequencing data to identify potential driver mutations and altered signaling pathways in the resistant tumors.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of (R)-WAC-224 in Leukemia Cell Lines
| Cell Line | Type | (R)-WAC-224 IC50 (µM) | Venetoclax IC50 (µM) | Combination Index (CI) with Venetoclax |
| MV4-11 | AML (Parental) | Data not available | Data not available | Synergistic |
| MV4-11R | AML (Venetoclax-Resistant) | Data not available | Data not available | Synergistic |
| HL60 | AML (Parental) | Data not available | Data not available | Synergistic |
| HL60R | AML (Venetoclax-Resistant) | Data not available | Data not available | Synergistic |
| MOLM13 | AML (Parental) | Data not available | Data not available | Synergistic |
| MOLM13R | AML (Venetoclax-Resistant) | Data not available | Data not available | Synergistic |
| KG1a | AML | Comparable to Daunorubicin | Data not available | Data not available |
Note: Specific IC50 values were not provided in the search results, but the synergistic effects were noted.[3][5][6]
Mandatory Visualizations
Caption: Signaling pathway of (R)-WAC-224 in leukemia cells.
Caption: Experimental workflow for investigating in vitro resistance.
References
- 1. A novel anticancer quinolone, (R)-WAC-224, has anti-leukemia activities against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (R)-WAC-224, a new anticancer quinolone, combined with venetoclax and azacitidine overcomes venetoclax-resistant AML through MCL-1 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug resistance mechanisms in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. annualreviews.org [annualreviews.org]
- 11. longdom.org [longdom.org]
Technical Support Center: Formulation and In Vivo Studies of Anticancer Agent 224 (Compound 16)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of Anticancer Agent 224 (Compound 16), a potent MDM2 degrader, for in vivo studies. The information provided is intended to address common challenges and provide clear protocols for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Compound 16) and what is its mechanism of action?
A1: this compound (Compound 16), also known as MD-224, is a first-in-class, highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) MDM2 degrader.[1] It works by inducing the degradation of the MDM2 protein, which is a negative regulator of the p53 tumor suppressor. By degrading MDM2, MD-224 leads to the accumulation and activation of p53, which in turn can trigger apoptosis (programmed cell death) in cancer cells.[1] This mechanism is particularly relevant in cancers that retain wild-type p53.
Q2: What are the primary challenges in formulating this compound for in vivo studies?
A2: Like many small molecule inhibitors, this compound is a poorly water-soluble compound.[2] This characteristic presents a significant hurdle for achieving adequate bioavailability and consistent exposure in animal models.[3][4] Key challenges include dissolving the compound in a biocompatible vehicle, preventing precipitation upon administration, and ensuring the formulation is stable and non-toxic at the required dose.[5][6][7]
Q3: What are some recommended vehicle formulations for in vivo administration of poorly soluble anticancer agents like MD-224?
A3: For poorly soluble compounds, multi-component vehicle systems are often necessary. Common approaches include the use of co-solvents, surfactants, and lipids to enhance solubility.[3][4][6][8] The choice of vehicle will depend on the route of administration (e.g., intravenous, intraperitoneal, oral) and the specific physicochemical properties of the compound. It is crucial to perform pilot studies to determine the optimal formulation that ensures solubility, stability, and tolerability in the animal model.
Q4: How can I troubleshoot issues like compound precipitation in my formulation?
A4: Precipitation can occur due to several factors, including exceeding the solubility limit of the vehicle, temperature changes, or pH shifts upon dilution.[6] To troubleshoot this, ensure you are not exceeding the compound's solubility in the chosen solvent system. Thoroughly mix the solution using a vortex or sonicator after adding each component. If the formulation is prepared in advance, visually inspect it for any precipitation before each use.[6] It may also be beneficial to prepare the formulation fresh before each experiment.
Q5: What safety precautions should be taken when handling and administering this compound?
A5: this compound is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[9] All preparation of the compound for administration should be conducted in a certified chemical fume hood or a ducted biosafety cabinet to avoid inhalation of aerosols.[9] Animal handling and injection procedures should also be performed in a designated area, and all contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[9]
Troubleshooting Guides
Problem 1: Poor Solubility and Formulation Issues
-
Symptoms:
-
Difficulty dissolving this compound in aqueous-based vehicles.
-
Precipitation of the compound during formulation preparation or upon injection.
-
Inconsistent results between experiments, suggesting variable bioavailability.
-
-
Possible Causes:
-
Inherent low aqueous solubility of the compound.[2]
-
Use of an inappropriate vehicle for a hydrophobic compound.
-
Exceeding the solubility limit of the chosen vehicle.
-
-
Solutions:
-
Utilize Co-solvents and Surfactants: For initial in vivo studies, a common approach is to use a mixture of co-solvents and surfactants.[5][6]
-
Optimize Vehicle Composition: Systematically test different ratios of co-solvents and surfactants to find the optimal balance for solubility and tolerability.
-
Particle Size Reduction: For oral formulations, consider techniques like nanomilling to increase the surface area and dissolution rate.[10]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[8]
-
Problem 2: Inconsistent Efficacy in Animal Models
-
Symptoms:
-
High variability in tumor growth inhibition between animals receiving the same dose.
-
Lack of a clear dose-response relationship.
-
-
Possible Causes:
-
Poor bioavailability due to formulation issues.
-
Instability of the formulation, leading to variable dosing.
-
Improper administration technique.
-
-
Solutions:
-
Confirm Formulation Homogeneity: Ensure the formulation is a clear, homogenous solution or a uniform suspension before each administration.
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the concentration of the drug in the plasma over time. This will help to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in your chosen formulation.
-
Standardize Administration Technique: Ensure consistent and accurate administration by using proper techniques for the chosen route (e.g., tail vein injection for intravenous administration).[11]
-
Include Vehicle Control Group: Always include a group of animals that receives the vehicle alone to account for any effects of the formulation itself.[6]
-
Data Presentation
Table 1: Example Vehicle Compositions for In Vivo Studies of Poorly Soluble Compounds
| Vehicle Component | Typical Concentration Range (% v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 5-10% | A strong solvent, but can have pharmacological effects at higher concentrations.[5][6] |
| Polyethylene Glycol 400 (PEG400) | 20-40% | A commonly used and well-tolerated co-solvent.[5] |
| Tween 80 (Polysorbate 80) | 1-5% | A non-ionic surfactant that can improve solubility and stability.[5] |
| Ethanol (B145695) | 5-10% | Use sparingly due to the potential for irritation and toxicity.[5] |
| Saline or Water for Injection | q.s. to 100% | Used to bring the formulation to the final volume. |
Table 2: General Parameters for In Vivo Efficacy Studies
| Parameter | Recommendation |
| Animal Model | Immunocompromised mice (e.g., NOD/SCID or NSG) for human tumor xenografts.[1][12] |
| Tumor Implantation | Subcutaneous injection of tumor cells is a common and straightforward method.[11][12] |
| Typical Cell Number | 1 x 10^6 to 1 x 10^7 cells per animal.[11] |
| Treatment Start | When tumors reach a palpable size (e.g., 100-200 mm³). |
| Dose and Schedule | Based on maximum tolerated dose (MTD) studies. For MD-224, a dose of 25 mg/kg intravenously has been reported.[1] |
| Endpoint | Tumor volume, body weight, and clinical signs of toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Injection
This protocol is a general guideline and may require optimization for your specific experimental needs.
Materials:
-
This compound (MD-224) powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals and the dose volume (typically 100-200 µL per mouse).
-
Initial Dissolution:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution.
-
-
Addition of Co-solvents and Surfactants:
-
To the DMSO/compound solution, add the required volume of PEG400. Vortex until the solution is homogeneous.
-
Add the required volume of Tween 80 and vortex again until fully mixed.
-
-
Final Dilution:
-
Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.
-
Continue to vortex for 1-2 minutes to ensure a clear and homogenous solution.
-
-
Final Inspection: Visually inspect the final formulation for any signs of precipitation. It should be a clear, particle-free solution. Prepare the formulation fresh before each use if possible.
Protocol 2: Intravenous (Tail Vein) Administration in Mice
Materials:
-
Prepared this compound formulation
-
Mouse restraint device
-
Heat lamp or warm water bath
-
70% ethanol swabs
-
27-30 gauge needles and syringes
Procedure:
-
Animal Preparation:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water for a few seconds to dilate the lateral tail veins.
-
Place the mouse in a suitable restraint device.
-
-
Injection Site Preparation: Swab the tail with a 70% ethanol wipe to clean the injection site.
-
Injection:
-
Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the formulation. If resistance is met or a bleb forms under the skin, the needle is not in the vein. Withdraw the needle, apply gentle pressure to the site, and attempt the injection in a more proximal location on the tail.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound (MD-224).
Caption: General workflow for in vivo formulation and experimentation.
References
- 1. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unthsc.edu [unthsc.edu]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. ijpbs.com [ijpbs.com]
Technical Support Center: Understanding and Managing Cytokine Response to AMP-224 Therapy
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with AMP-224, a recombinant fusion protein targeting the PD-1 pathway. The following resources are designed to address specific issues that may be encountered during experiments aimed at characterizing the cytokine release profile and functional effects of AMP-224 therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMP-224?
A1: AMP-224 is a recombinant fusion protein consisting of the extracellular domain of human programmed cell death 1 ligand 2 (PD-L2) fused to the Fc domain of human IgG1.[1] It functions as a PD-1 inhibitor by binding to the programmed cell death protein 1 (PD-1) receptor on the surface of T cells.[1][2] Unlike monoclonal antibodies that block the PD-1/PD-L1 interaction, AMP-224 is thought to have a unique mechanism of action that involves binding specifically to T cells with high levels of PD-1 expression (PD-1HI), which are often characteristic of exhausted T cells.[2][3] This interaction is believed to reinvigorate T cell function, leading to an enhanced anti-tumor immune response.[3]
Q2: What is the expected effect of AMP-224 on cytokine production?
A2: In clinical trials, treatment with AMP-224 has been shown to lead to a functional T cell response, characterized by an increase in the production of pro-inflammatory cytokines.[3] Specifically, an increase in IFNγ+, TNFα+, and IL-2+ CD4 and CD8 T cells has been observed in patients.[3] This indicates that AMP-224 can restore the capacity of T cells to mount an effective immune response.
Q3: Can AMP-224 be used to mitigate Cytokine Release Syndrome (CRS)?
A3: Currently, there is no direct clinical evidence to suggest that AMP-224 is used to mitigate CRS. In fact, its mechanism of action involves the induction of pro-inflammatory cytokines, which are key mediators of CRS.[3] Therefore, it is crucial for researchers to carefully monitor the cytokine profile when working with AMP-224 to understand its potential to induce a robust, and potentially excessive, cytokine response. The focus of research in this area should be on managing and controlling the cytokine release induced by AMP-224 to optimize its therapeutic effects while minimizing the risk of CRS-like toxicities.
Q4: What are the recommended storage and handling conditions for AMP-224?
A4: As a recombinant protein, AMP-224 should be handled with care to maintain its stability and activity. While specific stability data for AMP-224 is not publicly available, general guidelines for similar biologic reagents should be followed. It is recommended to store the protein at the temperature specified by the manufacturer, typically -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term use, the protein may be stored at 2-8°C for a limited time. Always refer to the product-specific datasheet for detailed storage and handling instructions.
Q5: What formulation is typically used for in vivo studies with AMP-224?
A5: In clinical trials, AMP-224 has been administered as an intravenous (IV) infusion.[2][3] The specific formulation details are proprietary. For preclinical in vivo studies, it is essential to use a formulation that ensures the stability and bioavailability of the fusion protein. This may involve dissolving the protein in a sterile, buffered solution such as phosphate-buffered saline (PBS). The optimal formulation for your specific experimental model should be determined empirically.
Data Presentation
Table 1: Expected Cytokine Profile Changes in Response to AMP-224 Therapy
| Cytokine | Expected Change | T Cell Subsets Affected | Reference |
| IFN-γ | Increase | CD4+ and CD8+ | [3] |
| TNF-α | Increase | CD4+ and CD8+ | [3] |
| IL-2 | Increase | CD4+ and CD8+ | [3] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay for AMP-224
This protocol outlines a method to measure the release of cytokines from peripheral blood mononuclear cells (PBMCs) upon stimulation with AMP-224.
Materials:
-
AMP-224
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
T cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
-
96-well cell culture plates
-
Cytokine detection assay kit (e.g., ELISA or multiplex bead-based assay)
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a serial dilution of AMP-224 in complete RPMI-1640 medium.
-
Add 50 µL of the AMP-224 dilutions to the respective wells. Include a vehicle control (medium only).
-
For positive control wells, add a known T cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Analyze the supernatant for cytokine concentrations (e.g., IFN-γ, TNF-α, IL-2) using a suitable cytokine detection assay according to the manufacturer's instructions.
Protocol 2: Flow Cytometry Analysis of T Cell Activation Markers
This protocol describes the staining of T cell activation markers for analysis by flow cytometry following treatment with AMP-224.
Materials:
-
AMP-224 treated PBMCs (from Protocol 1)
-
Fluorescently conjugated antibodies against T cell surface markers (e.g., CD3, CD4, CD8, CD25, CD69)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
After the incubation period in Protocol 1, gently resuspend the cells in each well.
-
Transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 1 mL of flow cytometry staining buffer and centrifuge again.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the fixable viability dye and incubate according to the manufacturer's protocol.
-
Wash the cells with staining buffer.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the fluorescently conjugated antibodies for T cell surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of activated (e.g., CD25+, CD69+) CD4+ and CD8+ T cells.
Mandatory Visualizations
References
- 1. A pilot study of the PD-1 targeting agent AMP-224 combined with low-dose cyclophosphamide and stereotactic body radiation therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
Reducing payload aggregation in AD-224 ADC formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to payload aggregation during the formulation of the AD-224 antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of payload aggregation in our AD-224 ADC formulation?
A1: Payload aggregation in ADCs like AD-224 is a multifaceted issue primarily driven by the increased hydrophobicity of the conjugate.[1][2][3] Key contributing factors include:
-
Hydrophobic Payloads: Many cytotoxic payloads are inherently hydrophobic. When conjugated to the antibody, they can create hydrophobic patches on the protein surface, leading to self-association to minimize exposure to the aqueous environment.[1][2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR typically increases the hydrophobicity of the ADC, which directly correlates with a greater propensity for aggregation.[1][4]
-
Unfavorable Formulation Conditions: Suboptimal pH, inappropriate buffer systems, low or high salt concentrations, and the presence of organic co-solvents used to dissolve the payload-linker can destabilize the antibody and promote aggregation.[2][5] Operating near the isoelectric point of the antibody can also reduce solubility.[2]
-
Conformational Changes: The conjugation process itself can induce conformational changes in the antibody, potentially exposing hydrophobic regions that were previously buried within the protein's structure.[1]
-
Storage and Handling: Exposure to thermal stress, repeated freeze-thaw cycles, and mechanical stress (e.g., shaking) during storage and transportation can accelerate product degradation and lead to aggregation.[1][5]
Q2: What are the potential consequences of AD-224 ADC aggregation in our experiments?
A2: ADC aggregation can significantly impact the quality, efficacy, and safety of your AD-224 therapeutic, leading to:
-
Reduced Efficacy: Aggregated ADCs may exhibit altered binding affinity for the target antigen and are often cleared more rapidly from circulation, thereby reducing their therapeutic window.[5]
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can trigger an immune response, potentially leading to adverse effects and neutralization of the ADC.[2][5]
-
Physical Instability: Aggregation can result in the formation of visible and sub-visible particles, leading to precipitation and compromising the product's stability and shelf-life.[5]
-
Off-Target Toxicity: Aggregates can be taken up by immune cells through Fcγ receptor (FcγR) activation, which can cause off-target toxicity and undesirable side effects.[1]
Q3: How can we proactively prevent or minimize AD-224 ADC aggregation during development?
A3: A multi-pronged approach that addresses the various causes of aggregation is most effective:[6]
-
Antibody and Payload Engineering:
-
Hydrophilic Linkers and Payloads: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), or developing more hydrophilic payloads can help to counteract the hydrophobicity of the drug.[6][7]
-
Site-Specific Conjugation: This technique produces a more homogeneous ADC preparation with a defined DAR, which can lead to improved stability.[4][8]
-
-
Formulation Optimization:
-
pH and Buffer Selection: Systematically screen for the optimal pH and buffer system that maintains the stability of the AD-224 ADC.[]
-
Excipient Selection: Utilize stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), amino acids (e.g., glycine, histidine), and surfactants (e.g., polysorbate 20/80) to prevent protein adsorption and aggregation.[]
-
-
Process Control:
-
Immobilization during Conjugation: Immobilizing the antibody on a solid-phase support during conjugation can prevent aggregation by keeping the antibody molecules physically separated.[2]
-
Minimize Stress: Reduce exposure to thermal and physical stress throughout the manufacturing, storage, and handling processes.[1]
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased aggregation after payload conjugation | High hydrophobicity of the payload-linker. | - Consider using a more hydrophilic linker (e.g., with PEG moieties).[7]- Evaluate a lower Drug-to-Antibody Ratio (DAR).[1]- Optimize the conjugation conditions (e.g., pH, co-solvent concentration).[2] |
| Formation of visible particles during storage | Formulation instability. | - Screen different buffers and pH values to find the optimal conditions for AD-224 stability.- Add stabilizing excipients such as surfactants (e.g., Polysorbate 80) and sugars (e.g., sucrose).[] |
| Inconsistent results in cell-based assays | Heterogeneity of the ADC preparation, potentially due to aggregation. | - Purify the AD-224 ADC using size exclusion chromatography (SEC) to remove aggregates before in vitro studies.[6]- Characterize the purified fractions to ensure you are working with the monomeric species. |
| Poor in vivo efficacy and rapid clearance | Aggregation-induced rapid clearance from circulation. | - Re-evaluate the overall hydrophobicity of the AD-224 ADC.- Explore site-specific conjugation to produce a more homogeneous and potentially more stable ADC.[8] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To quantify the percentage of monomer, aggregate, and fragment in an AD-224 ADC sample.
Materials:
-
AD-224 ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
HPLC system with UV detector
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the AD-224 ADC sample to a concentration of 1-2 mg/mL in the mobile phase.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Elution: Elute the sample isocratically with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Detection: Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution and polydispersity of AD-224 ADC particles in solution.
Materials:
-
AD-224 ADC sample
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation: Filter the AD-224 ADC sample through a 0.22 µm filter to remove dust and large particles. Dilute the sample to an appropriate concentration (typically 0.1-1.0 mg/mL) with the formulation buffer.
-
Instrument Setup: Set the instrument parameters, including temperature and measurement duration.
-
Measurement: Transfer the sample to a clean cuvette and place it in the DLS instrument. Allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the hydrodynamic radius (size distribution) and the polydispersity index (PDI). An increase in the average particle size or PDI over time can indicate aggregation.
Visualizations
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
Strategies to overcome P-glycoprotein mediated efflux of (R)-WAC-224
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to P-glycoprotein (P-gp) mediated efflux of investigational compounds.
Frequently Asked Questions (FAQs)
Q1: My compound shows low intracellular accumulation in cancer cell lines known to overexpress P-glycoprotein. How can I confirm if it is a P-gp substrate?
A1: To confirm if your compound is a P-gp substrate, you can perform an in vitro P-gp substrate assessment assay using cell lines that overexpress P-gp, such as MDR1-MDCK or Caco-2 cells. A bidirectional transport assay is the gold standard. In this assay, the transport of your compound is measured across a polarized monolayer of these cells in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
A hallmark of a P-gp substrate is a significantly higher B-A transport compared to A-B transport, resulting in an efflux ratio (B-A/A-B) greater than 2.0. This indicates that the compound is actively transported out of the cell by P-gp. You can further confirm this by running the same assay in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporine A.[1] A significant reduction in the efflux ratio in the presence of the inhibitor is strong evidence that your compound is a P-gp substrate.
Q2: What are the common strategies to overcome P-gp mediated efflux of a drug candidate?
A2: There are several strategies that can be employed to overcome P-gp mediated efflux:
-
Coadministration with a P-gp Inhibitor: This involves the simultaneous administration of your drug candidate with a compound that inhibits P-gp function.[2][3] This can increase the intracellular concentration of your drug. However, this approach carries the risk of drug-drug interactions and potential toxicity from the inhibitor.[1]
-
Formulation Strategies: Encapsulating the drug in nanoparticles, liposomes, or solid lipid nanoparticles (SLNs) can shield it from P-gp recognition and promote cellular uptake through endocytosis, thus bypassing the efflux pump.[4] Certain pharmaceutical excipients, like Vitamin E TPGS and Gelucire 44/14, have also been shown to inhibit P-gp.[1][2]
-
Chemical Modification (Prodrug Approach): Modifying the chemical structure of your compound to create a prodrug can be an effective strategy. The prodrug itself may not be a P-gp substrate and can enter the cell, where it is then metabolized to release the active drug.[2]
-
Rational Drug Design to Evade P-gp: This involves making specific structural modifications to the drug molecule to reduce its affinity for P-gp.[5] Techniques like induced-fit docking can be used to predict how modifications will affect the binding energy to P-gp.[6]
Q3: Are there any computational tools that can predict if my compound is a P-gp substrate?
A3: Yes, several in silico models and computational tools can help predict the likelihood of a compound being a P-gp substrate. These models are often based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. More advanced methods, such as induced-fit docking (IFD), can simulate the interaction between your compound and the P-gp binding site to estimate the binding energy. A lower binding energy may suggest a reduced potential for P-gp efflux.[6] While these tools are valuable for screening, experimental validation is crucial.
Troubleshooting Guides
Problem 1: High efflux ratio observed in Caco-2 permeability assay, but no in vivo efficacy.
| Possible Cause | Troubleshooting Step |
| P-gp is not the only efflux transporter involved. | Test your compound against other ABC transporters like MRP1 and BCRP, which are also expressed in the intestine and can contribute to multidrug resistance. |
| Poor intrinsic permeability. | Even if efflux is inhibited, the compound may have inherently low passive diffusion across the cell membrane. Evaluate the compound's physicochemical properties (e.g., solubility, logP). |
| Rapid metabolism in the gut wall or liver. | Investigate the metabolic stability of your compound in intestinal and liver microsomes. A high first-pass metabolism can lead to low bioavailability despite good permeability. |
| The in vivo model is not appropriate. | Ensure the animal model you are using expresses P-gp in the relevant tissues at levels comparable to humans. |
Problem 2: A known P-gp inhibitor is not improving the cellular accumulation of my compound.
| Possible Cause | Troubleshooting Step |
| The inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration of the P-gp inhibitor for your specific cell line and experimental conditions. |
| The inhibitor is also a substrate and is competing with your compound. | Consider using a non-competitive P-gp inhibitor. |
| Your compound is a substrate for multiple efflux pumps. | As mentioned before, investigate the involvement of other transporters like MRP1 and BCRP. The inhibitor you are using might be specific to P-gp. |
| The inhibitor is not stable in the experimental medium. | Check the stability of the inhibitor under your assay conditions. |
Data Presentation
Table 1: Illustrative Bidirectional Permeability Data for (R)-WAC-224
This table provides a hypothetical example of how to present bidirectional permeability data.
| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| (R)-WAC-224 | A-B | 1.2 | 8.3 |
| B-A | 10.0 | ||
| (R)-WAC-224 + Verapamil (50 µM) | A-B | 1.5 | 1.1 |
| B-A | 1.7 | ||
| Propranolol (Control) | A-B | 15.0 | 1.0 |
| B-A | 15.0 |
Papp: Apparent Permeability Coefficient
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To determine if a test compound is a substrate of P-glycoprotein.
Materials:
-
Caco-2 cells (passage 25-40)
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES
-
Test compound stock solution (e.g., in DMSO)
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >200 Ω·cm². Alternatively, the permeability of a paracellular marker like Lucifer yellow can be measured.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the test compound (at the desired concentration) to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
To assess the role of P-gp, perform the B-A transport experiment in the presence and absence of a known P-gp inhibitor (e.g., 50 µM Verapamil).
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers. Analyze the concentration of the test compound in each sample using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
Mandatory Visualizations
References
- 1. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. Evading P-glycoprotein mediated-efflux chemoresistance using Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
Validation & Comparative
Comparative Preclinical Efficacy of AMP-224 and Pembrolizumab: A Guide for Researchers
In the landscape of cancer immunotherapy, targeting the programmed cell death protein 1 (PD-1) pathway has emerged as a cornerstone of treatment for a variety of malignancies. This guide provides a comparative analysis of two distinct agents that modulate the PD-1 pathway: AMP-224, a B7-DC Fc fusion protein, and pembrolizumab (B1139204), a humanized monoclonal antibody. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their mechanisms of action, a compilation of preclinical efficacy data, and the experimental protocols utilized in these studies.
Introduction to AMP-224 and Pembrolizumab
AMP-224 is a recombinant fusion protein composed of the extracellular domain of the human PD-L2 (B7-DC) fused to the Fc domain of human IgG1. It is designed to bind to the PD-1 receptor on T cells.[1]
Pembrolizumab (Keytruda®) is a humanized IgG4 kappa monoclonal antibody that selectively blocks the interaction between the PD-1 receptor and its ligands, PD-L1 and PD-L2.
While both agents target the PD-1 pathway, their distinct molecular nature—a fusion protein versus a monoclonal antibody—underpins their different mechanisms of engagement with the PD-1 receptor and subsequent immunomodulatory effects.
Mechanism of Action
The PD-1 pathway is a critical immune checkpoint that regulates T cell activation and maintains self-tolerance. In the tumor microenvironment, cancer cells can upregulate PD-L1, which binds to PD-1 on activated T cells, leading to T cell exhaustion and immune evasion.
Pembrolizumab acts as a direct antagonist, binding to the PD-1 receptor and physically blocking its interaction with both PD-L1 and PD-L2.[1] This blockade releases the "brakes" on T cells, restoring their cytotoxic function against tumor cells.
AMP-224 , being a PD-L2-Fc fusion protein, also binds to PD-1. However, its mechanism is described as having a unique specificity for T cells with high levels of PD-1 expression (PD-1HI), which are often chronically stimulated or exhausted T cells, while having less of an effect on T cells with low PD-1 expression (PD-1LO), representing the population of normally activated T cells.[2][3]
Signaling Pathway Diagrams
The following diagrams illustrate the PD-1 signaling pathway and the distinct mechanisms by which pembrolizumab and AMP-224 interfere with this pathway.
Caption: Pembrolizumab blocks the PD-1 receptor, preventing its interaction with PD-L1/L2 and T cell exhaustion.
Caption: AMP-224, a PD-L2-Fc fusion protein, preferentially binds to T cells with high PD-1 expression.
Comparative Preclinical Efficacy
Pembrolizumab (or anti-mPD-1 surrogate) Efficacy Data
| Tumor Model | Mouse Strain | Treatment | Key Efficacy Readout | Reference |
| MC38 (Colon Adenocarcinoma) | C57BL/6 | Anti-mPD-1 | Tumor growth delay of 8 days; 50% putative responders. | [4] |
| MC38 (Colon Adenocarcinoma) | C57BL/6 | Anti-mPD-1 | Significant tumor growth inhibition. | [5] |
| CT26 (Colon Carcinoma) | BALB/c | Anti-mPD-1 | Sensitive to anti-PD-1 treatment with increased tumor growth inhibition. | [6] |
| CT26 (Colon Carcinoma) | BALB/c | Anti-mPDL1 or Anti-CTLA4 | Sensitive to immune checkpoint blockers. | [7] |
AMP-224 Efficacy Data
While several sources state that AMP-224 was active as a single agent in preclinical mouse models, specific quantitative data on tumor growth inhibition or survival from these studies is not detailed in the available literature.[1] In a phase 1 clinical trial involving patients with metastatic colorectal cancer, AMP-224 in combination with low-dose cyclophosphamide (B585) and stereotactic body radiation was well-tolerated, but no significant clinical benefit was observed.[1]
Experimental Protocols
The following sections detail a general methodology for key experiments used to evaluate the preclinical efficacy of immunomodulatory agents like AMP-224 and pembrolizumab.
Syngeneic Mouse Tumor Models
Syngeneic models are crucial for immuno-oncology research as they utilize immunocompetent mice, allowing for the study of therapeutics that act on the immune system.
Protocol:
-
Cell Culture: Murine tumor cell lines (e.g., MC38, CT26) are cultured in appropriate media and conditions.
-
Animal Models: 6-8 week old mice of a genetic background matching the tumor cell line (e.g., C57BL/6 for MC38, BALB/c for CT26) are used.
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 106) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width2).
-
Treatment Administration: Once tumors reach a predetermined size (e.g., ~100-150 mm3), mice are randomized into treatment and control groups. The investigational agent (e.g., anti-mPD-1 antibody) or vehicle control is administered via a specified route (e.g., intraperitoneal injection) and schedule.[4][8]
-
Efficacy Assessment: Primary endpoints typically include tumor growth inhibition and overall survival.
Immune Cell Profiling by Flow Cytometry
Flow cytometry is used to analyze the composition and activation status of immune cells within the tumor microenvironment and secondary lymphoid organs.
Protocol:
-
Tissue Processing: Tumors, spleens, and lymph nodes are harvested at the end of the study. Tissues are mechanically and/or enzymatically dissociated to create single-cell suspensions.
-
Antibody Staining: Cells are stained with a panel of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, F4/80).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage and absolute numbers of different immune cell populations are quantified to assess the impact of the treatment on the immune landscape.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating immuno-oncology agents in preclinical syngeneic mouse models.
Summary and Conclusion
Pembrolizumab, a monoclonal antibody, and AMP-224, a B7-DC Fc fusion protein, represent two distinct approaches to targeting the PD-1 immune checkpoint. Preclinical data for surrogate anti-mouse PD-1 antibodies, used as a proxy for pembrolizumab, demonstrate significant anti-tumor efficacy in various syngeneic mouse models. While AMP-224 has also shown activity as a single agent in preclinical settings, publicly available quantitative data for a direct comparison is limited.
The choice between these or other immunomodulatory agents for further research and development will depend on a variety of factors, including the specific tumor type, the desired immunological mechanism of action, and the potential for combination therapies. The experimental protocols outlined in this guide provide a framework for the continued preclinical evaluation of these and other novel cancer immunotherapies.
References
- 1. A pilot study of the PD-1 targeting agent AMP-224 combined with low-dose cyclophosphamide and stereotactic body radiation therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Crucial roles of B7-H1 and B7-DC expressed on mesenteric lymph node dendritic cells in the generation of antigen-specific CD4+Foxp3+ regulatory T cells in the establishment of oral tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. Frontiers | Impact of mouse model tumor implantation site on acquired resistance to anti-PD-1 immune checkpoint therapy [frontiersin.org]
- 6. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 8. meliordiscovery.com [meliordiscovery.com]
Navigating the Landscape of HER2-Targeted Antibody-Drug Conjugates: A Comparative Performance Analysis
A comprehensive evaluation of the efficacy, safety, and mechanisms of action of leading HER2-targeted Antibody-Drug Conjugates (ADCs) in the treatment of cancer. This guide is intended for researchers, scientists, and drug development professionals.
Initial searches for a HER2-targeted antibody-drug conjugate specifically named "AD-224" did not yield conclusive public data linking it to this therapeutic class. A Korean clinical trial database mentions an "AD-224" in a Phase 3 trial for essential hypertension, and a pipeline database lists it under Yuhan Corp without further details.[1][2] In the absence of specific, publicly available information on a HER2-targeted ADC designated as AD-224, this guide will provide a comparative analysis of prominent and emerging HER2-targeted ADCs that are well-documented in clinical research.
The advent of Antibody-Drug Conjugates (ADCs) has revolutionized the treatment paradigm for human epidermal growth factor receptor 2 (HER2)-positive cancers.[3] These innovative therapeutics combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, offering a targeted approach to cancer therapy.[4] This guide provides a detailed comparison of the performance of key HER2-targeted ADCs, including established therapies and promising investigational agents.
Comparative Performance of Key HER2-Targeted ADCs
The following tables summarize the key performance indicators of prominent HER2-targeted ADCs based on pivotal clinical trial data.
Table 1: Efficacy of HER2-Targeted ADCs in Metastatic Breast Cancer
| ADC (Brand Name) | Trial Name | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Trastuzumab deruxtecan (B607063) (Enhertu®) | DESTINY-Breast03 | HER2+ MBC, previously treated with trastuzumab and a taxane | 79.7% | Not Reached | 94.1% (at 12 months) |
| Ado-trastuzumab emtansine (Kadcyla®) | EMILIA | HER2+ MBC, previously treated with trastuzumab and a taxane | 43.6% | 9.6 months | 30.9 months |
| Trastuzumab duocarmazine (SYD985) | TULIP | HER2+ locally advanced or metastatic breast cancer | Not specified | 7.0 months | 20.4 months |
| Disitamab vedotin (RC48) | C008 | HER2+ metastatic breast cancer | 40.0% (at 2.5 mg/kg) | 6.3 months (at 2.5 mg/kg) | Not Reported |
| ARX788 | ACE-Breast-02 | HER2+ advanced or metastatic breast cancer | Significantly improved vs. control | Significantly improved vs. control | Not Reported |
Table 2: Safety Profile of Selected HER2-Targeted ADCs
| ADC (Brand Name) | Common Grade ≥3 Adverse Events | Black Box Warnings |
| Trastuzumab deruxtecan (Enhertu®) | Neutropenia, anemia, nausea, fatigue, interstitial lung disease (ILD)/pneumonitis | Interstitial Lung Disease/Pneumonitis, Embryo-Fetal Toxicity |
| Ado-trastuzumab emtansine (Kadcyla®) | Thrombocytopenia, fatigue, increased AST/ALT, hemorrhage | Hepatotoxicity, Cardiac Toxicity, Embryo-Fetal Toxicity |
| Trastuzumab duocarmazine (SYD985) | Ocular toxicity (keratitis, uveitis), fatigue, neutropenia | Not yet approved |
| Disitamab vedotin (RC48) | Leukopenia, neutropenia, numbness, fatigue | Not yet approved in the US/EU |
| ARX788 | To be determined from ongoing trials | Not yet approved |
Mechanisms of Action and Signaling Pathways
HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[3] Its overexpression in cancer cells leads to uncontrolled cell proliferation and survival. HER2-targeted ADCs work by binding to the HER2 receptor on the tumor cell surface, followed by internalization of the ADC-receptor complex. Once inside the cell, the cytotoxic payload is released, leading to cell death.
Caption: HER2 signaling pathway and mechanism of action of HER2-targeted ADCs.
Experimental Protocols
The clinical evaluation of HER2-targeted ADCs follows rigorous, multi-phase clinical trial protocols. Below is a generalized workflow for a pivotal Phase 3 clinical trial.
Caption: Generalized workflow of a Phase 3 clinical trial for a HER2-targeted ADC.
Key Experimental Methodologies
-
Patient Selection: Eligibility criteria for pivotal trials typically include confirmation of HER2-positive status (IHC 3+ or ISH+), documentation of disease progression on prior HER2-targeted therapies, and measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST).
-
Treatment Administration: Investigational ADCs are administered intravenously, typically in 21-day cycles. Dosing is often based on patient body weight.
-
Efficacy Evaluation: The primary endpoint is often Progression-Free Survival (PFS), assessed by an independent central review of imaging scans (CT or MRI) performed at baseline and regular intervals (e.g., every 6 weeks). Secondary endpoints include Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and clinical benefit rate.
-
Safety Assessment: Adverse events are monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Special attention is given to toxicities of special interest, such as interstitial lung disease (ILD) for certain ADCs.
-
Biomarker Analysis: Exploratory objectives often include the analysis of biomarkers from tumor tissue and blood samples to identify predictors of response and resistance.
Conclusion
The field of HER2-targeted ADCs is rapidly evolving, with newer agents demonstrating significant improvements in efficacy over established therapies. Trastuzumab deruxtecan has set a new benchmark in the second-line treatment of HER2-positive metastatic breast cancer.[5] A number of novel HER2-targeted ADCs are in various stages of clinical development, each with unique characteristics in terms of their antibody, linker, and payload, which may translate to differences in their efficacy and safety profiles.[6][7] As more data from ongoing clinical trials become available, the optimal sequencing and combination strategies for these potent therapeutics will become clearer, further personalizing and improving the outcomes for patients with HER2-positive malignancies.
References
- 1. aioloz.co.kr [aioloz.co.kr]
- 2. delta.larvol.com [delta.larvol.com]
- 3. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody Drug Conjugates in Breast Cancer: Spotlight on HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-Generation HER2-Targeted Antibody–Drug Conjugates in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
ATN-224 Demonstrates Potent Anticancer Activity: A Comparative Analysis of Copper Chelators
For Immediate Release
A comprehensive review of preclinical and clinical data reveals that ATN-224, a second-generation copper chelator, exhibits significant anticancer activity by targeting key cellular processes dependent on copper. This guide provides a detailed comparison of ATN-224 with other copper chelators, including tetrathiomolybdate (B108656) (TM), D-penicillamine, and trientine, offering researchers, scientists, and drug development professionals a thorough analysis of their mechanisms and efficacy.
ATN-224: A Dual-Targeting Approach to Cancer Therapy
ATN-224 (choline tetrathiomolybdate) distinguishes itself through a dual mechanism of action that disrupts cancer cell homeostasis. It primarily targets two copper-dependent enzymes crucial for cancer cell survival and proliferation: Superoxide (B77818) Dismutase 1 (SOD1) and Cytochrome c Oxidase (CcOX).
By inhibiting SOD1, ATN-224 increases intracellular reactive oxygen species (ROS), leading to heightened oxidative stress and inducing apoptosis (programmed cell death) in tumor cells.[1] Its inhibition of CcOX, a key component of the mitochondrial respiratory chain, impairs mitochondrial function, further contributing to cell death.[2] This dual-targeting strategy makes ATN-224 an effective agent against various cancer types, including hematological malignancies and solid tumors.[2][3]
Comparative Anticancer Activity of Copper Chelators
While direct head-to-head comparative studies with standardized quantitative data are limited, the available evidence allows for a qualitative and semi-quantitative assessment of ATN-224 against other copper chelators.
| Feature | ATN-224 (Choline Tetrathiomolybdate) | Tetrathiomolybdate (TM) | D-penicillamine | Trientine |
| Primary Mechanism | Inhibition of SOD1 and CcOX, leading to increased ROS and mitochondrial dysfunction.[1][2] | Primarily anti-angiogenic by chelating copper required for blood vessel formation.[4] | Induction of ROS through copper chelation and redox cycling.[5] | Primarily anti-angiogenic by chelating copper. |
| Anticancer Effects | Potent induction of apoptosis in cancer cells, anti-angiogenic effects.[1] | Strong inhibition of tumor growth and angiogenesis in preclinical models.[4] | Selective cytotoxicity to cancer cells, enhancement of radiation and chemotherapy responses.[5] | Suppression of tumor development and angiogenesis. |
| Reported IC50 / EC50 Values | EC50 of 3.17 ± 0.27 nM in WEHI7.2 lymphoma cells.[2] IC50 of 1.4 ± 0.3 µmol/L for inhibiting HUVEC proliferation.[6] | IC50 of approximately 17 µM for inhibiting bovine Cu,Zn SOD1.[7] | Varies depending on copper concentration and cell line. | Not directly cytotoxic to some tumor cells in vitro, but suppresses endothelial cell proliferation. |
| Clinical Development | Phase I and II trials completed in patients with advanced solid tumors and hematological malignancies.[3][8] | Investigated in clinical trials for various cancers, including breast cancer. | Used in combination therapies to enhance the effects of radiation and chemotherapy.[5] | Investigated for its anti-tumor and anti-angiogenic properties.[9] |
Note: IC50 and EC50 values are highly dependent on the cell line and experimental conditions and should be interpreted with caution when comparing across different studies.
Signaling Pathways and Mechanisms of Action
The anticancer activity of these copper chelators stems from their ability to disrupt copper-dependent signaling pathways essential for tumor growth and survival.
Caption: ATN-224's dual mechanism of action.
References
- 1. Copper binding by tetrathiomolybdate attenuates angiogenesis and tumor cell proliferation through the inhibition of superoxide dismutase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper Chelator ATN-224 Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of copper-binding agent ATN-224 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (ATN-224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Dose Escalation Study of Trientine Plus Carboplatin and Pegylated Liposomal Doxorubicin in Women With a First Relapse of Epithelial Ovarian, Tubal, and Peritoneal Cancer Within 12 Months After Platinum-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
ZrPCN-224 MOF vs traditional photosensitizers for PDT efficacy
An Objective Comparison of ZrPCN-224 MOF and Traditional Photosensitizers for Photodynamic Therapy (PDT)
Introduction to Photodynamic Therapy and Photosensitizers
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that employs the combination of a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction.[1][2] The efficacy of PDT is critically dependent on the properties of the photosensitizer. Traditional photosensitizers, such as porphyrin derivatives (e.g., Photofrin®) and dyes, have been the cornerstone of clinical PDT. However, they often suffer from limitations like aggregation-caused quenching, poor water solubility, and suboptimal tumor accumulation.
The advent of nanotechnology has introduced advanced platforms to overcome these challenges. Among these, Metal-Organic Frameworks (MOFs) have emerged as highly promising carriers or intrinsic photosensitizers.[3] ZrPCN-224, a zirconium-based porphyrinic MOF, is particularly notable for its high stability, porosity, and the ordered arrangement of its porphyrin ligands, which act as the photosensitizing units.[1] This guide provides an objective, data-driven comparison of the PDT efficacy of the ZrPCN-224 platform against traditional photosensitizers.
Mechanism of Action: How Photosensitizers Work
Upon activation by light of a specific wavelength, a photosensitizer transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet state PS can initiate two types of photochemical reactions:
-
Type I Reaction: The PS reacts directly with a substrate, like the cell membrane or a molecule, to produce radical ions which then interact with oxygen to produce ROS such as superoxide (B77818) anions and hydroxyl radicals.[2][4]
-
Type II Reaction: The PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2][5] The Type II pathway is considered the dominant mechanism in PDT for many photosensitizers.
Comparative Performance Data
The primary advantage of the ZrPCN-224 MOF lies in its structure, which prevents the self-quenching of porphyrin molecules, a common issue with traditional photosensitizers that leads to reduced ROS generation.[6] This ordered framework allows for high photosensitizer loading and efficient energy transfer to oxygen.
| Parameter | ZrPCN-224 / Related MOFs | Photofrin® (Porfimer Sodium) | Verteporfin (BPD) | Hypocrellin B (HB) |
| Type | Porphyrinic Metal-Organic Framework | First-generation Porphyrin Mixture | Second-generation Benzoporphyrin | Natural Perylenequinone |
| Absorption Max (nm) | ~420 (Soret), ~550-650 (Q-bands) | 630 | 690 | 540-560 |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.35 (for PCN-222)[7] | ~0.1 - 0.3 | ~0.5 | ~0.54[4] |
| Key Advantages | High PS loading, reduced aggregation, enhanced stability, tunable size.[1][3] | Clinically established, well-studied. | Fast clearance, higher ¹O₂ yield than Photofrin®. | High ¹O₂ yield, dual Type I/II mechanism.[4] |
| Key Limitations | Newer technology, long-term biocompatibility studies ongoing. | Mixture of compounds, prolonged skin photosensitivity. | Lower tissue penetration due to wavelength. | Poor water solubility, absorption below 600nm.[5] |
| In Vivo Efficacy Example | ~97.15% tumor suppression (4T1 tumors, combined PTT/PDT).[6] | FDA-approved for various cancers.[8] | Used for macular degeneration and some cancers. | Effective against various cancer cell lines in vitro.[4] |
Experimental Protocols
Consistent and reproducible experimental design is crucial for evaluating and comparing the efficacy of photosensitizers. Below are generalized protocols for in vitro and in vivo assessment.
In Vitro PDT Efficacy Assessment
This protocol is designed to determine the phototoxicity of a photosensitizer against a cancer cell line.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., A549 lung cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[9]
-
Photosensitizer Incubation: The culture medium is replaced with a medium containing the photosensitizer (e.g., ZrPCN-224 or a traditional PS) at varying concentrations. A "dark" control group with the PS but no light is included. Cells are incubated for a specific duration (e.g., 4-24 hours) to allow for cellular uptake.
-
Washing: Cells are washed with phosphate-buffered saline (PBS) to remove any photosensitizer that has not been internalized.
-
Irradiation: Fresh medium is added, and the cells are irradiated with a light source (e.g., LED array or laser) at the photosensitizer's activation wavelength with a defined light dose (J/cm²).[10]
-
Post-Irradiation Incubation: Cells are returned to the incubator for another 24-48 hours.
-
Viability Assay: Cell viability is quantified using a standard method like the MTT assay, which measures metabolic activity, or flow cytometry with Annexin-V/PI staining to measure apoptosis and necrosis.[11]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to compare the phototoxicity of different agents.
In Vivo PDT Efficacy Assessment
This protocol evaluates the anti-tumor effect of PDT in a tumor-bearing animal model.
Detailed Steps:
-
Tumor Model Establishment: A tumor is established in an animal model, typically immunodeficient mice, by subcutaneously injecting cancer cells (e.g., 4T1 breast cancer cells). The tumor is allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: The photosensitizer is administered to the mice, usually via intravenous injection.
-
Biodistribution and Tumor Accumulation: The accumulation of the PS in the tumor is monitored over time (e.g., 4, 8, 12, 24 hours) using in vivo imaging systems (IVIS) if the PS is fluorescent. This helps determine the optimal time for irradiation.[12]
-
Light Irradiation: At the time of peak tumor accumulation, the tumor area is irradiated with a laser of the appropriate wavelength and power density (e.g., 660 nm, 0.2 W/cm² for 5-10 minutes).[6]
-
Monitoring Tumor Growth: Tumor volume and the body weight of the mice are measured every few days for a set period (e.g., 14-21 days).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and photographed. Tumors and major organs may be collected for histological analysis (e.g., H&E staining) to assess tissue damage and treatment efficacy.[13]
Advantages of the ZrPCN-224 MOF Platform
The unique structure of ZrPCN-224 provides several advantages over traditional, molecularly dissolved photosensitizers, leading to enhanced PDT efficacy.
-
High, Localized Concentration: The porous nature of the MOF allows for an extremely high concentration of porphyrin units within a single nanoparticle, delivering a potent payload to cancer cells.[1]
-
Prevention of Quenching: Unlike free photosensitizer molecules that tend to aggregate in aqueous environments, the rigid framework of ZrPCN-224 holds the porphyrin ligands apart, preventing aggregation-caused quenching and ensuring efficient singlet oxygen generation.[6]
-
Enhanced Stability: The MOF structure protects the photosensitizer molecules from degradation in the biological environment, improving their stability and circulation time.
-
Improved Delivery: MOF nanoparticles can be functionalized to target tumor tissues and can leverage the enhanced permeability and retention (EPR) effect for passive accumulation in tumors.[14]
Conclusion
While traditional photosensitizers have proven clinical utility, they possess inherent limitations that can constrain their therapeutic efficacy. The ZrPCN-224 MOF represents a significant advancement in photosensitizer design. By integrating porphyrin units into a stable, porous, and highly ordered framework, ZrPCN-224 overcomes key challenges such as self-quenching and poor solubility. The available data indicates that this MOF platform can achieve superior tumor suppression in preclinical models compared to what is typically observed with traditional agents. As research progresses, MOFs like ZrPCN-224 hold immense potential to become the next generation of photosensitizers, offering a more potent and targeted approach to photodynamic therapy.
References
- 1. Recent Progress of Metal-Organic Framework-Based Photodynamic Therapy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal organic frameworks in photodynamic therapy of cancer: functional roles of active metal centres and integrated and loaded photosensitizers in the framework - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Photodynamic Action of Hypocrellin A and Hypocrellin B against Cancer—A Review | MDPI [mdpi.com]
- 5. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porphyrin NanoMetal-Organic Frameworks as Cancer Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mayo.edu [mayo.edu]
- 9. youtube.com [youtube.com]
- 10. Photodynamic therapy: Promotion of efficacy by a sequential protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Efficacy of Photodynamic Therapy with Lung Cancer-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MDM2 Degraders: MD-224 and Beyond
In the landscape of targeted cancer therapy, the E3 ubiquitin ligase MDM2 has emerged as a critical target. As a primary negative regulator of the p53 tumor suppressor, inhibiting MDM2 function to restore p53 activity is a promising therapeutic strategy. A novel class of drugs, known as Proteolysis Targeting Chimeras (PROTACs), has demonstrated significant potential in this area by inducing the degradation of MDM2. This guide provides a head-to-head comparison of the pioneering MDM2 degrader, MD-224, with other notable MDM2-targeting compounds, supported by experimental data.
Mechanism of Action: The PROTAC Approach
MDM2 degraders like MD-224 are heterobifunctional molecules. One end of the molecule binds to the target protein (MDM2), while the other end recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This proximity facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. The degradation of MDM2 leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and tumor suppression.[1][2]
References
The Evolving Landscape of Immunotherapy-Chemotherapy Combinations: A Comparative Look at AMP-224 and B7-H4 Targeting Strategies
The quest for synergistic anti-tumor effects has led to the exploration of combining immunotherapy with traditional chemotherapy. This guide provides a comparative analysis of two such strategies: the PD-1 targeting agent AMP-224 and the emerging class of B7-H4 inhibitors. While direct clinical data on the synergistic effects of AMP-224 with conventional chemotherapy in solid tumors remains limited, this guide will delve into its mechanism of action and available clinical findings in combination with other modalities. In contrast, we will explore the promising preclinical and early clinical data for B7-H4 targeted therapies in combination with chemotherapy, offering a glimpse into the future of this therapeutic approach.
AMP-224: A Unique Approach to PD-1 Inhibition
AMP-224 is a recombinant fusion protein composed of the extracellular domain of human programmed death-ligand 2 (PD-L2) and the Fc domain of human IgG1.[1] It functions as a PD-1 inhibitor, but with a distinct mechanism of action compared to monoclonal antibodies. AMP-224 selectively binds to PD-1HI T cells, which are chronically stimulated or exhausted, while sparing the PD-1LO T cells that represent the normal activated T cell population.[2][3][4] The therapeutic hypothesis is that by targeting these exhausted T cells, AMP-224 can help restore anti-tumor immunity.[5]
Clinical Experience with AMP-224 in Combination Therapy
Clinical trials involving AMP-224 have primarily focused on its combination with stereotactic body radiation therapy (SBRT) and low-dose cyclophosphamide (B585) in patients with metastatic colorectal cancer (mCRC).[1][6][7] The rationale for this combination is that radiation can induce tumor cell death, releasing tumor antigens and increasing PD-L1 expression on tumor cells, thereby potentially enhancing the effect of PD-1 blockade.[2][6]
A pilot study in patients with mCRC refractory to standard chemotherapy evaluated the safety and efficacy of AMP-224 with SBRT and low-dose cyclophosphamide.[1][7] While the combination was found to be well-tolerated, it did not demonstrate significant clinical benefit in this heavily pre-treated patient population.[1][7]
B7-H4 Inhibition: A Novel Target for Immunotherapy-Chemotherapy Synergy
B7-H4, also known as B7x or B7S1, is a member of the B7 family of immune checkpoint proteins.[8] Its expression is limited in normal tissues but is aberrantly high in a wide range of solid tumors, making it an attractive therapeutic target.[8][9] B7-H4 suppresses T cell effector functions and promotes an immunosuppressive tumor microenvironment.[8][9]
Recent research has focused on developing B7-H4-directed antibody-drug conjugates (ADCs) that can be combined with chemotherapy.[10][11] These ADCs deliver a potent cytotoxic agent directly to B7-H4-expressing tumor cells. Preclinical studies have shown that combining a B7-H4 ADC with chemotherapy can lead to enhanced tumor regression.[11]
Emerging Clinical Data for B7-H4 Inhibitors
Early-phase clinical trials are underway to evaluate the safety and efficacy of B7-H4-directed ADCs, both as monotherapy and in combination with other anti-cancer agents, in patients with advanced solid tumors.[10][12] For instance, the novel B7-H4-directed ADC HS-20089 has shown initial efficacy and a tolerable safety profile in a phase 1 trial.[10] These trials will provide valuable insights into the potential of B7-H4 inhibition as a synergistic partner for chemotherapy.
Quantitative Data Summary
Table 1: Clinical Trial Results of AMP-224 in Combination with SBRT and Low-Dose Cyclophosphamide in Metastatic Colorectal Cancer
| Parameter | Value | Reference |
| Number of Patients | 15 | [1][7] |
| Treatment Regimen | AMP-224 (10 mg/kg IV q2w for 6 doses), SBRT (8 Gy), Cyclophosphamide (200 mg/m²) | [1][7] |
| Objective Response Rate | 0% | [1][7] |
| Stable Disease | 20% (3 patients) | [1][7] |
| Median Progression-Free Survival | 2.8 months (95% CI: 1.2 – 2.8) | [1][7] |
| Median Overall Survival | 6.0 months (95% CI: 2.8-9.6) | [1][7] |
| Treatment-Related Adverse Events (Grade 1-2) | 60% (9 patients) | [1][7] |
| Dose-Limiting Toxicities | 0 | [1][7] |
Experimental Protocols
Protocol for a Pilot Study of AMP-224 in Combination with SBRT and Low-Dose Cyclophosphamide
This protocol is based on the clinical trial NCT02298946.[6]
-
Patient Population: Patients with histologically confirmed metastatic colorectal cancer to the liver who have progressed on or been intolerant of at least one prior oxaliplatin- and/or irinotecan-containing regimen.[2]
-
Treatment Administration:
-
Assessments:
-
Safety and Tolerability: Monitored throughout the study.
-
Tumor Response: Assessed using RECIST 1.1 criteria with CT or MRI scans.[6]
-
Immune Monitoring: Peripheral blood collected for immunophenotyping and T-cell activation studies.[6]
-
Biopsies: Pre- and post-treatment tumor biopsies for immunohistochemical analysis of immune markers.[1]
-
General Protocol for Preclinical Evaluation of a B7-H4-Directed ADC with Chemotherapy
This generalized protocol is based on common methodologies for evaluating drug synergy.
-
Cell Lines and Animal Models:
-
Use human solid tumor cell lines with varying levels of B7-H4 expression.
-
Establish patient-derived xenograft (PDX) models in immunocompromised mice.
-
-
In Vitro Synergy Assessment:
-
Treat cancer cell lines with the B7-H4 ADC, a chemotherapy agent, and the combination at various concentrations.
-
Assess cell viability using assays such as MTT or CellTiter-Glo.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
-
In Vivo Efficacy Studies:
-
Implant tumor cells or PDX tissue into mice.
-
Once tumors reach a specified size, randomize mice into treatment groups: vehicle control, B7-H4 ADC alone, chemotherapy alone, and the combination.
-
Administer treatments according to a defined schedule and dosage.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, collect tumors for immunohistochemical analysis of markers related to apoptosis, proliferation, and immune cell infiltration.
-
Visualizing the Mechanisms and Workflows
References
- 1. A pilot study of the PD-1 targeting agent AMP-224 combined with low-dose cyclophosphamide and stereotactic body radiation therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. AMP-224, a PD-1 Inhibitor, With Stereotactic Body Radiation Therapy in Metastatic Colorectal Cancer | Clinical Research Trial Listing [centerwatch.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Pilot Study of the PD-1 Targeting Agent AMP-224 Used With Low-Dose Cyclophosphamide and Stereotactic Body Radiation Therapy in Patients With Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. B7H4 Role in Solid Cancers: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential targeting of B7-H4 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Facebook [cancer.gov]
The Bystander Effect in Antibody-Drug Conjugates: A Comparative Analysis of AD-224
For Immediate Release
In the landscape of targeted cancer therapies, antibody-drug conjugates (ADCs) represent a significant advancement, designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. A key, yet variable, attribute of ADCs is the "bystander killing effect"—the ability of the cytotoxic payload, released from a targeted cancer cell, to diffuse and eliminate adjacent, non-targeted cancer cells. This guide provides a detailed comparison of the bystander effect of AD-224, an anti-B-cell maturation antigen (BCMA) ADC, with other notable ADC constructs, supported by experimental data and methodologies. This analysis is intended for researchers, scientists, and professionals in the field of drug development.
Understanding the Bystander Killing Effect
The bystander effect is a critical mechanism for enhancing the therapeutic efficacy of ADCs, particularly in tumors with heterogeneous antigen expression.[1][2] The capacity of an ADC to induce this effect is primarily governed by the properties of its linker and payload.[3][4] ADCs with cleavable linkers can release their payload in the tumor microenvironment, which, if membrane-permeable, can then enter and kill neighboring antigen-negative cells.[3][5] Conversely, ADCs with non-cleavable linkers typically require lysosomal degradation of the antibody to release the payload, which often remains charged and membrane-impermeable, thus limiting its ability to affect adjacent cells.[4][5]
AD-224 (AMG 224): A Profile
AD-224, also known as AMG 224, is an ADC targeting BCMA, a protein overexpressed on malignant plasma cells. Its design features a humanized IgG1 monoclonal antibody, a non-cleavable maleimidocaproyl (MCC) type linker, and the microtubule-disrupting agent DM1 as its cytotoxic payload. Upon binding to BCMA on a target cell, AD-224 is internalized, and the antibody component is degraded in the lysosome, releasing the DM1 payload to induce cell cycle arrest and apoptosis.
Given its non-cleavable linker and the nature of the DM1 payload, which becomes charged upon release, it is anticipated that AD-224 would exhibit a minimal to negligible bystander killing effect. This is analogous to another well-characterized ADC with a similar construct, Trastuzumab emtansine (T-DM1).[4][6]
Comparative Analysis of ADC Constructs
To contextualize the bystander effect of AD-224, it is useful to compare it with ADCs that employ different linker and payload technologies. The following table summarizes the key characteristics of AD-224 and two other prominent ADCs, Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (T-DXd).
| Feature | AD-224 (AMG 224) | Trastuzumab emtansine (T-DM1) | Trastuzumab deruxtecan (T-DXd) |
| Target Antigen | BCMA | HER2 | HER2 |
| Antibody | Anti-BCMA IgG1 | Trastuzumab | Trastuzumab |
| Linker Type | Non-cleavable (MCC) | Non-cleavable (SMCC) | Cleavable (Enzyme-sensitive tetrapeptide) |
| Payload | DM1 (Maytansinoid) | DM1 (Maytansinoid) | DXd (Topoisomerase I inhibitor) |
| Payload Permeability | Low (charged upon release) | Low (charged upon release) | High |
| Expected Bystander Effect | Minimal to None | Minimal to None | Significant |
Quantitative Evaluation of the Bystander Effect
The bystander effect can be quantified in vitro using co-culture assays where antigen-positive (Ag+) and antigen-negative (Ag-) cells are grown together and treated with an ADC.[7][8][9] The viability of the Ag- cells is then measured to determine the extent of bystander killing.
The following table presents representative data from such an assay, comparing an ADC with a non-cleavable linker (like AD-224 or T-DM1) to one with a cleavable linker and a permeable payload (like T-DXd).
| Co-culture Ratio (Ag+:Ag-) | ADC Construct | Concentration | % Viability of Antigen-Negative Cells |
| 1:1 | Non-cleavable Linker (e.g., T-DM1) | 1 µg/mL | ~95% |
| 1:1 | Cleavable Linker (e.g., T-DXd) | 1 µg/mL | ~40% |
| 3:1 | Non-cleavable Linker (e.g., T-DM1) | 1 µg/mL | ~90% |
| 3:1 | Cleavable Linker (e.g., T-DXd) | 1 µg/mL | ~25% |
Note: This table represents illustrative data based on published findings for ADCs with similar characteristics to those described.[6][10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying the bystander effect and the experimental procedures used to evaluate it, the following diagrams are provided.
Caption: Comparative ADC Mechanisms of Action.
Caption: In Vitro Co-culture Bystander Assay Workflow.
Experimental Protocols
In Vitro Co-culture Bystander Killing Assay
This assay is designed to quantify the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[8][9]
1. Cell Line Preparation:
- Antigen-positive (Ag+) cells: Select a cell line with high expression of the target antigen (e.g., MM.1S for BCMA).
- Antigen-negative (Ag-) cells: Select a cell line lacking expression of the target antigen. To facilitate specific analysis, this cell line should be engineered to express a fluorescent protein (e.g., GFP or RFP).[9]
2. Co-culture Seeding:
- In a 96-well plate, seed a mixture of Ag+ and Ag- cells at various ratios (e.g., 1:1, 3:1, 1:3).
- Include control wells with only Ag- cells to measure the direct effect of the ADC on this population.
3. ADC Treatment:
- After allowing the cells to adhere (typically 24 hours), add the ADC at a range of concentrations. The concentrations should be chosen to be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.[9]
- Include an untreated co-culture well as a negative control.
4. Incubation:
- Incubate the plate for a period sufficient to observe cytotoxicity, typically 72 to 96 hours.
5. Analysis:
- Quantify the viability of the fluorescently labeled Ag- cells. This can be achieved through:
- Flow Cytometry: Cells are harvested, and the percentage of live/dead cells within the fluorescent population is determined using a viability dye (e.g., Propidium Iodide or DAPI).
- High-Content Imaging: Automated microscopy is used to count the number of live and dead fluorescent cells in each well.
6. Data Interpretation:
- A significant decrease in the viability of the Ag- cells in the co-culture wells compared to the Ag- monoculture control wells indicates a bystander killing effect. The magnitude of this decrease can be used to compare the bystander potential of different ADC constructs.
Conclusion
The design of an ADC, particularly its linker and payload, is a critical determinant of its mechanism of action and overall efficacy. AD-224 (AMG 224), with its non-cleavable linker and DM1 payload, is predicted to have a limited bystander killing effect. This characteristic may offer a favorable safety profile by confining the cytotoxic activity to the target antigen-expressing cells. However, in the context of heterogeneous tumors, ADCs like T-DXd, which are engineered with cleavable linkers and membrane-permeable payloads, demonstrate a potent bystander effect that can lead to more comprehensive tumor cell killing.[4][6][10] The choice between these strategies depends on the specific therapeutic application, the nature of the target antigen expression, and the desired balance between efficacy and safety. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of the bystander effect, enabling a data-driven approach to the development of next-generation antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
A Comparative Guide to ZrPCN-224 and Other Metal-Organic Frameworks for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Metal-Organic Frameworks (MOFs) have emerged as promising candidates for advanced drug delivery systems due to their high porosity, tunable structures, and large surface areas. Among the vast library of MOFs, ZrPCN-224 has garnered significant attention. This guide provides an objective comparison of ZrPCN-224 with other widely studied MOFs—UiO-66, ZIF-8, and MIL-101—in the context of drug delivery, supported by available experimental data.
Performance Comparison: A Data-Driven Overview
To facilitate a clear comparison, the following table summarizes key performance indicators for ZrPCN-224 and its counterparts. The data presented is a synthesis of findings from various studies and may vary depending on the specific drug, experimental conditions, and particle size.
| Feature | ZrPCN-224 | UiO-66 | ZIF-8 | MIL-101 |
| Drug Loading Capacity (wt%) | High (Drug dependent) | Moderate to High (e.g., ~60% for 5-FU)[1] | High (e.g., ~79% for Doxorubicin)[2] | Very High (Can be >1 g drug/g MOF) |
| Encapsulation Efficiency (%) | High (Drug dependent) | High (e.g., up to 98% for Doxorubicin with active loading)[3] | High (e.g., 79% for Doxorubicin)[2] | High |
| Release Mechanism | pH-responsive, sustained release | pH-responsive, sustained release | pH-sensitive degradation, sustained release | Diffusion-controlled, sustained release |
| Biocompatibility/Cytotoxicity | Size-dependent cytotoxicity reported[4] | Generally considered biocompatible, low cytotoxicity[5][6] | Biocompatible at lower concentrations, cytotoxicity increases with concentration[7] | Biocompatible (Fe-based) |
| Particle Size (nm) | Tunable (e.g., 30-180 nm)[4] | Tunable (e.g., ~100 nm)[5] | Tunable (e.g., 50-70 nm) | Tunable |
| Cellular Uptake | Clathrin-mediated endocytosis, CLIC/GEEC endocytosis (size-dependent)[4] | Endocytosis | Endocytosis | Endocytosis |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are crucial for comparative studies. Below are generalized methodologies for the synthesis of these MOFs and the subsequent drug loading and release experiments.
Synthesis of MOFs
General Solvothermal/Hydrothermal Synthesis:
This method is commonly employed for the synthesis of ZrPCN-224, UiO-66, ZIF-8, and MIL-101.
-
Precursor Solution Preparation: The metal salt (e.g., Zirconium chloride for ZrPCN-224 and UiO-66, Zinc nitrate (B79036) for ZIF-8, or Iron chloride for MIL-101) and the organic linker (e.g., tetrakis(4-carboxyphenyl)porphyrin for ZrPCN-224, terephthalic acid for UiO-66, 2-methylimidazole (B133640) for ZIF-8, or terephthalic acid for MIL-101) are dissolved in a suitable solvent, often N,N-dimethylformamide (DMF), sometimes with the addition of a modulator (e.g., benzoic acid or acetic acid) to control crystal size and morphology.
-
Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave.
-
Heating: The autoclave is heated in an oven at a specific temperature (typically ranging from 80 to 220 °C) for a defined period (from hours to several days).
-
Isolation and Purification: After cooling to room temperature, the resulting crystalline powder is collected by centrifugation or filtration. The product is then washed multiple times with a solvent like DMF and ethanol (B145695) to remove unreacted precursors and solvent molecules from the pores.
-
Activation: The purified MOF is activated by heating under vacuum to remove the solvent molecules completely, making the pores accessible for drug loading.
Drug Loading
Solvent Impregnation (Immersion) Method:
This is a common and straightforward method for encapsulating drugs into the pores of MOFs.
-
MOF Suspension: A known amount of activated MOF is suspended in a solution of the drug dissolved in a suitable solvent.
-
Incubation: The suspension is stirred or shaken at a specific temperature for a predetermined time (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores.
-
Separation: The drug-loaded MOF is then separated from the solution by centrifugation.
-
Washing: The collected solid is washed with a fresh solvent to remove the drug molecules adsorbed on the external surface.
-
Drying: The final product is dried under vacuum.
-
Quantification: The amount of loaded drug is determined by measuring the drug concentration in the supernatant before and after the loading process using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The drug loading content and encapsulation efficiency are then calculated.
In Vitro Drug Release
Dialysis Method:
This method is widely used to study the release kinetics of drugs from nanoparticles.
-
Sample Preparation: A known amount of the drug-loaded MOF is dispersed in a specific release medium (e.g., phosphate-buffered saline, PBS, at different pH values to simulate physiological and tumor microenvironments).
-
Dialysis: The dispersion is placed inside a dialysis bag with a specific molecular weight cut-off, which allows the released drug to diffuse out while retaining the MOF particles.
-
Incubation: The dialysis bag is immersed in a larger volume of the release medium and incubated at a constant temperature (e.g., 37 °C) with gentle stirring.
-
Sampling: At predetermined time intervals, a small aliquot of the release medium is withdrawn, and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: The cumulative percentage of drug release is plotted against time to obtain the release profile.
Visualizing the Processes: Diagrams of Workflows and Pathways
To provide a clearer understanding of the experimental procedures and biological interactions, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for MOF-based drug delivery studies.
Caption: Cellular uptake and intracellular drug release mechanism of ZrPCN-224.
Caption: A simplified signaling pathway for Doxorubicin-induced cell death.
Conclusion
ZrPCN-224 presents a compelling platform for drug delivery, demonstrating tunable size, and specific cellular uptake mechanisms. While direct comparative data for drug loading and release with other MOFs for a single drug molecule remains an area for further investigation, the existing body of research highlights its potential. The choice of an optimal MOF for a specific drug delivery application will ultimately depend on a multitude of factors including the physicochemical properties of the drug, the desired release profile, and the specific biological target. This guide provides a foundational comparison to aid researchers in their selection and design of next-generation MOF-based drug delivery systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Doxorubicin and sorafenib release from mesoporous silica nanoparticles coated with polydopamine – influence of mechanical and chemical stimuli on the process [frontiersin.org]
- 3. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the synthesis and application of nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of (R)-WAC-224 with Other AML Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-WAC-224, a novel anticancer quinolone targeting topoisomerase II, has demonstrated significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML).[1][2] This guide provides a comparative analysis of (R)-WAC-224 in combination with other established AML drugs, supported by experimental data, to inform ongoing research and drug development efforts. A key finding is the potent synergy of (R)-WAC-224 with venetoclax (B612062), particularly in overcoming venetoclax resistance, a major clinical challenge.
Efficacy of (R)-WAC-224 in Combination Therapy
(R)-WAC-224 exhibits synergistic anti-leukemic effects when combined with standard AML therapies, including cytarabine, the BCL-2 inhibitor venetoclax, and the hypomethylating agent azacitidine.
In Vitro Synergism
The combination of (R)-WAC-224 with venetoclax has shown strong synergistic effects in various AML cell lines, including those resistant to venetoclax. This is a critical advantage, as resistance to venetoclax, often driven by the upregulation of the anti-apoptotic protein MCL-1, is a growing concern in AML treatment.[3][4]
Table 1: In Vitro Efficacy of (R)-WAC-224 and Combination Therapies in AML Cell Lines
| Cell Line | Drug(s) | IC50 (µM) | Combination Index (CI) | Notes |
| MV4-11 (Parental) | (R)-WAC-224 | 0.02 | - | |
| (R)-WAC-224 + Venetoclax | - | Synergistic | CI values indicate synergy.[5] | |
| HL60 (Parental) | (R)-WAC-224 | 0.08 | - | |
| (R)-WAC-224 + Venetoclax | - | Synergistic | CI values indicate synergy.[5] | |
| MOLM13 (Parental) | (R)-WAC-224 | 0.02 | - | |
| (R)-WAC-224 + Venetoclax | - | Synergistic | CI values indicate synergy.[5] | |
| MV4-11 (Venetoclax-Resistant) | (R)-WAC-224 | 0.15 | - | |
| HL60 (Venetoclax-Resistant) | (R)-WAC-224 | 0.09 | - | |
| MOLM13 (Venetoclax-Resistant) | (R)-WAC-224 | 0.02 | - | |
| KG-1 (Venetoclax-Resistant) | (R)-WAC-224 | 1.07 | - | |
| HEL92.1.7 (Venetoclax-Resistant) | (R)-WAC-224 | 0.18 | - | |
| TF-1 (Venetoclax-Resistant) | (R)-WAC-224 | 4.74 | - |
Data compiled from a 2025 study on (R)-WAC-224's effect on venetoclax-resistant AML.[5]
In Vivo Efficacy
In vivo studies using AML xenograft mouse models have corroborated the enhanced anti-leukemic activity of (R)-WAC-224 combination therapies.
Table 2: In Vivo Efficacy of (R)-WAC-224 Combination Therapies in AML Mouse Models
| AML Model | Treatment | Key Outcomes |
| MV4-11 Xenograft | (R)-WAC-224 + Cytarabine | More active anti-leukemia effects than daunorubicin (B1662515) + cytarabine.[1][2] |
| MV4-11 Xenograft | (R)-WAC-224 + Venetoclax | More active anti-leukemia effects than each monotherapy.[1] |
| Venetoclax-Resistant AML Model | (R)-WAC-224 + Venetoclax + Azacitidine | Highly effective against VEN-resistant AML without increasing toxicity.[3] Significantly suppressed tumor growth compared to vehicle and other combinations.[5] |
| C1498 Syngeneic Model | (R)-WAC-224 (30 mg/kg) | Significantly longer survival than vehicle, daunorubicin, or lower doses of (R)-WAC-224. |
Mechanism of Action: Overcoming Venetoclax Resistance
The combination of (R)-WAC-224 and venetoclax induces potent apoptosis in AML cells, particularly in venetoclax-resistant lines.[3] Gene expression profiling reveals that this combination upregulates DNA damage pathways, leading to the activation of caspase-3.[3] Activated caspase-3 then cleaves and downregulates MCL-1, a key anti-apoptotic protein responsible for venetoclax resistance.[3][6] This mechanism effectively restores sensitivity to BCL-2 inhibition by venetoclax.
Caption: Signaling pathway of (R)-WAC-224 and Venetoclax combination therapy in AML.
Experimental Protocols
In Vitro Cell Viability and Synergy Assays
-
Cell Lines: A panel of human AML cell lines, including parental and venetoclax-resistant strains (e.g., MV4-11, HL60, MOLM13), were used.
-
Drug Treatment: Cells were treated with serial dilutions of (R)-WAC-224, venetoclax, azacitidine, or combinations thereof for 48-72 hours.
-
Viability Assessment: Cell viability was determined using a CellTiter-Glo luminescent cell viability assay.
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method to determine synergistic, additive, or antagonistic effects.
Western Blotting
-
Protein Extraction: Whole-cell lysates were prepared from AML cells treated with the indicated drugs.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against MCL-1, BCL-2, and caspase-3, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or ICR-nu/nu) were subcutaneously or intravenously inoculated with human AML cells.[7]
-
Drug Administration:
-
Treatment Schedule: Mice received treatment for a specified duration (e.g., 14-21 days) with regular monitoring of tumor volume and body weight.[7]
-
Efficacy Assessment: Anti-tumor efficacy was evaluated by measuring tumor growth inhibition and overall survival.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel anticancer quinolone, (R)-WAC-224, has anti-leukemia activities against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (R)-WAC-224, a new anticancer quinolone, combined with venetoclax and azacitidine overcomes venetoclax-resistant AML through MCL-1 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Safe Handling of Anticancer Agent 224
This document provides essential safety and logistical guidance for the handling and disposal of the potent cytotoxic compound, Anticancer Agent 224. Adherence to these procedures is mandatory to minimize exposure risk and ensure a safe laboratory environment.
Hazard Communication
This compound is a potent cytotoxic compound. All personnel must review the Safety Data Sheet (SDS) before commencing any work. The primary routes of exposure are inhalation, dermal contact, and ingestion. All work must be conducted within a designated controlled area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the minimum requirements for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents dermal absorption. The outer glove should be changed immediately upon contamination or every 30-60 minutes of continuous use. |
| Gown | Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene. | Protects skin and personal clothing from contamination. Cuffs should be tucked under the outer gloves. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Prevents accidental splashes to the eyes. |
| Face Shield | Required in addition to goggles when there is a significant risk of splashes. | Provides full-face protection from splashes of hazardous liquids. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powdered form of the agent outside of a containment device to prevent inhalation of aerosols. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the spread of contamination outside of the designated work area. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely preparing and handling this compound in a laboratory setting.
3.1. Preparation
-
Designate Area: Cordon off a specific area for handling this compound. Post appropriate hazard signs.
-
Prepare Work Surface: All work must be performed within a certified Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Assemble Supplies: Gather all necessary equipment, including vials of this compound, diluents, sterile syringes, needles, and a dedicated chemotherapy waste container.
-
Don PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, and respiratory/eye protection.
3.2. Reconstitution and Handling
-
Aseptic Technique: Use aseptic techniques throughout the handling process to prevent contamination of the product and the work area.
-
Vial Handling: Before opening, wipe the exterior of the vial with a sterile, alcohol-soaked wipe.
-
Reconstitution: If the agent requires reconstitution, slowly inject the diluent into the vial, pointing the needle away from yourself. Use a vented needle or other appropriate device to prevent pressure buildup and aerosol generation.
-
Withdrawal: Withdraw the required dose using a sterile syringe. Remove any air bubbles carefully within the BSC to prevent spraying.
-
Transport: If the prepared agent needs to be transported, ensure it is in a sealed, clearly labeled, and impact-resistant container.
3.3. Post-Handling and Decontamination
-
Wipe Down: Decontaminate all surfaces within the BSC with an appropriate cleaning agent (e.g., 70% isopropyl alcohol), followed by a second decontamination with a sporicidal agent if necessary.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. The inner gloves should be the last item removed.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemotherapy waste.
-
Sharps: All needles and syringes must be disposed of in a designated, puncture-proof chemotherapy sharps container.
-
Contaminated Materials: Gloves, gowns, absorbent pads, and other disposable materials must be placed in a clearly labeled, leak-proof chemotherapy waste bag (typically yellow or another designated color).
-
Liquid Waste: Unused or residual solutions of this compound should be collected in a designated hazardous waste container. Do not pour this waste down the drain.
-
Waste Removal: All chemotherapy waste containers must be sealed when full and removed by authorized hazardous waste personnel.
Caption: Workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
